Rishitinone
Description
Properties
CAS No. |
74299-59-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,4aS,5R,7S,8aS)-7-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-6-14(17)13-7-12(16)5-10(3)15(13,4)8-11/h10-13,16H,1,5-8H2,2-4H3/t10-,11-,12+,13-,15+/m1/s1 |
InChI Key |
MZPGODIAQREELD-VVSAWPALSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of a Novel Phytoalexin: A Technical Guide to the Discovery and Isolation of Rishitinone from Solanum tuberosum
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation of Rishitinone, a sesquiterpenoid phytoalexin from potato tubers (Solanum tuberosum). This document is intended for researchers, scientists, and drug development professionals interested in the field of plant-derived secondary metabolites and their potential applications.
Introduction: The Role of Phytoalexins in Plant Defense
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from pathogens. Among these are phytoalexins, a class of low molecular weight, antimicrobial compounds that are synthesized and accumulated in plants in response to infection or stress. The concept of phytoalexins was first proposed in the early 20th century, and since then, a diverse array of these compounds has been identified across the plant kingdom.
In the Solanaceae family, which includes important crops like potatoes and tomatoes, sesquiterpenoids are a major class of phytoalexins. These C15 terpenoid compounds play a crucial role in the plant's defense response against a variety of pathogens. One of the most well-studied sesquiterpenoid phytoalexins in potato is Rishitin. More recently, a related compound, this compound, has been identified as a stress metabolite in diseased potato tubers.[1] This guide focuses on the discovery and isolation of this lesser-known, yet potentially significant, phytoalexin.
Discovery and Structure of this compound
This compound was first isolated from diseased potato tubers, and its structure was determined through chemical and spectral analysis.[1] It is a sesquiterpenoid closely related to Rishitin, a key phytoalexin in potato defense. The chemical structures of both compounds are presented below.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C15H22O2 | 234.34 | Nootkatane skeleton, ketone group |
| Rishitin | C14H22O2 | 222.32 | Nootkatane skeleton, hydroxyl group |
Biosynthesis and Induction of this compound
The biosynthesis of sesquiterpenoid phytoalexins in potatoes, including Rishitin and likely this compound, follows the mevalonic acid (MVA) pathway. The induction of this pathway is a key component of the plant's defense response and can be triggered by various elicitors, both biotic (e.g., pathogens) and abiotic (e.g., heavy metals, UV radiation).
The Sesquiterpenoid Biosynthetic Pathway
The biosynthesis of this compound is believed to be closely linked to that of Rishitin. The pathway originates from the precursor farnesyl pyrophosphate (FPP), which is cyclized to form the characteristic sesquiterpene backbone. A series of enzymatic reactions, including hydroxylations and oxidations, then lead to the final structures of the various phytoalexins.
Induction by Elicitors
The production of this compound and other phytoalexins is induced upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. This recognition triggers a signaling cascade that leads to the activation of defense-related genes, including those involved in phytoalexin biosynthesis.
Experimental Protocols for the Isolation of this compound
Due to the limited specific literature on this compound isolation, the following protocol is a synthesized methodology based on established procedures for the extraction and purification of sesquiterpenoid phytoalexins, like Rishitin, from potato tubers.
Elicitation of Phytoalexin Production in Potato Tubers
Materials:
-
Healthy, disease-free potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., arachidonic acid, cell wall fragments from Phytophthora infestans)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile petri dishes, scalpels, and cork borers
Procedure:
-
Surface sterilize potato tubers by washing thoroughly with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and finally rinsing with sterile distilled water.
-
Aseptically cut the tubers into discs of approximately 1 cm thickness.
-
Place the tuber discs in sterile petri dishes containing moistened filter paper to maintain humidity.
-
Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each disc.
-
Incubate the treated discs in the dark at room temperature (approximately 20-25°C) for 48-72 hours to allow for phytoalexin accumulation.
Extraction of this compound
Materials:
-
Elicited potato tuber discs
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., ethyl acetate (B1210297), methanol, or a mixture of cyclohexane (B81311) and ethyl acetate 1:1 v/v)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Freeze the elicited potato tuber discs in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Suspend the powdered tissue in the extraction solvent (a common ratio is 1 g of tissue to 10 mL of solvent).
-
Agitate the mixture for several hours or overnight at room temperature on a shaker.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant containing the extracted compounds.
-
Concentrate the supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for further analysis and purification.
Purification and Quantification
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Purification:
-
Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile (B52724) and water) is recommended.
Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoids.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV or MS detector can also be used for quantification, provided a pure standard of this compound is available for calibration.
Table 2: Quantitative Data on Rishitin Production in Potato Tubers (as a proxy for this compound)
| Elicitor | Potato Cultivar | Incubation Time (h) | Rishitin Yield (µg/g fresh weight) | Reference |
| Fusarium solani | Desiree | 72 | ~50-150 | [2] |
| Fusarium moniliforme | Spunta | 72 | ~40-210 (with chloramphenicol) | [2][3] |
| Actinomycin D | Not specified | Not specified | >100 ppm | [4] |
| UV-C irradiation | Gold Rush | 72 | ~15 | [5] |
Note: This data is for Rishitin and serves as an estimate of the potential yields of related sesquiterpenoids like this compound under similar conditions.
Potential Applications and Future Directions
The discovery of new phytoalexins like this compound opens up exciting avenues for research and development. As antimicrobial compounds, they have the potential to be developed into natural fungicides for agricultural applications. Furthermore, many plant-derived secondary metabolites have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Future research should focus on:
-
Developing a standardized and optimized protocol for the isolation of this compound in high purity and yield.
-
Fully characterizing the biological activities of this compound, including its antimicrobial spectrum and potential pharmacological effects.
-
Elucidating the complete biosynthetic pathway of this compound and identifying the key enzymes involved. This knowledge could be used for the biotechnological production of this compound.
-
Investigating the distribution of this compound across different potato cultivars and its role in disease resistance.
Conclusion
This compound represents a new addition to the complex chemical defense system of potatoes. While research on this compound is still in its early stages, it holds promise as a lead for the development of new products in the agricultural and pharmaceutical industries. This technical guide provides a foundation for researchers to begin exploring the potential of this novel phytoalexin. By providing detailed methodologies and summarizing the current state of knowledge, we hope to stimulate further investigation into the discovery, isolation, and application of this compound.
References
Rishitinone: A Key Stress Metabolite in Solanaceae
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plants of the Solanaceae family, which includes economically important crops like potato (Solanum tuberosum) and tomato (Solanum lycopersicum), have evolved sophisticated defense mechanisms to counteract a myriad of biotic and abiotic stresses. A crucial component of this defense arsenal (B13267) is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental insults. Among these, the sesquiterpenoid phytoalexins play a pivotal role. Rishitinone, a derivative of the well-characterized phytoalexin rishitin (B106575), has emerged as a significant stress metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, the signaling pathways that regulate its production, and the analytical methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in plant defense mechanisms and the potential pharmacological applications of these natural compounds.
This compound: Chemical Profile
This compound is a sesquiterpenoid ketone, structurally related to rishitin. Its chemical structure was determined through chemical and spectral evidence[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.34 g/mol | Inferred from formula |
| IUPAC Name | (4aR,8aR)-3-Isopropenyl-4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone | Inferred from structure |
| CAS Number | 65123-39-9 | Inferred from literature |
| Appearance | - | Data not available |
| Melting Point | - | Data not available |
| Solubility | - | Data not available |
Biosynthesis of this compound
This compound is biosynthetically derived from the more extensively studied phytoalexin, rishitin. The biosynthetic pathway of sesquiterpenoid phytoalexins in Solanaceae originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP). A key branching point enzyme, vetispiradiene synthase, converts FPP to the sesquiterpene hydrocarbon precursor, vetispiradiene. Subsequent hydroxylation and rearrangement steps lead to the formation of rishitin. While the precise enzymatic conversion of rishitin to this compound has not been fully elucidated, it is hypothesized to involve an oxidation reaction.
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Accumulation of this compound under Stress
The accumulation of sesquiterpenoid phytoalexins, including rishitin and by extension this compound, is a hallmark of the defense response in Solanaceae. Both biotic and abiotic stressors can trigger their production.
Biotic Stress
Infection by pathogens is a potent inducer of phytoalexin biosynthesis. In potato tubers, infection with the late blight pathogen Phytophthora infestans leads to a significant accumulation of rishitin[2]. While specific quantitative data for this compound is limited, its presence as a rishitin derivative suggests a concurrent increase. Similarly, infection of tomato plants with necrotrophic fungi like Botrytis cinerea is known to induce broad defense responses, likely including the production of sesquiterpenoid phytoalexins[3][4].
Table 2: Rishitin Accumulation in Potato Tubers after Phytophthora infestans Infection
| Time after Inoculation (days) | Rishitin Concentration (µg/g fresh weight) | Reference |
| 1 | 10 | [2] |
| 2 | 45 | [2] |
| 3 | 110 | [2] |
| 4 | 195 | [2] |
| 5 | 240 | [2] |
| 6 | 245 | [2] |
Note: Data for rishitin is presented as a proxy for this compound accumulation due to a lack of specific quantitative data for the latter.
Abiotic Stress
Various abiotic stresses, such as wounding, exposure to heavy metals, and UV radiation, can also elicit the production of phytoalexins[5][6]. Elicitors, which are molecules that trigger defense responses, are key mediators in this process. Arachidonic acid, a fatty acid found in the cell walls of some oomycetes, is a well-known biotic elicitor that can be used experimentally to induce sesquiterpenoid phytoalexin accumulation in potato[7]. Abiotic elicitors like methyl jasmonate and salicylic (B10762653) acid are also potent inducers[8][9].
Signaling Pathways Regulating this compound Production
The induction of this compound biosynthesis is controlled by a complex signaling network that integrates stress signals and activates defense gene expression. Key components of this network include calcium signaling, mitogen-activated protein kinase (MAPK) cascades, and the phytohormones jasmonic acid (JA) and salicylic acid (SA).
Calcium Signaling
An early event in plant defense signaling is a rapid and transient increase in the cytosolic calcium concentration ([Ca²⁺]cyt)[1][10]. This calcium influx acts as a second messenger, activating downstream components of the signaling cascade, including calcium-dependent protein kinases (CDPKs).
MAP Kinase Cascades
MAPK cascades are crucial for transducing external stimuli into cellular responses. In the context of defense, MAMPs (Microbe-Associated Molecular Patterns) are recognized by pattern recognition receptors (PRRs) at the cell surface, leading to the activation of a MAPK cascade. This cascade, in turn, can phosphorylate and activate transcription factors that regulate the expression of phytoalexin biosynthetic genes[11][12].
Jasmonate and Salicylate Signaling
The phytohormones jasmonic acid and salicylic acid are central regulators of plant defense responses. JA signaling is primarily associated with defense against necrotrophic pathogens and herbivorous insects, while SA signaling is crucial for resistance against biotrophic pathogens. These two pathways often exhibit antagonistic crosstalk, allowing the plant to fine-tune its defense strategy[10][13][14][15].
Upon stress perception, JA levels rise, leading to the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins. This degradation releases transcription factors such as MYC2, which can then activate the expression of JA-responsive genes, including those involved in sesquiterpenoid biosynthesis[14].
WRKY transcription factors are another important family of regulators that are activated downstream of MAPK cascades and phytohormone signaling. They bind to specific W-box elements in the promoters of defense-related genes, including those for phytoalexin biosynthesis, to modulate their expression.
Caption: Proposed signaling pathway for this compound production in Solanaceae.
Experimental Protocols
Extraction of Sesquiterpenoid Phytoalexins (including this compound)
This protocol is a general method for the extraction of sesquiterpenoid phytoalexins from potato tuber tissue and can be adapted for other Solanaceae tissues.
Materials:
-
Potato tubers
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Freeze potato tuber tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 5 g) to a centrifuge tube.
-
Add 20 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Sonicate the mixture for 15 minutes in a sonication bath.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of ethyl acetate.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Re-dissolve the residue in a known volume of methanol (B129727) (e.g., 1 mL) for analysis.
Caption: Workflow for the extraction of sesquiterpenoid phytoalexins.
Quantification of this compound by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
Quantification: Quantification is performed by creating a calibration curve using a purified this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Identification of this compound by GC-MS
Instrumentation:
-
Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Identification: Identification of this compound is based on the retention time and comparison of the mass spectrum with a reference spectrum from a library or a purified standard. The fragmentation pattern of this compound will show characteristic ions that can be used for its identification. While a specific fragmentation pattern for this compound is not readily available in public databases, analysis of its structure suggests likely fragmentation pathways involving the loss of the isopropenyl group and cleavage of the bicyclic ring system[16][17][18].
Conclusion
This compound, as a stress-induced metabolite in the Solanaceae family, represents an important component of the plant's chemical defense system. While research has primarily focused on its precursor, rishitin, understanding the biosynthesis, regulation, and biological activity of this compound itself holds significant potential. The methodologies and signaling pathways outlined in this guide provide a framework for researchers to further investigate this intriguing compound. Future studies focusing on generating specific quantitative data for this compound under diverse stress conditions and elucidating its precise biological functions will be crucial for harnessing its potential in crop protection and drug development.
References
- 1. Convergence of Calcium Signaling Pathways of Pathogenic Elicitors and Abscisic Acid in Arabidopsis Guard Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elicitor-Induced Changes in Ca2+ Influx, K+ Efflux, and 4-Hydroxybenzoic Acid Synthesis in Protoplasts of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early biotic stress detection in tomato (Solanum lycopersicum) by BVOC emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tomato - Botrytis cinerea (Gray mold) [ephytia.inra.fr]
- 5. researchgate.net [researchgate.net]
- 6. qia.go.kr [qia.go.kr]
- 7. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 8. WRKY transcription factors and ethylene signaling modify root growth during the shade-avoidance response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORCAnization of jasmonate-responsive gene expression in alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the effect of abiotic stress on the oxidative potential of edible potato tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elicitation of Suspension-Cultured Tomato Cells Triggers the Formation of Phosphatidic Acid and Diacylglycerol Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Rishitin from Solavetivone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific enzymes responsible for the direct biosynthetic conversion of solavetivone (B1203128) to rishitin (B106575) via lubimin (B1675347) and oxylubimin have not yet been fully isolated and characterized in the scientific literature. Consequently, detailed experimental protocols and quantitative data for these specific enzymatic steps are not available. This guide provides a comprehensive overview of the current understanding of the pathway, derived from metabolic studies, and presents generalized experimental protocols for the investigation of such pathways, based on established methods for studying phytoalexin biosynthesis.
Introduction
Phytoalexins are a class of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack or abiotic stress. In solanaceous species such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), sesquiterpenoid phytoalexins play a critical role in disease resistance. Solavetivone is a key sesquiterpenoid phytoalexin and a central precursor in the biosynthesis of other important defense compounds, including rishitin.[1][2] Rishitin is a major phytoalexin that accumulates in potato tubers and has been implicated in resistance against various pathogens.[3] The elucidation of the biosynthetic pathway from solavetivone to rishitin is paramount for understanding plant defense mechanisms and for the potential bioengineering of disease-resistant crops.
This technical guide outlines the proposed biosynthetic pathway, provides hypothetical quantitative data to illustrate expected experimental outcomes, details generalized experimental protocols for pathway elucidation, and includes visualizations of the biochemical route and experimental workflows.
The Biosynthetic Pathway: From Solavetivone to Rishitin
The biosynthesis of rishitin from solavetivone is understood to proceed through a series of oxidative transformations, likely catalyzed by cytochrome P450 monooxygenases (CYPs). While a specific CYP, SPH (sesquiterpenoid phytoalexins hydroxylase), has been identified to be involved in the detoxification of these phytoalexins through hydroxylation, the enzymes for the forward biosynthetic pathway remain to be definitively identified.[2][4] Isotope labeling studies have established the following sequence of intermediates:
-
Solavetivone
-
Lubimin
-
Oxylubimin
-
Rishitin
The conversion of solavetivone to lubimin and subsequently to oxylubimin involves hydroxylation reactions. The final step, the conversion of oxylubimin to rishitin, is a cyclization event.
References
- 1. benchchem.com [benchchem.com]
- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Rishitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitin (B106575) is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, most notably potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum), in response to pathogenic attack.[1] First isolated in 1968 from the Rishiri variety of potato, it plays a crucial role in plant defense mechanisms.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of rishitin, its isolation and synthesis, and its role in plant signaling pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [1][2] |
| Molecular Weight | 222.32 g/mol | [2] |
| Melting Point | 65-67 °C | [3] |
| Boiling Point | Not available | |
| Appearance | Difficult to crystallize, often obtained as an oil. | [4] |
| Property | Value | Source |
| Water Solubility | Approximately 500 µg/mL at 20 °C | [4] |
| Organic Solvent Solubility | Freely soluble in organic solvents such as ethanol. | [4] |
| logP (Predicted) | 1.9 | [2] |
Spectral Data
Detailed spectral data for Rishitin is crucial for its identification and characterization. While the original 1968 publication by Katsui et al. contains the primary data, its accessibility is limited. The following tables compile available and predicted spectral information.
| Type | Data |
| ¹H-NMR | Specific peak list and assignments are not readily available in recent literature. Accessing the original 1968 publication or modern analytical studies is recommended for detailed assignments. |
| ¹³C-NMR | Specific peak list and assignments are not readily available in recent literature. Accessing the original 1968 publication or modern analytical studies is recommended for detailed assignments. |
| Infrared (IR) | Specific absorption bands are not readily available in recent literature. Expected absorptions would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C=C stretching (~1640 cm⁻¹). |
| Mass Spectrometry (MS) | A predicted GC-MS spectrum is available, showing characteristic fragmentation patterns for a sesquiterpenoid alcohol.[3] |
Experimental Protocols
Isolation of Rishitin from Potato Tubers
This protocol is adapted from general methods for phytoalexin extraction from potato tubers.
Materials:
-
Potato tubers (e.g., Rishiri variety)
-
Culture of an elicitor organism (e.g., Phytophthora infestans) or a chemical elicitor.
-
Sterile distilled water
-
Ethanol (70%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography elution
Procedure:
-
Elicitation: Wash potato tubers thoroughly and surface sterilize with 70% ethanol. Aseptically cut the tubers into slices (approximately 5 mm thick). Inoculate the slices with a suspension of the elicitor organism or treat with a chemical elicitor. Incubate the slices in a humid chamber in the dark for 48-72 hours to induce rishitin production.
-
Extraction: Homogenize the elicited potato tuber slices in a blender with ethyl acetate. Filter the homogenate to separate the solid material from the ethyl acetate extract. Repeat the extraction of the solid residue to ensure complete recovery.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude extract using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing rishitin.
-
Characterization: Combine the rishitin-containing fractions and evaporate the solvent. Characterize the purified rishitin using spectroscopic methods (NMR, MS, IR).
Total Synthesis of (-)-Rishitin
The total synthesis of the naturally occurring (-)-rishitin has been achieved via a stereoselective convergent route. A detailed protocol can be found in the doctoral dissertation by Jiong Chen (1995), Texas Tech University.[4] The synthesis involves the coupling of two chiral starting materials, (R)-(-)-carvone and D-tartaric acid, followed by a key vinyl radical cyclization step. Due to the complexity of the multi-step synthesis, researchers are directed to the original dissertation for the full experimental details.
Signaling Pathways
Rishitin biosynthesis is a key component of the plant's defense response and is tightly regulated by a complex signaling network. The pathway is induced by the perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) at the plant cell surface.
The biosynthesis of rishitin, a sesquiterpenoid, originates from the mevalonate (B85504) pathway in the cytoplasm. The precursor farnesyl pyrophosphate (FPP) is cyclized and subsequently modified through a series of enzymatic reactions to yield rishitin. The signaling cascade leading to the upregulation of the biosynthetic genes involves various signaling molecules, including reactive oxygen species (ROS) and plant hormones such as jasmonic acid (JA) and ethylene (B1197577) (ET). Recent studies have also implicated nitric oxide (NO) as a signaling molecule that can induce the accumulation of rishitin in potato tubers.
Conclusion
Rishitin remains a molecule of significant interest due to its role in plant defense and its potential as a lead compound in drug discovery. This guide has summarized the key physical and chemical properties of rishitin, providing a foundation for researchers. Further investigation, particularly to obtain and publish detailed modern spectroscopic data, would be highly beneficial to the scientific community. The elucidation of the complete biosynthetic and signaling pathways also presents an ongoing area of research with implications for crop protection and biotechnology.
References
Rishitin's Role in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rishitin (B106575) is a well-characterized sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, most notably potato (Solanum tuberosum) and tomato (Solanum lycopersicum), in response to pathogen attack. Its accumulation at the site of infection is a key component of the plant's induced defense response, contributing to resistance against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the biosynthesis of rishitin, the signaling cascades that regulate its production, and its mechanism of action against pathogens. Detailed experimental protocols for the extraction, purification, and quantification of rishitin are provided, along with quantitative data on its biological activity. Signaling pathways and experimental workflows are illustrated to provide a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogens. A crucial aspect of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection[1]. Rishitin is a prominent phytoalexin in the Solanaceae family and plays a vital role in conferring resistance against various pathogens, including the oomycete Phytophthora infestans, the causal agent of late blight in potatoes[2]. Understanding the molecular mechanisms underlying rishitin's biosynthesis and regulation is paramount for developing novel strategies for crop protection and for exploring its potential as a lead compound in drug discovery.
Rishitin Biosynthesis
Rishitin belongs to the class of sesquiterpenoid phytoalexins, which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of rishitin begins with the precursor farnesyl diphosphate (B83284) (FPP), a central intermediate in terpenoid biosynthesis.
The key committed step in rishitin biosynthesis is the cyclization of FPP to vetispiradiene, catalyzed by the enzyme vetispiradiene synthase. A series of subsequent oxidation reactions, likely mediated by cytochrome P450 monooxygenases, converts vetispiradiene into rishitin. The proposed biosynthetic pathway involves intermediates such as solavetivone (B1203128) and lubimin[3][4].
Signaling Pathways for Rishitin Induction
The biosynthesis of rishitin is tightly regulated and is induced upon the perception of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs) by plant cell surface receptors. Elicitors from pathogens, such as cell wall components of Phytophthora infestans, trigger a complex signaling cascade that leads to the activation of genes encoding biosynthetic enzymes for rishitin production.
This signaling network involves the rapid influx of calcium ions (Ca²⁺) into the cytosol, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events culminate in the activation of transcription factors that bind to the promoters of defense-related genes, including those for phytoalexin biosynthesis. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in orchestrating this defense response, often exhibiting complex crosstalk. While JA is generally associated with defense against necrotrophic pathogens and herbivorous insects, SA is typically involved in resistance to biotrophic pathogens. In the case of rishitin induction, both pathways may be involved, with their relative contributions depending on the specific pathogen and host cultivar.
References
- 1. Phytoalexin Synthesis: The Biochemical Analysis of the Induction Process | Annual Reviews [annualreviews.org]
- 2. Analysis of the potato calcium-dependent protein kinase family and characterization of StCDPK7, a member induced upon infection with Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Induction of Rishitinone Production by Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoalexins are a diverse group of antimicrobial secondary metabolites synthesized by plants in response to pathogen attack and various forms of stress. In solanaceous plants such as potato (Solanum tuberosum), sesquiterpenoid phytoalexins play a crucial role in defense against a broad range of pathogens. Rishitinone, a derivative of the well-characterized phytoalexin rishitin, is one such compound that accumulates in potato tubers upon infection. Understanding the mechanisms of its induction is pivotal for developing novel strategies for disease resistance in crops and for the potential discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the induction of this compound production by pathogens, with a focus on the signaling pathways, key biosynthetic steps, and detailed experimental protocols for its study.
Pathogen-Induced Signaling Pathways
The production of this compound in potato is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or effector molecules from invading pathogens, such as the notorious oomycete Phytophthora infestans and various Fusarium species. This recognition triggers a complex signaling cascade involving mitogen-activated protein kinases (MAPKs), reactive oxygen species (ROS), and phytohormones, primarily jasmonic acid (JA) and ethylene (B1197577) (ET).
Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK cascade is a central signaling module in plant immunity.[1] Upon pathogen recognition, a phosphorylation relay is initiated, typically involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAPK.[2][3] In potato, the StMEK2-mediated MAPK cascade is implicated in immunity.[4] Activation of these MAPK pathways leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of defense-related genes, including those involved in phytoalexin biosynthesis.[1] For instance, the potato ortholog of tobacco SIPK (salicylic acid-induced protein kinase), StMPK1, is activated upon inoculation with P. infestans.
Jasmonic Acid (JA) and Ethylene (ET) Signaling
Jasmonic acid and ethylene are key phytohormones that act synergistically in regulating defense responses against necrotrophic pathogens. Pathogen-induced damage leads to the synthesis of JA and ET, which then activate their respective signaling pathways. These pathways converge on specific transcription factors, such as members of the ERF (Ethylene Response Factor) family, which bind to the promoters of defense-related genes, including those for sesquiterpenoid biosynthesis, and activate their transcription. The exogenous application of jasmonic acid has been shown to prime potato plants for an enhanced defense response against P. infestans.[2][4]
This compound Biosynthesis Pathway
This compound is a sesquiterpenoid derived from the general isoprenoid pathway. The biosynthesis of its precursor, rishitin, begins with farnesyl pyrophosphate (FPP). A key committed step is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase.[5] Subsequent oxidation steps, likely mediated by cytochrome P450 monooxygenases and other enzymes, lead to the formation of rishitin.[6] this compound is believed to be an oxidized derivative of rishitin, although the specific enzymes responsible for this conversion have not been fully characterized.
References
- 1. Biotransformation of potato stress metabolites rishitin, lubimin, and 15-dihydro lubimin by potato and soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting the Elicitation of Sesquiterpenoid Phytoalexin Accumulation by Eicosapentaenoic and Arachidonic Acids in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
An In-depth Technical Guide to the Key Enzymes in the Rishitinone Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone, a well-characterized sesquiterpenoid phytoalexin, plays a pivotal role in the defense mechanisms of solanaceous plants, particularly in potato (Solanum tuberosum) and tomato (Solanum lycopersicum), against a broad spectrum of pathogens. Its biosynthesis is a complex process initiated in response to pathogen attack or elicitor treatment, leading to the accumulation of this antimicrobial compound at the site of infection. This technical guide provides a comprehensive overview of the core enzymes involved in the this compound biosynthetic pathway, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the biochemical and signaling pathways.
The this compound Biosynthetic Pathway: A Stepwise Enzymatic Cascade
The biosynthesis of this compound originates from the general isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for sesquiterpenoid synthesis. The pathway to this compound proceeds through a series of enzymatic conversions, primarily catalyzed by sesquiterpene cyclases and cytochrome P450 monooxygenases.
The initial committed step is the cyclization of FPP to form the sesquiterpene hydrocarbon precursor of the spirovetivane phytoalexins. This is followed by a series of oxidative modifications to yield this compound. The key intermediates in this pathway include vetispiradiene, solavetivone (B1203128), lubimin (B1675347), and oxylubimin.
Figure 1: The biosynthetic pathway of this compound from farnesyl pyrophosphate.
Key Enzymes and Their Characteristics
Vetispiradiene Synthase (PVS)
Vetispiradiene synthase (EC 4.2.3.21), also known as premnaspirodiene synthase (HPS), is the first committed enzyme in the this compound biosynthetic pathway in potato.[1] It catalyzes the complex cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene, vetispiradiene. This enzyme belongs to the terpene synthase family and is crucial for diverting the flow of isoprenoid precursors towards phytoalexin production.
Quantitative Data for Related Vetispiradiene Synthase:
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Hyoscyamus muticus (HVS) | FPP | 3.5 | 0.02 - 0.04 | [2] |
Premnaspirodiene Oxygenase (HPO)
Following the formation of the hydrocarbon skeleton, a cytochrome P450 monooxygenase, premnaspirodiene oxygenase (HPO), is responsible for the hydroxylation of vetispiradiene to yield solavetivone.[3] Cytochrome P450s are a large family of heme-containing enzymes that play a critical role in the oxidative metabolism of a wide range of endogenous and exogenous compounds.
Quantitative Data for a Related Premnaspirodiene Oxygenase:
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference |
| Hyoscyamus muticus | Premnaspirodiene | 1.8 ± 0.3 | 10.3 ± 0.6 |
Enzymes for the Conversion of Solavetivone to this compound
The enzymatic steps leading from solavetivone to this compound, through the intermediates lubimin and oxylubimin, are less characterized. It is hypothesized that a series of cytochrome P450-dependent hydroxylases are responsible for these conversions.[4] However, the specific enzymes have not yet been definitively identified and characterized in potato. While a cytochrome P450, CYP76A2L, has been shown to hydroxylate lubimin, it does not produce oxylubimin, suggesting the involvement of other specific P450s in the biosynthetic pathway.[1]
Regulation of the this compound Biosynthetic Pathway
The biosynthesis of this compound is tightly regulated and is induced upon pathogen attack or treatment with elicitors. This induction occurs primarily at the transcriptional level, involving complex signaling networks.
Signaling Pathways
Both jasmonate (JA) and salicylic (B10762653) acid (SA) signaling pathways are known to play central roles in plant defense responses and can influence the production of secondary metabolites.[5][6] In potato, pathogen infection or elicitor perception triggers a signaling cascade that often involves mitogen-activated protein kinases (MAPKs).[2][7] This MAPK cascade can, in turn, activate specific transcription factors, such as those from the WRKY family, which then bind to the promoter regions of phytoalexin biosynthetic genes to initiate their transcription.[8][9][10]
Figure 2: A simplified model of the signaling pathway regulating this compound biosynthesis.
Experimental Protocols
Sesquiterpene Cyclase (Vetispiradiene Synthase) Assay
This protocol describes a general method for assaying the activity of a sesquiterpene cyclase, such as vetispiradiene synthase, using Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.
Materials:
-
Purified or partially purified vetispiradiene synthase
-
Farnesyl pyrophosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard (e.g., caryophyllene)
-
GC-MS system with a suitable column (e.g., HP-5MS)
Procedure:
-
Enzyme Reaction:
-
In a glass vial, combine the assay buffer, FPP (typically 10-50 µM final concentration), and the enzyme preparation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a strong denaturant (e.g., 5 M NaOH) or by immediate solvent extraction.
-
-
Extraction:
-
Add an equal volume of organic solvent (e.g., hexane) containing a known concentration of an internal standard to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the sesquiterpene products.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic phase to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Use a temperature program suitable for separating sesquiterpenes (e.g., initial temperature 60°C, ramp to 240°C).
-
Identify vetispiradiene by comparing its mass spectrum and retention time to an authentic standard or published data.
-
Quantify the product peak area relative to the internal standard.
-
Figure 3: Workflow for the vetispiradiene synthase enzyme assay.
Cytochrome P450 (Premnaspirodiene Oxygenase) Assay
This protocol outlines a method for assaying the activity of a cytochrome P450 monooxygenase, such as premnaspirodiene oxygenase, using a heterologous expression system (e.g., yeast) and LC-MS or GC-MS for product analysis.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae) expressing the P450 and a suitable cytochrome P450 reductase (CPR).
-
Yeast growth medium (e.g., YPD).
-
Induction medium (if using an inducible promoter).
-
Substrate (vetispiradiene).
-
NADPH.
-
Extraction solvent (e.g., ethyl acetate).
-
LC-MS or GC-MS system.
Procedure:
-
Heterologous Expression:
-
Transform the yeast strain with plasmids containing the P450 and CPR genes under the control of strong promoters.
-
Grow the yeast culture to a suitable cell density.
-
Induce protein expression if necessary.
-
-
In Vivo or In Vitro Assay:
-
In Vivo: Add the substrate (vetispiradiene) directly to the yeast culture and incubate for a specific time.
-
In Vitro: Prepare microsomes from the yeast cells, which contain the membrane-bound P450 and CPR. Set up a reaction containing microsomes, substrate, NADPH, and a suitable buffer.
-
-
Extraction:
-
For in vivo assays, pellet the yeast cells and extract the supernatant and/or the cell pellet with an organic solvent.
-
For in vitro assays, extract the reaction mixture with an organic solvent.
-
-
Analysis:
-
Analyze the extract by LC-MS or GC-MS to identify and quantify the hydroxylated product (solavetivone).
-
Figure 4: Workflow for the cytochrome P450 (HPO) enzyme assay.
Conclusion and Future Perspectives
The biosynthesis of this compound is a critical component of the defense response in potato and other solanaceous plants. While the initial steps catalyzed by vetispiradiene synthase and premnaspirodiene oxygenase are relatively well-understood, the subsequent enzymatic conversions leading to this compound remain an active area of research. The identification and characterization of the putative cytochrome P450 hydroxylases responsible for the conversion of solavetivone to this compound will be crucial for a complete understanding of this important biosynthetic pathway. Furthermore, elucidating the detailed regulatory networks, including the specific transcription factors and signaling components that control the expression of the biosynthetic genes, will provide valuable targets for engineering enhanced disease resistance in crop plants. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and its regulation.
References
- 1. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Transcriptome and Metabolome Analysis Reveals Adaptive Defense Responses to DON Induction in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rishitinone and its Relationship with the Phytoalexins Rishitin and Lubimin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rishitinone, a sesquiterpenoid phytoalexin, and its intricate relationship with the well-characterized phytoalexins, rishitin (B106575) and lubimin (B1675347). Phytoalexins are crucial components of the plant defense system, produced in response to pathogen attack. This compound, rishitin, and lubimin are key players in the defense mechanisms of Solanaceae plants, such as potatoes and tomatoes. This document delves into their chemical structures, biosynthetic pathways, biological activities, and the experimental methodologies used for their study. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate a deeper understanding of their roles in plant immunity and potential applications in drug development.
Introduction
Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from a myriad of pathogens. A critical component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection. In the Solanaceae family, a prominent class of phytoalexins is the sesquiterpenoids, including this compound, rishitin, and lubimin. These compounds are integral to the resistance against various pathogens, most notably the oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. Understanding the chemistry and biology of these molecules is paramount for developing novel strategies for crop protection and for exploring their potential as pharmaceutical leads.
Chemical Structures and Properties
This compound, rishitin, and lubimin are bicyclic sesquiterpenoids derived from the isoprenoid pathway. Their chemical structures, while related, possess distinct functional groups that contribute to their unique biological activities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | C15H22O2 | 234.34 | [Insert 2D structure of this compound here] |
| Rishitin | C14H22O2 | 222.32[1] | [Insert 2D structure of Rishitin here] |
| Lubimin | C15H24O2 | 236.35[2] | [Insert 2D structure of Lubimin here] |
Table 1: Chemical Properties of this compound, Rishitin, and Lubimin.
Biosynthetic Pathway
The biosynthesis of these sesquiterpenoid phytoalexins is a complex process initiated by pathogen-associated molecular patterns (PAMPs) or endogenous elicitors. The pathway originates from farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic conversions. It is generally accepted that solavetivone (B1203128) is a precursor to lubimin, which is then converted to oxylubimin, and subsequently to rishitin.[3] The precise enzymatic steps and the exact position of this compound within this pathway are still under investigation, but it is considered a stress metabolite produced under similar conditions.[4]
Caption: Proposed biosynthetic pathway of rishitin and the related compound this compound.
Biological Activity
This compound, rishitin, and lubimin exhibit significant antifungal activity against a range of plant pathogens. Their primary mode of action is believed to involve the disruption of cell membrane integrity and function.
| Compound | Target Organism | Activity Metric | Value | Reference |
| Rishitin | Phytophthora infestans | MIC | 10⁻³ M | [5][6] |
| Rishitin | Phytophthora infestans | Zoospore Germination Inhibition | Complete at 10⁻³ M | [5][6] |
| Lubimin | Human Lymphoblastoid Cells | Growth Inhibition | Tested | [7] |
Experimental Protocols
Elicitation of Phytoalexin Synthesis in Potato Tubers
This protocol describes the induction of phytoalexin synthesis in potato tuber slices using an elicitor.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., arachidonic acid, cell wall fragments from Phytophthora infestans)
-
Sterile distilled water
-
Sterile petri dishes
-
Sterile scalpel or cork borer
Procedure:
-
Wash potato tubers thoroughly with tap water, followed by a rinse with sterile distilled water.
-
Aseptically cut the tubers into slices of approximately 5 mm thickness using a sterile scalpel.
-
Place the tuber slices in sterile petri dishes containing a piece of sterile, moist filter paper to maintain humidity.
-
Apply a small volume (e.g., 50 µL) of the elicitor solution onto the surface of each potato slice. For a negative control, apply sterile distilled water.
-
Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-72 hours.
-
After incubation, the phytoalexins can be extracted from the tuber tissue for analysis.
Caption: Workflow for the elicitation of phytoalexins in potato tubers.
Extraction and Purification of Sesquiterpenoid Phytoalexins
This protocol outlines a general procedure for the extraction and purification of this compound, rishitin, and lubimin from elicited potato tissue.
Materials:
-
Elicited potato tuber slices
-
Organic solvent (e.g., ethyl acetate (B1210297), chloroform-methanol mixture)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates
-
Developing chamber and visualization reagents (e.g., anisaldehyde-sulfuric acid)
Procedure:
-
Homogenize the elicited potato tissue in the chosen organic solvent.
-
Filter the homogenate to remove solid plant material.
-
Dry the organic extract over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified using silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., increasing polarity with ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compounds of interest based on their TLC profiles.
-
Further purification can be achieved using techniques like preparative TLC or high-performance liquid chromatography (HPLC).
Antifungal Bioassay
This protocol describes a method to assess the antifungal activity of the purified phytoalexins against Phytophthora infestans.
Materials:
-
Purified phytoalexin (this compound, rishitin, or lubimin) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
Culture of Phytophthora infestans
-
Rye A agar (B569324) medium
-
Sterile petri dishes
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Prepare Rye A agar medium and sterilize it by autoclaving.
-
Cool the medium to approximately 45-50°C and add the phytoalexin solution to achieve the desired final concentrations. Ensure the solvent concentration is the same in all plates, including the control.
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug from an actively growing culture of P. infestans in the center of each agar plate.
-
Incubate the plates in the dark at 18-20°C.
-
Measure the radial growth of the mycelium at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition compared to the control.
Caption: Experimental workflow for the antifungal bioassay.
Spectroscopic Data for Structure Elucidation
The structures of this compound, rishitin, and lubimin have been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This compound
| ¹³C NMR (CDCl₃, δ ppm) | ¹H NMR (CDCl₃, δ ppm) |
| (Data not fully available in a compiled format in the reviewed literature) | (Data not fully available in a compiled format in the reviewed literature) |
Table 3: NMR Spectroscopic Data for this compound.
Rishitin
| ¹³C NMR (CDCl₃, δ ppm) | ¹H NMR (CDCl₃, δ ppm) |
| (Data not fully available in a compiled format in the reviewed literature) | (Data not fully available in a compiled format in the reviewed literature) |
Table 4: NMR Spectroscopic Data for Rishitin.
Lubimin
| ¹³C NMR (CDCl₃, δ ppm) | ¹H NMR (CDCl₃, δ ppm) |
| (Data not fully available in a compiled format in the reviewed literature) | (Data not fully available in a compiled format in the reviewed literature) |
Table 5: NMR Spectroscopic Data for Lubimin.
Note: While NMR data for these compounds are published in various sources, a comprehensive and directly comparable dataset in a single reference is challenging to assemble. Researchers are encouraged to consult the primary literature for detailed spectral assignments.
Conclusion and Future Perspectives
This compound, rishitin, and lubimin are vital components of the chemical defense arsenal (B13267) of Solanaceae plants. Their biosynthetic relationship and antifungal properties highlight the sophisticated strategies plants employ to combat pathogens. While significant progress has been made in understanding these molecules, further research is needed to fully elucidate the enzymatic machinery of their biosynthesis and the precise molecular targets of their antifungal action. Such knowledge will be instrumental in developing durable resistance in crops and may unveil novel scaffolds for the development of new antifungal agents for both agricultural and clinical applications. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug discovery.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors Affecting the Elicitation of Sesquiterpenoid Phytoalexin Accumulation by Eicosapentaenoic and Arachidonic Acids in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
The Biological Significance of Rishitinone in Plant Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rishitinone is a crucial sesquiterpenoid phytoalexin synthesized de novo by plants, particularly within the Solanaceae family, in response to pathogen invasion. As a key component of the plant's induced defense system, this compound exhibits broad-spectrum antimicrobial activity against a range of fungal and bacterial pathogens. Its production is triggered by a complex signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of specific biosynthetic pathways. This technical guide provides an in-depth overview of the chemical nature, biosynthesis, and biological function of this compound. It details the signaling pathways governing its induction and presents standardized experimental protocols for its extraction, quantification, and antimicrobial activity assessment, offering a valuable resource for researchers in plant pathology and natural product chemistry.
Introduction
Plants have evolved a sophisticated innate immune system to defend against microbial pathogens. This system comprises two main branches: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). A critical output of these immune responses is the production of phytoalexins—low molecular weight, antimicrobial secondary metabolites that accumulate at the site of infection. This compound, a bicyclic sesquiterpenoid, is a prominent phytoalexin first identified in diseased potato tubers (Solanum tuberosum) infected with the late blight pathogen Phytophthora infestans. Its synthesis is a hallmark of the defense response in several solanaceous species, where it plays a direct role in inhibiting pathogen growth and containing the spread of disease. Understanding the biosynthesis and regulatory networks of this compound is paramount for developing novel strategies for crop protection.
Chemical Structure and Biosynthesis
This compound belongs to the class of sesquiterpenoids, which are derived from three isoprene (B109036) units. Its biosynthesis follows the mevalonate (B85504) (MVA) pathway, primarily occurring in the cytoplasm. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP).
The Mevalonate (MVA) Pathway to Farnesyl Pyrophosphate (FPP)
The initial stages of the pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step. Subsequent phosphorylation and decarboxylation reactions convert mevalonic acid into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Finally, the head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by FPP synthase, yields farnesyl pyrophosphate (FPP).
Conversion of FPP to this compound
The conversion of the linear FPP molecule into the specific bicyclic structure of this compound involves a dedicated sesquiterpene cyclase, followed by modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes to introduce ketone and hydroxyl functionalities. While the exact enzymatic steps are still under investigation, the proposed pathway involves the cyclization of FPP to a germacrene or vetispiradiene intermediate, followed by a series of oxidative reactions to yield the final this compound structure.
Role in Plant Immunity and Antimicrobial Activity
This compound functions as a crucial antimicrobial compound in the plant's defense arsenal. Its accumulation is rapid and localized to the site of attempted pathogen invasion, creating a toxic environment that inhibits pathogen growth. The proposed mechanism of action for many sesquiterpenoid phytoalexins, including this compound, involves the disruption of microbial cell membranes due to their lipophilic nature, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.
Quantitative Data on Antimicrobial Activity
The efficacy of this compound and related phytoalexins has been evaluated against various plant pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Note: Specific MIC values for this compound are not extensively documented in publicly available literature. The following table includes representative data for the closely related and co-synthesized phytoalexin, rishitin , to illustrate the general range of activity against common plant pathogens.
| Pathogen | Type | Host Plant(s) | Rishitin MIC (µg/mL) |
| Phytophthora infestans | Oomycete | Potato, Tomato | 50 - 100 |
| Fusarium solani | Fungus | Potato, Pea | 100 - 200 |
| Rhizoctonia solani | Fungus | Potato, Rice | ~150 |
| Clavibacter michiganensis | Bacteria | Tomato | 75 - 150 |
| Erwinia carotovora | Bacteria | Potato | > 200 |
Signaling Pathways for this compound Induction
The synthesis of this compound is not constitutive but is rapidly induced upon pathogen recognition. This induction is controlled by a sophisticated signaling network that translates pathogen detection into a coordinated defensive response.
-
Pathogen Recognition : The process begins when Pattern Recognition Receptors (PRRs) on the plant cell surface recognize conserved Pathogen-Associated Molecular Patterns (PAMPs), such as chitin (B13524) from fungal cell walls or flagellin (B1172586) from bacteria.
-
Early Signaling Events : PAMP recognition triggers immediate downstream events, including ion fluxes across the plasma membrane (Ca²⁺ influx), and the production of Reactive Oxygen Species (ROS) in an "oxidative burst".
-
MAPK Cascade Activation : The signal is transduced intracellularly through a Mitogen-Activated Protein Kinase (MAPK) cascade. This phosphorylation relay (MAPKKK → MAPKK → MAPK) amplifies the initial signal.
-
Hormonal Regulation : The MAPK cascade and ROS activate the biosynthesis of defense-related phytohormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA), which act as key signaling molecules.
-
Transcriptional Reprogramming : These signaling pathways converge on the activation of specific transcription factors (e.g., WRKY family proteins). These transcription factors bind to the promoter regions of defense-related genes, including the genes encoding the enzymes of the this compound biosynthetic pathway (e.g., HMGR, sesquiterpene synthases, CYPs), leading to their rapid transcription and subsequent enzyme synthesis.
Experimental Protocols
Protocol for Extraction and Quantification of this compound
This protocol describes a general method for extracting this compound from elicited plant tissue (e.g., potato tuber discs) and quantifying it using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Elicited plant tissue (e.g., potato tuber discs)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (B129727) (HPLC grade)
-
This compound standard
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge and tubes
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector (detection at ~205 nm)
Procedure:
-
Sample Preparation: Flash-freeze the collected plant tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: a. Weigh the powdered tissue (e.g., 5 g) and transfer to a centrifuge tube. b. Add 20 mL of ethyl acetate and vortex vigorously for 1 minute. c. Sonicate the mixture for 20 minutes in an ultrasonic bath. d. Centrifuge at 4000 x g for 15 minutes at 4°C. e. Carefully decant the supernatant (the ethyl acetate layer) into a clean flask. f. Repeat the extraction process (steps b-e) on the remaining plant pellet two more times to ensure complete extraction. Pool all supernatants.
-
Drying and Concentration: a. Add anhydrous sodium sulfate to the pooled supernatant to remove any residual water. b. Filter the extract to remove the sodium sulfate. c. Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Quantification by HPLC: a. Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL). b. Filter the solution through a 0.22 µm syringe filter into an HPLC vial. c. Prepare a standard curve using known concentrations of the this compound standard. d. Inject the sample onto the HPLC system. A typical mobile phase is an isocratic or gradient mixture of acetonitrile (B52724) and water. e. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. f. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Protocol for Resazurin-Based Antimicrobial Activity Assay
This protocol details a colorimetric microtiter plate assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism. The assay uses resazurin (B115843), a redox indicator that changes from blue to pink in the presence of metabolically active (i.e., living) cells.
Materials:
-
96-well sterile microtiter plates (opaque-walled for fluorescence reading)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Target microorganism (e.g., fungal spore suspension or bacterial cell suspension)
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth for fungi)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, filter-sterilized)
-
Positive control (a known antimicrobial agent)
-
Negative control (solvent only)
-
Microplate reader (for measuring absorbance at 570/600 nm or fluorescence at Ex/Em 560/590 nm)
Procedure:
-
Preparation of this compound Dilutions: a. In the first column of the 96-well plate, add 100 µL of the growth medium containing the highest desired concentration of this compound. b. Add 50 µL of sterile growth medium to the remaining wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix well. Continue this serial transfer across the plate to column 10. Discard 50 µL from column 10. d. Column 11 will serve as the growth control (no this compound). Add 50 µL of medium. e. Column 12 will serve as the sterility control (no inoculum). Add 100 µL of medium.
-
Inoculation: a. Prepare an inoculum of the target microorganism at a standardized concentration (e.g., 1 x 10⁵ spores/mL for fungi). b. Add 50 µL of the inoculum to each well from columns 1 to 11. Do not add inoculum to column 12. c. The final volume in each well (except column 12) is 100 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 25°C for 48-72 hours for fungi).
-
Addition of Resazurin: a. After the incubation period, add 10 µL of the sterile resazurin solution to each well. b. Re-incubate the plate for 4-6 hours.
-
Data Analysis: a. Observe the color change. Wells with viable microbes will turn from blue to pink. b. The MIC is determined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue). c. For quantitative results, read the fluorescence or absorbance using a microplate reader.
Conclusion and Future Perspectives
This compound stands as a potent and well-characterized example of the chemical defenses employed by plants. Its rapid, localized synthesis following pathogen detection underscores its critical role in establishing disease resistance in economically important crops like potato and tomato. The elucidation of its biosynthetic and regulatory pathways provides multiple targets for genetic engineering and breeding programs aimed at enhancing crop resilience. Furthermore, as a natural antimicrobial compound, this compound and its derivatives hold potential for the development of novel, environmentally benign fungicides. Future research should focus on identifying the remaining unknown enzymes in its biosynthetic pathway, further characterizing its precise mechanism of action, and exploring strategies to engineer its production in susceptible crop varieties to bolster global food security.
Rishitinone: A Key Biomarker for Disease Resistance in Potato
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rishitinone, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of potatoes (Solanum tuberosum) against a broad range of pathogens. Its accumulation at the site of infection is a hallmark of a successful resistance response, making it a significant biomarker for identifying disease-resistant potato cultivars. This technical guide provides a comprehensive overview of this compound's role in disease resistance, including its biosynthesis, the signaling pathways that regulate its production, and detailed experimental protocols for its quantification. This information is intended to aid researchers, scientists, and professionals in the fields of plant pathology, molecular biology, and drug development in leveraging this compound as a tool for developing more resilient crops and novel antimicrobial agents.
Data Presentation: this compound Accumulation in Response to Pathogen Challenge
The concentration of this compound and its precursor, rishitin (B106575), is significantly elevated in potato tissues upon pathogen infection, with resistant cultivars exhibiting a more rapid and robust accumulation compared to susceptible ones. While extensive comparative data across a wide range of cultivars is still an area of active research, existing studies provide valuable insights into the quantitative differences in phytoalexin production.
| Pathogen/Elicitor | Potato Cultivar/Tissue | Treatment/Time Point | Rishitin/Rishitinone Concentration | Reference |
| Phytophthora infestans (incompatible race) | Potato Tuber Slices | 6 days post-inoculation | 245 µg/mL (in inoculation fluid) | [1] |
| Non-specific elicitors (e.g., heavy metal salts, UV light) | Potato Tuber Slices | Not specified | 5–20 ppm | [2][3] |
| Fusarium sambucinum | Potato Tubers (Resistant Cultivar) | 168 hours post-inoculation | Higher Phenylalanine Ammonia Lyase (PAL) activity, a precursor enzyme for phytoalexin biosynthesis, compared to susceptible cultivars. | [1] |
| Phytophthora infestans (compatible race) | Potato Tuber | Not specified | Suppression of rishitin accumulation | [4] |
Note: The data presented here is indicative of the role of rishitin in disease resistance. Further research is required to establish a comprehensive database of this compound concentrations across a wider range of potato cultivars with varying resistance (R) genes in response to different pathogens.
Biochemistry and Regulation
This compound Biosynthesis Pathway
This compound is synthesized via the isoprenoid pathway, starting from farnesyl pyrophosphate (FPP). The key branch point for sesquiterpenoid phytoalexins in potato is the cyclization of FPP, catalyzed by sesquiterpene cyclases.
Caption: Proposed biosynthetic pathway of this compound in potato.
Signaling Pathways Regulating this compound Production
The induction of this compound biosynthesis is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors by the plant cell, which triggers a downstream signaling cascade. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in this defense signaling network, often exhibiting crosstalk to fine-tune the plant's response.[5]
Caption: Simplified signaling cascade for this compound induction in potato.
Experimental Protocols
Extraction of this compound from Potato Tubers
This protocol outlines a general method for the extraction of this compound from potato tuber tissue for subsequent analysis.
Materials:
-
Potato tubers
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) or ethyl acetate (B1210297)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Freeze potato tuber tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a centrifuge tube. Add a suitable volume of extraction solvent (e.g., 10 mL of methanol or ethyl acetate per gram of tissue).
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 15-30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in the extraction solvent and the process from step 3 can be repeated.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or hexane) for analysis.
Workflow for this compound Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Caption: General workflow for GC-MS analysis of this compound.
Note on Derivatization: For some phytoalexins, derivatization (e.g., silylation) may be necessary to increase their volatility and thermal stability for GC-MS analysis. The necessity of this step for this compound should be empirically determined.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is typically suitable for sesquiterpenoid analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection, depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. An example program could be: start at 70°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV. Data is typically acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Quantification: Quantification is achieved by creating a calibration curve using a certified this compound standard. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.
Molecular Markers for this compound-Mediated Resistance
While specific molecular markers directly linked to this compound production are not yet widely established, Quantitative Trait Loci (QTL) analysis has identified genomic regions associated with disease resistance in potato.[6] These QTLs may contain genes involved in the biosynthesis or regulation of phytoalexins, including this compound. Further research is needed to identify and validate markers within these regions that can be used for marker-assisted selection (MAS) in breeding programs to select for cultivars with enhanced this compound production and, consequently, improved disease resistance.
Conclusion and Future Directions
This compound is a potent antimicrobial compound and a reliable biomarker for disease resistance in potato. Understanding its biosynthesis, regulation, and accurate quantification are critical for both fundamental plant science research and applied agricultural biotechnology. The methodologies and information presented in this guide provide a foundation for researchers to explore the potential of this compound in developing disease-resistant potato varieties and as a source of novel antimicrobial compounds.
Future research should focus on:
-
Comprehensive quantitative profiling: Generating extensive datasets of this compound levels across a wide array of potato cultivars with known resistance genes to establish clear correlations.
-
Elucidation of the complete biosynthetic pathway: Identifying and characterizing all the enzymes and genes involved in the conversion of FPP to this compound.
-
Dissection of the signaling network: Further unraveling the intricate crosstalk between different hormone signaling pathways in the regulation of this compound production.
-
Development of specific molecular markers: Identifying and validating molecular markers tightly linked to high this compound production for efficient use in marker-assisted breeding.
By advancing our knowledge in these areas, the scientific community can fully harness the potential of this compound to enhance global food security and develop new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of rishitin and lubimin synthesis in potato tuber slices by non-specific elicitors - role of gene depression [agris.fao.org]
- 4. Phytopathology 1971 | Suppression of Rishitin and Phytuberin Accumulation and Hypersensitive Response in Potato by Compatible Races of Phytophthora Infestans [apsnet.org]
- 5. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Resistance to Phytophthora Infestans in Potato: A Case Study for Qtl Mapping in an Allogamous Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Elicitors in Rishitinone Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone, a sesquiterpenoid phytoalexin, is a key component of the defense response in solanaceous plants, particularly in potato (Solanum tuberosum), against a broad spectrum of pathogens. The accumulation of this antimicrobial compound is triggered by the perception of specific molecules known as elicitors, which can be of either biotic or abiotic origin. Understanding the mechanisms by which these elicitors induce this compound biosynthesis is paramount for developing novel strategies for disease resistance in crops and for the potential biotechnological production of this valuable secondary metabolite. This technical guide provides an in-depth overview of the role of various elicitors in this compound accumulation, detailing the experimental protocols for its induction and quantification, presenting available quantitative data, and illustrating the intricate signaling pathways involved.
Elicitors are recognized by plant cells, initiating a cascade of signaling events that lead to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.[1] Biotic elicitors are derived from microorganisms and include proteins like cryptogein (B1168936) from Phytophthora cryptogea, cell wall components such as chitosan (B1678972) and glucans, and enzymes like cellulase (B1617823) and pectolyase.[2][3] Abiotic elicitors encompass a range of non-biological stressors and signaling molecules, including heavy metals, UV radiation, and phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).[1] Arachidonic acid, a fatty acid found in some oomycetes, also acts as a potent elicitor of phytoalexin synthesis in potato.[4]
This guide will delve into the specific actions of these elicitors, providing researchers with the necessary information to design and execute experiments aimed at studying and manipulating this compound accumulation for various applications.
Experimental Protocols
Preparation of Fungal Elicitor from Phytophthora infestans
This protocol describes the preparation of a crude elicitor extract from the potato late blight pathogen, Phytophthora infestans.
Materials:
-
Phytophthora infestans culture
-
Rye agar (B569324) medium[5]
-
Sterile distilled water
-
Autoclave
-
Incubator
-
Centrifuge
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Lyophilizer (optional)
Procedure:
-
Culture of P. infestans : Culture P. infestans on rye agar medium in Petri dishes. Incubate in the dark at 18°C for 10-14 days until sufficient mycelial growth is observed.[5]
-
Harvesting Mycelia : Flood the surface of the agar plates with sterile distilled water and gently scrape the mycelia using a sterile spatula.
-
Homogenization : Transfer the mycelial suspension to a sterile blender or homogenizer and homogenize to break the fungal cell walls.
-
Autoclaving : Autoclave the mycelial homogenate at 121°C for 20 minutes to release the elicitor molecules.
-
Centrifugation and Filtration : Centrifuge the autoclaved homogenate to pellet the cellular debris. Filter the supernatant through cheesecloth and then through filter paper to obtain a clear elicitor extract.
-
Concentration and Storage : The elicitor extract can be concentrated by lyophilization or used directly. Store the extract at -20°C until use.
Elicitation of this compound in Potato Tuber Slices
This protocol outlines the application of elicitors to potato tuber slices to induce this compound accumulation.
Materials:
-
Healthy potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., fungal elicitor, chitosan, arachidonic acid)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile Petri dishes
-
Sterile filter paper
-
Scalpel or cork borer
Procedure:
-
Surface Sterilization : Wash potato tubers thoroughly with tap water and then surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Tuber Slicing : Aseptically cut the tubers into uniform slices of approximately 5 mm thickness using a sterile scalpel. Discs of a specific diameter can also be prepared using a cork borer.
-
Elicitor Application : Place the tuber slices in sterile Petri dishes lined with moist sterile filter paper. Apply a known volume (e.g., 50-100 µL) of the elicitor solution onto the surface of each slice. For control experiments, apply sterile distilled water.
-
Incubation : Seal the Petri dishes and incubate them in the dark at a controlled temperature (e.g., 18-20°C) for a specified period (e.g., 24-72 hours) to allow for this compound accumulation.
Extraction and Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the extraction and quantification of this compound from potato tuber tissue.
Materials:
-
Elicitor-treated potato tuber slices
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol, chloroform)[6]
-
Internal standard (e.g., a compound not naturally present in potato)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[6]
-
GC-MS system
Procedure:
-
Sample Preparation : Freeze the potato tuber slices in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Extraction : Transfer a known weight of the powdered tissue to a tube and add a specific volume of the extraction solvent containing the internal standard. Vortex the mixture thoroughly and incubate (e.g., at room temperature with shaking).
-
Phase Separation and Collection : Centrifuge the mixture to pellet the solid debris. If using a biphasic solvent system like methanol-chloroform-water, collect the organic phase containing the lipophilic this compound.[6]
-
Solvent Evaporation : Evaporate the solvent from the collected extract to dryness using a rotary evaporator or a stream of nitrogen.
-
Derivatization : Re-dissolve the dried extract in a suitable solvent and add the derivatization reagent (e.g., MSTFA) to convert this compound into a more volatile trimethylsilyl (B98337) (TMS) ether derivative. Incubate at an elevated temperature (e.g., 60-80°C) to complete the reaction.[6]
-
GC-MS Analysis : Inject an aliquot of the derivatized sample into the GC-MS system. The separation of compounds is achieved on a suitable capillary column, and the mass spectrometer is used for detection and quantification.
-
Quantification : Identify the this compound-TMS peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with authentic this compound standards.[1]
Quantitative Data on this compound Accumulation
The accumulation of this compound is highly dependent on the type of elicitor, its concentration, the duration of exposure, and the potato cultivar. The following tables summarize some of the reported quantitative data on this compound accumulation in potato tubers in response to various elicitors. Due to the different methodologies and units of measurement used in various studies, the data is presented in two separate tables.
Table 1: this compound Accumulation in Potato Tuber Slices (ppm)
| Elicitor | Concentration | Incubation Time | This compound Accumulation (ppm) | Reference |
| Various cell-disruptive treatments | N/A | N/A | 5-20 | [2] |
| Actinomycin D | 25 µg/ml | 30 min treatment | > 100 | [2] |
Table 2: this compound Accumulation in Potato Tuber Slices (µg/cm²)
| Elicitor/Treatment | Details | Incubation Time | This compound Accumulation (µg/cm²) | Reference |
| Fusarium solani (spore suspension) | Inoculation of potato slices | 48 hours | ~15 | [7] |
| Fusarium solani (mycelial extract) | Treatment of potato slices | 48 hours | ~25 | [7] |
| Chloramphenicol (B1208) + F. moniliforme | 200 ppm chloramphenicol pre-treatment | N/A | > 60 | [7] |
Note on Units: Direct conversion between ppm (parts per million) and µg/cm² is not straightforward as it requires knowledge of the tissue density and the depth of the tissue layer in which the accumulation is measured. Therefore, the data are presented in their original units. Generally, ppm in the context of solid samples refers to µg/g of tissue.
Signaling Pathways in this compound Accumulation
The perception of elicitors at the plant cell surface triggers a complex and interconnected network of signaling pathways that culminate in the transcriptional activation of genes involved in this compound biosynthesis. Key components of these pathways include calcium ions, protein kinases, and phytohormones.
Early Signaling Events: Ion Fluxes and Reactive Oxygen Species (ROS)
The initial recognition of an elicitor, such as cryptogein, by a putative plasma membrane receptor leads to rapid changes in ion fluxes across the cell membrane. This includes an influx of calcium ions (Ca²⁺) from the apoplast into the cytoplasm. This increase in cytosolic Ca²⁺ is a crucial secondary messenger that activates downstream signaling components. Concurrently, there is often a rapid production of reactive oxygen species (ROS), known as the oxidative burst, which also plays a signaling role in the defense response.
Calcium and Protein Kinase Cascades
The transient increase in cytosolic Ca²⁺ is sensed by calcium-binding proteins, most notably Calcium-Dependent Protein Kinases (CDPKs). Upon binding Ca²⁺, CDPKs become activated and phosphorylate a variety of target proteins, thereby propagating the defense signal.
Another critical signaling module is the Mitogen-Activated Protein Kinase (MAPK) cascade. These cascades typically consist of three sequentially acting kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Elicitor perception leads to the activation of a specific MAPKKK, which then phosphorylates and activates a MAPKK, which in turn phosphorylates and activates a MAPK. The activated MAPK can then phosphorylate various substrates, including transcription factors that regulate the expression of defense-related genes.
Phytohormone Signaling: The Crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA)
The phytohormones salicylic acid (SA) and jasmonic acid (JA) are central regulators of plant defense responses. Their signaling pathways are intricately interconnected, often in an antagonistic manner. The balance between SA and JA signaling can determine the nature and intensity of the defense response. While SA is typically associated with resistance to biotrophic pathogens, JA is more involved in defense against necrotrophic pathogens and wounding. The elicitor-induced signaling cascades, including the Ca²⁺ and MAPK pathways, can modulate the biosynthesis and signaling of both SA and JA, leading to the fine-tuning of the defense response and the induction of this compound biosynthesis.
Visualizations
Figure 1. General experimental workflow for the elicitation and quantification of this compound.
Figure 2. A simplified signaling pathway for elicitor-induced this compound accumulation.
Conclusion
The accumulation of this compound in response to elicitors is a complex process involving the coordinated action of multiple signaling pathways. This technical guide has provided an overview of the key elicitors, detailed experimental protocols for their use and for the quantification of this compound, summarized available quantitative data, and illustrated the underlying signaling networks. While significant progress has been made in elucidating these mechanisms, further research is needed to fully understand the specificity of elicitor-receptor interactions, the precise roles of individual signaling components, and the regulatory networks that govern this compound biosynthesis. A deeper understanding of these processes will be instrumental in developing innovative approaches for enhancing disease resistance in potato and for the potential biotechnological production of this important phytoalexin. The protocols and information presented herein serve as a valuable resource for researchers and professionals working towards these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conversion Calculator | Markes International [markes.com]
- 4. en.air-q.com [en.air-q.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cellular Localization of Rishitinone in Plant Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. Its synthesis is a key component of the defense mechanism in many solanaceous plants, including potato and tomato. Understanding the precise cellular and subcellular localization of this compound is critical for elucidating its mode of action, its role in plant-pathogen interactions, and for harnessing its potential in agriculture and medicine. This technical guide provides a comprehensive overview of the current understanding and experimental approaches for determining the cellular localization of this compound. While direct studies on this compound's subcellular distribution are limited, this guide draws upon analogous phytoalexin systems and established analytical techniques to provide a robust framework for its investigation.
Postulated Cellular Localization of this compound
Based on studies of other lipophilic phytoalexins, such as the diterpenoid capsidiol (B150007) and the indole (B1671886) alkaloid camalexin, this compound is likely synthesized in the cytoplasm and subsequently transported to various cellular compartments and extracellular spaces to exert its antimicrobial activity.[1][2] The primary sites of accumulation are hypothesized to be:
-
The Apoplast: The space outside the plasma membrane is a critical battleground between the plant and invading pathogens. Secretion of this compound into the apoplast would create a toxic environment for extracellular pathogens.[3]
-
Vacuole: Sequestration of this compound within the vacuole could serve as a storage mechanism, preventing autotoxicity to the plant cell while allowing for rapid release upon pathogen-induced membrane damage.[4]
-
Lipid Droplets: The lipophilic nature of this compound suggests potential accumulation in lipid droplets, which could act as reservoirs for this defense compound.
Data Presentation: Hypothetical Quantitative Distribution of this compound
While experimental data on the subcellular quantification of this compound is not yet available, the following table presents a hypothetical distribution based on the localization patterns of other phytoalexins. This table serves as a template for researchers to populate with experimental data.
| Cellular Compartment | Hypothetical this compound Concentration (µg/g fresh weight) | Percentage of Total Cellular this compound (%) |
| Apoplast | 15.0 | 50 |
| Vacuole | 9.0 | 30 |
| Cytoplasm | 3.0 | 10 |
| Lipid Droplets | 1.5 | 5 |
| Other (e.g., ER, Golgi) | 1.5 | 5 |
Experimental Protocols
Detailed methodologies for key experiments to determine the cellular localization of this compound are outlined below.
Histochemical Staining for in situ Localization
This technique provides a qualitative assessment of this compound distribution within plant tissues.
Protocol:
-
Tissue Preparation: Fresh or fixed plant tissue (e.g., leaf, tuber) is sectioned using a microtome or vibratome to a thickness of 20-50 µm.[5][6]
-
Staining: Sections are incubated with a specific staining reagent that reacts with sesquiterpenoids. While a specific stain for this compound is not established, general stains for terpenoids, such as NADI reagent or vanillin-HCl, can be tested and optimized.[6][7]
-
Microscopy: Stained sections are observed under a light microscope. The intensity and color of the stain indicate the relative abundance and location of this compound.
-
Controls: Unstained sections and sections from non-elicited plants should be used as negative controls.
Imaging Mass Spectrometry (MSI)
MSI is a powerful technique for label-free visualization of the spatial distribution of molecules directly in tissue sections.[8][9][10][11]
Protocol:
-
Sample Preparation: Fresh plant tissue is rapidly frozen and sectioned using a cryostat. The thin sections are then mounted onto a conductive slide.
-
Matrix Application: A suitable matrix compound (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid) is uniformly applied over the tissue section.
-
MSI Analysis: The slide is introduced into a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the specific identification of this compound.
-
Image Generation: Software is used to generate an ion-density map, which visually represents the distribution and intensity of this compound across the tissue section.
Subcellular Fractionation and Quantitative Analysis
This method allows for the quantification of this compound in different cellular organelles.
Protocol:
-
Homogenization: Plant tissue is gently homogenized in a buffered isotonic solution to break the cell walls while keeping the organelles intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This separates organelles based on their size and density (e.g., nuclei, chloroplasts, mitochondria, microsomes).
-
Density Gradient Centrifugation: For further purification of organelles, fractions obtained from differential centrifugation can be layered on a density gradient (e.g., sucrose (B13894) or Percoll) and centrifuged until organelles settle at their isopycnic point.
-
Extraction: this compound is extracted from each subcellular fraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quantification: The amount of this compound in each extract is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[12]
Immunolocalization of Biosynthetic Enzymes
Localizing the enzymes involved in the this compound biosynthesis pathway can provide indirect evidence of its site of synthesis.
Protocol:
-
Antibody Production: Antibodies specific to a key enzyme in the this compound biosynthesis pathway (e.g., 5-epi-aristolochene synthase) are produced.
-
Tissue Preparation: Plant tissues are fixed, embedded in wax or resin, and sectioned.
-
Immunostaining: The tissue sections are incubated with the primary antibody, which binds to the target enzyme. A secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., alkaline phosphatase) is then added, which binds to the primary antibody.
-
Microscopy: The localization of the enzyme is visualized using fluorescence microscopy or light microscopy (after adding a substrate for the enzyme).
Mandatory Visualizations
Signaling Pathway for Phytoalexin Biosynthesis
Caption: Generalized signaling pathway for phytoalexin biosynthesis.
Experimental Workflow for Subcellular Localization of this compound
Caption: Experimental workflow for this compound localization.
References
- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. plantae.org [plantae.org]
- 4. The Phytoalexin Resveratrol Regulates the Initiation of Hypersensitive Cell Death in Vitis Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Histochemical Staining of Plant Tissues - IJFMR [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. Correlative Analysis of Fluorescent Phytoalexins by Mass Spectrometry Imaging and Fluorescence Microscopy in Grapevine Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Grapevine leaf MALDI-MS imaging reveals the localisation of a putatively identified sucrose metabolite associated to Plasmopara viticola development [frontiersin.org]
- 10. Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants [mdpi.com]
- 11. High resolution mass spectrometry imaging of plant tissues: towards a plant metabolite atlas - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Genetic Regulation of Rishitinone Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitin (B106575), a bicyclic norsesquiterpenoid, is a prominent phytoalexin produced by plants of the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), in response to pathogen attack. Its antimicrobial properties make it a significant component of the plant's innate immune system and a molecule of interest for agricultural and pharmaceutical applications. This technical guide provides a comprehensive overview of the current understanding of the genetic regulation of rishitin biosynthesis, detailing the biosynthetic pathway, key regulatory genes, signaling networks, and relevant experimental methodologies.
Rishitin Biosynthetic Pathway
The biosynthesis of rishitin originates from the general isoprenoid pathway, starting with farnesyl diphosphate (B83284) (FPP). While the complete enzymatic cascade is not fully elucidated, tracer studies have outlined a proposed pathway involving several key intermediates. The initial committed step is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase. Subsequent oxidation steps, likely mediated by cytochrome P450 monooxygenases and other enzymes, convert vetispiradiene through a series of intermediates—solavetivone, lubimin, and oxylubimin—to finally yield rishitin. A key enzyme that has been characterized, CYP76A2L (renamed Sesquiterpenoid Phytoalexin Hydroxylase, SPH), is interestingly not involved in biosynthesis but rather in the detoxification of rishitin to 13-hydroxyrishitin (rishitin-M1), highlighting the plant's mechanism to manage the toxicity of its own defense compounds.[1]
Genetic Regulation
The production of rishitin is tightly regulated at the transcriptional level, primarily induced upon pathogen recognition. This regulation involves a complex interplay of signaling molecules and transcription factors.
Transcriptional Regulators
While the specific transcription factors that directly bind to the promoters of rishitin biosynthetic genes are yet to be fully characterized, members of the WRKY and MYC (bHLH) families are strongly implicated in the regulation of potato defense responses.
-
WRKY Transcription Factors: The WRKY family is a large group of plant-specific transcription factors that play a central role in defense signaling. In potato, 79 WRKY genes have been identified.[2] StWRKY1 has been shown to be involved in resistance to late blight by regulating phenylpropanoid metabolism.[3][4] Its expression is induced by elicitors and plant hormones, suggesting a potential role in the broader defense response that includes phytoalexin biosynthesis.[5][6] However, direct binding of StWRKY1 to rishitin biosynthetic gene promoters has not been demonstrated.
-
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors are involved in a wide array of developmental and physiological processes, including the jasmonate signaling pathway. In potato, 124 bHLH genes have been identified.[7] StMYC2, a homolog of the well-characterized jasmonate signaling regulator AtMYC2, is a likely candidate for regulating rishitin biosynthesis in response to jasmonic acid.
Signaling Pathways
The induction of rishitin biosynthesis is mediated by a complex signaling network initiated by the perception of elicitors, which can be either pathogen-derived (biotic) or from environmental stress (abiotic).
-
Elicitor Recognition: Pathogen-Associated Molecular Patterns (PAMPs) from fungal or oomycete cell walls, such as chitin (B13524) or glucans, and Damage-Associated Molecular Patterns (DAMPs) released from the plant's own damaged cells trigger the defense response. Arachidonic acid, a component of oomycete cell walls, is a known elicitor of rishitin accumulation.
-
Hormonal Signaling: Plant hormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), are key players in orchestrating defense responses.
-
Jasmonic Acid (JA): The JA signaling pathway is typically activated in response to necrotrophic pathogens and wounding. It is strongly implicated in the induction of terpenoid phytoalexins. The perception of JA leads to the degradation of JAZ repressor proteins, releasing transcription factors like MYC2 to activate the expression of defense genes.
-
Salicylic Acid (SA): The SA pathway is primarily associated with resistance to biotrophic pathogens.
-
Crosstalk: There is significant crosstalk between the JA and SA signaling pathways, which can be synergistic or antagonistic depending on the specific pathogen and context.[8][9][10] This interplay allows the plant to fine-tune its defense response. In potato, the interaction between these pathways likely modulates the level of rishitin production.
-
Abscisic Acid (ABA): ABA has been shown to have a negative regulatory effect on the accumulation of rishitin.
-
Quantitative Data
Quantitative analysis of rishitin accumulation and the expression of related genes provides insights into the dynamics of the defense response. Due to the limited characterization of the rishitin biosynthetic pathway, quantitative expression data for most pathway genes are not available.
Table 1: Rishitin Accumulation in Potato Tubers upon Elicitation
| Elicitor | Potato Cultivar | Time Post-Elicitation | Rishitin Concentration | Reference |
| Fusarium solani (spore suspension) | Desiree | 48 hours | Peak accumulation (relative) | [11] |
| Fusarium solani (mycelial extract) & Mitochondria secretions | Not specified | Not specified | 61% reduction vs. control | [3] |
| Nitric Oxide Donor (NOC-18, 7 mM) | Not specified | 24 hours | ~12 µ g/exudate | [6] |
| Incompatible race of P. infestans | Not specified | 6 days | 245 µg/ml | [12] |
| Incompatible race of P. infestans | Not specified | 96 hours | 28 µg/ml (Lubimin) | [12] |
Table 2: Relative Expression of StWRKY1 in Potato
| Organ/Treatment | Relative Expression Level | Reference |
| Mature Leaf | High | [6] |
| Stem | Moderate | [6] |
| Flower | Moderate | [6] |
| Root | Low | [6] |
| Tuber | Low | [6] |
| Young Leaf | Very Low | [6] |
| Pathogen infection (P. infestans) | Upregulated | [3] |
| Plant Hormones (e.g., SA, JA) | Upregulated | [5][6] |
Experimental Protocols
Phytoalexin Elicitation and Extraction from Potato Tubers
This protocol describes the induction of rishitin biosynthesis using a fungal elicitor and subsequent extraction for analysis.
Methodology:
-
Tuber Preparation: Select healthy, disease-free potato tubers. Wash them thoroughly with tap water, followed by a rinse with distilled water. Surface sterilize by wiping with 70% (v/v) ethanol.
-
Slicing: Under aseptic conditions (e.g., in a laminar flow hood), cut the tubers into uniform slices of 5-10 mm thickness.
-
Elicitation: Place the tuber slices in a sterile petri dish lined with moist filter paper to maintain humidity. Apply a small volume (e.g., 50 µL) of the elicitor solution (e.g., a spore suspension of Fusarium solani at 10^6 spores/mL) to the center of each slice.
-
Incubation: Seal the petri dishes and incubate in the dark at 20-25°C for 48 to 72 hours to allow for phytoalexin accumulation.
-
Harvesting and Extraction: After incubation, excise the tissue from the area of elicitor application, including a small margin of surrounding tissue. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Extract the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate) by vortexing or sonication.
-
Sample Preparation for Analysis: Centrifuge the extract to pellet the cell debris. Transfer the supernatant to a new tube and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the residue in a small volume of solvent for GC-MS analysis.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression of a target gene (e.g., StWRKY1) in potato tubers.
Methodology:
-
RNA Extraction: Extract total RNA from frozen, powdered potato tuber tissue using a commercial plant RNA extraction kit or a TRIzol-based method.[4][13][14] Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design gene-specific primers for the target gene and a stable reference gene (e.g., EF1α or β-tubulin for potato under biotic stress).[6][15] Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the cDNA template, and the specific primers. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16][17]
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the 2-ΔΔCt method.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Rishitin
This protocol provides a general framework for the qualitative and quantitative analysis of rishitin.
Methodology:
-
Sample Preparation: Use the concentrated extract from protocol 4.1.
-
Derivatization (Optional but Recommended): To improve the volatility and thermal stability of rishitin for GC analysis, perform a derivatization reaction. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[18] This can be achieved by reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating sesquiterpenoids (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).
-
Injection: Inject 1 µL of the derivatized or underivatized sample in splitless mode.
-
Oven Temperature Program: A typical program would be an initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify rishitin based on its retention time and the fragmentation pattern of its mass spectrum compared to an authentic standard or a library spectrum. For quantification, generate a standard curve using a pure rishitin standard and integrate the peak area of a characteristic ion.
Conclusion and Future Perspectives
The genetic regulation of rishitinone biosynthesis is a complex process involving a partially defined biosynthetic pathway and a network of signaling molecules and transcription factors. While significant progress has been made in understanding the general principles of phytoalexin induction in Solanaceae, the specific genes and regulatory elements that directly control the rishitin biosynthetic pathway remain largely unknown. Future research should focus on the identification and functional characterization of the missing biosynthetic genes, as well as the transcription factors that regulate their expression. A deeper understanding of the crosstalk between different hormone signaling pathways in the context of rishitin biosynthesis will also be crucial. Elucidating these molecular mechanisms will not only advance our fundamental knowledge of plant-pathogen interactions but also open up new avenues for the metabolic engineering of crops with enhanced disease resistance and for the biotechnological production of this valuable bioactive compound.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Genome-wide identification of the potato WRKY transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of phytoalexin synthesis in arachidonic Acid-stressed potato tissue by inhibitors of lipoxygenase and cyanide-resistant respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. Phytopathology 1976 | Accumulation and Transformation of Rishitin and Lubimin in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. A robust absolute quantification protocol for potato virus Y based on reverse transcription-quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potato gene encoding a WRKY-like transcription factor is induced in interactions with Erwinia carotovora subsp. atroseptica and Phytophthora infestans and is coregulated with class I endochitinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selection and validation of reference genes for RT-qPCR analysis in potato under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Proposed HPLC-UV Method for the Quantification of Rishitinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rishitinone, a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, such as potatoes and tomatoes. Due to the limited availability of specific validated methods for this compound in the public domain, this application note provides a comprehensive, proposed protocol based on established analytical principles for analogous sesquiterpenoid compounds. The method described herein is intended as a robust starting point for researchers and requires validation for specific applications. It covers sample preparation from plant matrices, detailed chromatographic conditions, and expected performance characteristics.
Introduction
This compound is a key phytoalexin involved in the defense mechanisms of various plants against microbial pathogens. Its antimicrobial and other potential pharmacological properties make it a compound of interest in agricultural science and drug discovery. Accurate quantification of this compound in plant tissues and other matrices is essential for understanding its biosynthesis, biological activity, and potential applications. This document outlines a proposed reversed-phase HPLC-UV method designed for the reliable separation and quantification of this compound.
Principle
The proposed method utilizes reversed-phase HPLC to separate this compound from other components in the sample extract. A C18 stationary phase is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Sesquiterpenoids like this compound often lack a strong chromophore, making UV detection most effective at low wavelengths. Therefore, detection is proposed at 205 nm, where the analyte is expected to exhibit adequate absorbance for quantification. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| HPLC Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Potato Tuber Tissue)
-
Homogenization: Weigh approximately 2 g of fresh potato tuber tissue (e.g., from an elicited or infected area) and homogenize it with 10 mL of methanol in a suitable homogenizer.
-
Extraction: Transfer the homogenate to a conical tube and sonicate for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Concentration: Evaporate the methanol from the supernatant under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (70% A: 30% B).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Expected Method Performance (for Validation)
A full method validation should be performed according to ICH guidelines or other relevant regulatory standards. Table 2 summarizes the typical performance characteristics expected from a validated method of this nature.
Table 2: Expected Quantitative Performance Characteristics
| Parameter | Expected Range/Value | Description |
| Linearity (R²) | ≥ 0.999 | The correlation coefficient for the calibration curve over the specified concentration range. |
| Linear Range | 1 - 100 µg/mL | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.7 - 1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 95% - 105% | The closeness of the measured value to the true value, determined by spike and recovery experiments. |
| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Data Presentation and Visualization
Experimental Workflow
The overall experimental process from sample preparation to data analysis is illustrated in the following workflow diagram.
Application Note: Quantitative Analysis of Rishitinone by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rishitinone is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, particularly pathogen attack. Found in members of the Solanaceae family, such as potatoes and tomatoes, this compound is a derivative of the more well-known phytoalexin, Rishitin. The analysis and quantification of this compound are crucial for studies in plant pathology, natural product chemistry, and for exploring its potential pharmacological applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the qualitative and quantitative analysis of this compound in various plant matrices. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Potato Tubers
This protocol outlines the extraction of this compound from potato tubers, a common matrix in which this phytoalexin is found.
Materials:
-
Potato tubers
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Sample Collection and Preparation: Wash potato tubers thoroughly with deionized water and allow them to air dry. Induce phytoalexin production by exposing the tubers to a stressor, such as slicing and incubating them in a dark, humid chamber for 48-72 hours, or by treating them with an elicitor like arachidonic acid.
-
Homogenization: Weigh approximately 10 g of the stressed potato tissue and homogenize it with 50 mL of ethyl acetate in a blender or with a mechanical homogenizer for 2-3 minutes.
-
Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the ethyl acetate supernatant into a clean flask.
-
Re-extraction: Add another 50 mL of ethyl acetate to the pellet, vortex vigorously for 1 minute, and centrifuge again. Combine the supernatants.
-
Drying: Dry the combined ethyl acetate extract by passing it through a column containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol for derivatization and GC-MS analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a GC vial.
Derivatization: Silylation of this compound
Due to the presence of a ketone functional group, which can sometimes benefit from derivatization to improve peak shape and thermal stability, a silylation step is recommended.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Solvent Evaporation: Transfer 100 µL of the filtered extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: Add 50 µL of pyridine to the dried residue to ensure it is fully dissolved.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled with a single quadrupole or a more sensitive mass spectrometer (e.g., Time-of-Flight) is suitable for this analysis.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions for this compound | To be determined from the full scan mass spectrum of a this compound standard. Likely fragments would include the molecular ion and characteristic fragment ions. |
Data Presentation
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The following table is an example of how to present calibration and quality control data.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,678 |
| 5.0 | 798,456 |
| 10.0 | 1,601,234 |
| R² | 0.9995 |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Elicitation and Extraction of Rishitinone from Potato Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone is a norsesquiterpenoid ketone and a known phytoalexin found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum). Phytoalexins are antimicrobial secondary metabolites synthesized by plants in response to biotic and abiotic stress, including pathogen attack. This compound, alongside other sesquiterpenoid phytoalexins like rishitin (B106575) and lubimin, plays a role in the plant's defense mechanisms.
It is critical to note that while this compound is a well-documented stress metabolite in potato tubers, its presence in potato leaves is not well-established. In fact, some studies have reported that sesquiterpenoid phytoalexins are not detectable in infected or elicitor-treated potato leaves under various conditions[1]. Therefore, the following protocol is presented as a general methodology for the elicitation and extraction of sesquiterpenoid phytoalexins from potato foliage. This protocol can be adapted for the investigation of this compound in leaves, with the understanding that its presence may be negligible or absent. The successful isolation of this compound from potato leaves would likely depend on the specific potato cultivar, the type of elicitor used, and the growth conditions of the plants.
Experimental Protocols
Part 1: Elicitation of Phytoalexin Production in Potato Leaves
Since this compound is a stress-induced compound, an elicitation step is necessary to stimulate its biosynthesis. This protocol describes the use of salicylic (B10762653) acid, a known signaling molecule in plant defense pathways, as a chemical elicitor.
Materials and Reagents:
-
Healthy, young potato plants (Solanum tuberosum), 4-6 weeks old
-
Salicylic acid (SA)
-
Sterile deionized water
-
Spray bottles
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Preparation of Elicitor Solution: Prepare a 1 mM stock solution of salicylic acid in 100% ethanol. For the working solution, dilute the stock solution with sterile deionized water to a final concentration of 100 µM SA with 0.1% (v/v) ethanol. Prepare a control solution of 0.1% (v/v) ethanol in sterile deionized water.
-
Elicitation Treatment: In a controlled environment (e.g., growth chamber at 22-25°C with a 16-hour photoperiod), spray the potato plant leaves until runoff with the 100 µM salicylic acid solution. Spray a separate cohort of control plants with the 0.1% ethanol solution.
-
Incubation: Keep the treated and control plants in the controlled environment for 48-72 hours to allow for the potential synthesis and accumulation of phytoalexins.
-
Harvesting: Harvest the leaves from both the treated and control plants. Process them immediately or flash-freeze in liquid nitrogen and store at -80°C until extraction.
Part 2: Extraction and Purification of this compound
This protocol outlines a multi-step process for the extraction and purification of this compound from elicited potato leaves.
Materials and Reagents:
-
Elicited and control potato leaves
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
Preparative HPLC system with a C18 column
Procedure:
Step 1: Sample Preparation and Crude Extraction
-
Freeze the harvested potato leaves in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Transfer the powdered leaf tissue (e.g., 100 g) to a flask and add 80% aqueous methanol (500 mL).
-
Macerate the mixture at room temperature for 24 hours with constant stirring, protected from light.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to remove the methanol, resulting in an aqueous extract.
Step 2: Liquid-Liquid Partitioning
-
Transfer the aqueous extract to a separatory funnel.
-
Perform a liquid-liquid extraction by partitioning three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions, as sesquiterpenoids like this compound are expected to be in this less polar phase.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure to obtain the crude ethyl acetate extract.
Step 3: Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate, and finally 100% ethyl acetate).
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine the fractions that show spots with similar Rf values to those expected for sesquiterpenoids.
Step 4: Preparative HPLC
-
Further purify the combined fractions containing the compound of interest using a preparative HPLC system.
-
Use a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) for detecting non-chromophoric terpenes.
-
Collect the peak corresponding to the retention time of a this compound standard, if available.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
Step 5: Structural Elucidation
Confirm the identity and purity of the isolated compound as this compound using analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Data Presentation
The following table presents hypothetical data that could be obtained from an extraction experiment. The values are for illustrative purposes only, as actual yields from potato leaves are not established.
| Parameter | Value | Notes |
| Starting Material | ||
| Fresh Weight of Elicited Leaves | 100 g | Harvested 72 hours post-elicitation. |
| Crude Extract | ||
| Yield of Crude Ethyl Acetate Extract | 1.5 g | Represents the total extractable compounds in the ethyl acetate phase. |
| Column Chromatography | ||
| Weight of Combined Fractions | 150 mg | Fractions selected based on TLC analysis suggesting the presence of sesquiterpenoids. |
| Final Product | ||
| Purified this compound Yield | < 1 mg | This is a speculative value and may be significantly lower or undetectable. |
| Purity (by HPLC) | >95% | Purity of the final isolated compound after preparative HPLC. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the elicitation, extraction, and purification of this compound.
Signaling Pathway for Phytoalexin Biosynthesis
Caption: Simplified signaling pathway for elicitor-induced sesquiterpenoid phytoalexin biosynthesis in potato.
References
Application Note: Quantitative Analysis of Rishitinone Using a Standard Curve Developed by HPLC-UV
Abstract
This application note provides a detailed protocol for the quantitative analysis of rishitinone, a vital sesquiterpenoid phytoalexin, using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve is developed to ensure accurate and reproducible quantification of this compound in various sample matrices. This method is crucial for researchers in plant pathology, natural product analysis, and drug discovery who require precise measurement of this compound. The protocol covers the preparation of standards, instrument setup, data acquisition, and analysis.
Introduction
This compound is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to microbial infection or stress. Its role in plant defense mechanisms and its potential pharmacological properties make its accurate quantification essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying compounds in complex mixtures.[1][2] By creating a standard curve from known concentrations of a purified this compound standard, it is possible to determine the concentration of this compound in unknown samples with high accuracy and precision.[3] This protocol details a robust HPLC-UV method for generating a reliable standard curve for this compound analysis.
Principle
The fundamental principle of this method is based on the direct relationship between the concentration of an analyte and its response in an analytical instrument. For HPLC-UV, the response is typically the area under the chromatographic peak, which is proportional to the concentration of the analyte when within the linear range of the detector.[1] A series of this compound solutions with known concentrations are injected into the HPLC system. The resulting peak areas are plotted against the corresponding concentrations to generate a standard curve. This curve, characterized by its linear regression equation (y = mx + c) and coefficient of determination (R²), is then used to calculate the concentration of this compound in unknown samples based on their measured peak areas. An R² value greater than 0.99 is typically considered indicative of good linearity.[3][4][5]
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade Methanol[6]
-
HPLC-grade Acetonitrile[1]
-
HPLC-grade Water[1]
-
Trifluoroacetic acid (TFA) or Acetic Acid (optional, for mobile phase modification)[1][6]
-
Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL)
-
Micropipettes and sterile, filtered tips
-
0.22 µm or 0.45 µm Syringe filters (for sample and standard filtration)[1][6]
-
HPLC vials with septa
-
Analytical balance
Instrumentation and HPLC Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phytoalexin separation.[6]
-
Mobile Phase: An isocratic mixture of Methanol (B129727) and Water (e.g., 60:40 v/v) or a gradient elution using Acetonitrile and Water may be employed.[1][6] Adding a small amount of acid like 0.1% TFA or acetic acid can improve peak shape.[1][6]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL[1]
-
Detection Wavelength: Approximately 254 nm, or a specific wavelength determined by analyzing the UV spectrum of a this compound standard.[1][6]
Experimental Protocol
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound standard using an analytical balance.
-
Transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask and sonicate or vortex until the standard is completely dissolved.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous. This is the Stock Solution (1000 µg/mL) . Store at -20°C in an amber vial to protect from light.[6]
Preparation of Calibration Standards
Prepare a series of calibration standards by performing serial dilutions of the Stock Solution. The following is an example for creating standards ranging from 1 µg/mL to 100 µg/mL.
-
Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1000 µg/mL Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Working Standards: Use the 100 µg/mL intermediate stock to prepare the working standards as described in the table below.
| Target Conc. (µg/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) | Diluent (Methanol) |
| 100 | 1000 (undiluted from intermediate) | 1 | - |
| 50 | 500 | 1 | Add 500 µL |
| 25 | 250 | 1 | Add 750 µL |
| 10 | 100 | 1 | Add 900 µL |
| 5 | 50 | 1 | Add 950 µL |
| 1 | 10 | 1 | Add 990 µL |
-
Blank: Use methanol as the blank.
-
Filter each standard solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.[6]
Standard Curve Generation
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set up the instrument sequence to inject the blank first, followed by the calibration standards in order of increasing concentration (from 1 µg/mL to 100 µg/mL).
-
Inject each standard (e.g., 10 µL) and record the resulting chromatogram.
-
Identify the this compound peak based on its retention time.
-
Integrate the peak area for this compound in each chromatogram.
Data Analysis and Results
Constructing the Standard Curve
-
Create a table with the known concentrations of the this compound standards and their corresponding mean peak areas.
-
Plot the mean peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
y: Peak Area
-
m: Slope of the line
-
x: Concentration
-
c: y-intercept
-
Sample Data Presentation
The following table presents example data for a this compound standard curve.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 55,234 |
| 5.0 | 278,990 |
| 10.0 | 549,876 |
| 25.0 | 1,380,112 |
| 50.0 | 2,755,901 |
| 100.0 | 5,510,450 |
Linear Regression Results:
-
Equation: Peak Area = 55012 * Concentration + 450
-
Coefficient of Determination (R²): 0.9998
An R² value of 0.9998 indicates excellent linearity for the standard curve over the concentration range of 1.0 to 100.0 µg/mL.[4][7]
Workflow Visualization
The following diagram illustrates the complete workflow for developing the this compound standard curve.
Caption: Workflow from standard preparation to final curve generation.
Conclusion
This application note provides a comprehensive and reliable protocol for developing a standard curve for the quantification of this compound using HPLC-UV. Adherence to this protocol, including proper preparation of standards and system suitability checks, will ensure the generation of accurate, linear, and reproducible data. This method can be readily adopted for routine analysis of this compound in research and quality control laboratories.
References
- 1. scispace.com [scispace.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application of Rishitinone in Antifungal Assays: Information Not Available
Extensive searches for "rishitinone" and its application in antifungal assays did not yield any relevant scientific literature or data. It is possible that "this compound" is a novel, not-yet-publicly-documented compound, a proprietary name not widely used in scientific literature, or a potential misspelling of another compound.
Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams for this compound, cannot be provided at this time due to the absence of available information.
For researchers, scientists, and drug development professionals interested in antifungal agents, a wealth of information is available on other compounds. Should you have an alternative compound of interest, please provide the correct name to receive a detailed report.
To illustrate the type of information that can be provided for a known antifungal agent, below are examples of data tables, experimental protocols, and diagrams that would be generated.
Example Data Presentation:
Should data for an antifungal agent be available, it would be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Antifungal Activity of [Example Antifungal Agent]
| Fungal Species | Strain | MIC (µg/mL) | IC₅₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 2.5 | 16 |
| Aspergillus fumigatus | ATCC 204305 | 4 | 1.2 | 8 |
| Cryptococcus neoformans | ATCC 208821 | 2 | 0.8 | 4 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Example Experimental Protocols:
Detailed methodologies for key experiments would be provided as follows.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
Example Visualizations:
Diagrams illustrating signaling pathways or experimental workflows would be created using the DOT language.
Application Notes and Protocols for In Vitro Bioassays of Rishitinone's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone is a bicyclic norsesquiterpenoid that belongs to the phytoalexin class of compounds, which are antimicrobial substances synthesized by plants in response to stress, such as microbial attack. Emerging research has highlighted the potential of this compound and its derivatives in various therapeutic areas due to their diverse biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document provides detailed application notes and standardized protocols for the in vitro evaluation of these biological activities of this compound, aimed at facilitating reproducible and comparative studies in drug discovery and development.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize hypothetical quantitative data for this compound's biological activities based on typical results for phytoalexins. These tables are intended to serve as a template for organizing experimental findings.
Table 1: Anticancer Activity of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Reference) |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Data Not Available |
| HepG2 | Liver Cancer | Data Not Available | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available | Data Not Available |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability in vitro.
Table 2: Anti-inflammatory Activity of this compound (IC50 Values in µM)
| Assay | Cell Line | Stimulant | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Reference) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data Not Available | Data Not Available |
| TNF-α Production | THP-1 | LPS | Data Not Available | Data Not Available |
| IL-6 Production | THP-1 | LPS | Data Not Available | Data Not Available |
IC50 values represent the concentration of a compound that inhibits 50% of the inflammatory response.
Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Reference) |
| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available | Data Not Available |
| Escherichia coli | Gram-negative Bacteria | Data Not Available | Data Not Available |
| Candida albicans | Fungus | Data Not Available | Data Not Available |
| Phytophthora infestans | Oomycete | Data Not Available | Data Not Available |
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Table 4: Neuroprotective Activity of this compound (EC50 Values in µM)
| Assay | Cell Line | Stressor | This compound EC₅₀ (µM) | Galantamine EC₅₀ (µM) (Reference) |
| Cell Viability | SH-SY5Y | H₂O₂ | Data Not Available | Data Not Available |
| Neurite Outgrowth | PC12 | --- | Data Not Available | Data Not Available |
EC50 (half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[3] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.[4]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.
-
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells as described for the cancer cell lines.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a this compound-only group.
-
-
NO Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[5]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Culture the microorganisms overnight in their respective broths.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
-
Serial Dilution:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[1]
-
Mandatory Visualizations
Signaling Pathway Diagrams
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurfaceReceptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt_pathway [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2 (Anti-apoptotic)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="↑ Bax (Pro-apoptotic)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="↑ Caspase Activation\n(Caspase-3, -9)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> CellSurfaceReceptor [label="Binds"]; this compound -> ROS [style=dashed]; CellSurfaceReceptor -> MAPK_pathway [label="Activates/Inhibits"]; CellSurfaceReceptor -> NFkB_pathway [label="Inhibits"]; CellSurfaceReceptor -> PI3K_Akt_pathway [label="Inhibits"]; ROS -> MAPK_pathway [label="Activates"]; MAPK_pathway -> Bcl2; MAPK_pathway -> Bax; NFkB_pathway -> Bcl2 [label="Transcription"]; PI3K_Akt_pathway -> Bcl2; Bcl2 -> Mitochondrion [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondrion [label="Promotes\npermeabilization"]; Mitochondrion -> Caspases [label="Cytochrome c\nrelease"]; Caspases -> Apoptosis; } .dot Caption: Proposed anticancer signaling pathway of this compound.
// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="↓ Inflammation", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Recruits"]; MyD88 -> IKK [label="Activates"]; this compound -> IKK [arrowhead=tee, label="Inhibits"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammatory_Genes [label="Transcription"]; Inflammatory_Genes -> Inflammation; } .dot Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagrams
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_this compound [label="Add serial dilutions\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dmso [label="Add DMSO to\ndissolve formazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Read absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % viability\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_this compound; add_this compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read_absorbance; read_absorbance -> analyze; analyze -> end; } .dot Caption: Workflow for the MTT cell viability assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare microbial\ninoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dilution [label="Perform 2-fold serial\ndilution of this compound\nin 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate wells with\nmicrobial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at\noptimal temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Visually inspect for\nturbidity", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC as lowest\nconcentration with no growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_inoculum; start -> serial_dilution; prepare_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> observe; observe -> determine_mic; determine_mic -> end; } .dot Caption: Workflow for the broth microdilution MIC assay.
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. idexx.dk [idexx.dk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rishitinone Derivatives and Structure-Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone, a sesquiterpenoid phytoalexin, is a naturally occurring compound found in plants of the Solanaceae family, such as potatoes and tomatoes, where it plays a role in defense against microbial pathogens. Its unique chemical structure and inherent biological activities, including antifungal, nematicidal, and plant growth-regulating properties, have made it an attractive scaffold for the development of novel therapeutic agents and agrochemicals. The synthesis of this compound derivatives allows for the systematic exploration of its structure-activity relationships (SAR), providing insights into the chemical moieties responsible for its biological effects and enabling the optimization of its potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, along with detailed protocols for their preparation and biological evaluation. The accompanying data and visualizations are intended to guide researchers in the design and execution of SAR studies aimed at discovering new lead compounds for drug development and other applications.
Data Presentation: Structure-Activity Relationships of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their structural modifications. The following table summarizes the qualitative and quantitative SAR data available for various analogs.
| Derivative | Modification | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| This compound | Parent Compound | Antifungal, Plant Growth Retardant | - | [1] |
| Dihydrorishitin | Saturation of the endocyclic double bond | Increased antifungal activity | - | [1] |
| Tetrahydrorishitin | Saturation of both double bonds | Increased antifungal activity | - | [1] |
| Rishitinol | Aromatic A-ring | Maintained biological activity | - | |
| 13-Hydroxyrishitin (Rishitin-M1) | Hydroxylation of the isopropenyl group | Reduced antifungal activity | - | |
| 5-Keto-rishitin | Oxidation at C5 | Reduced antifungal activity | - | |
| 7-Hydroxyrishitin | Hydroxylation at C7 | Reduced antifungal activity | - | |
| 12-Hydroxyrishitin | Hydroxylation at C12 | Reduced antifungal activity | - | |
| 10,11-Dihydroxyrishitin | Dihydroxylation of the exocyclic double bond | Reduced antifungal activity | - | |
| 3-Deoxyrishitin | Removal of the C3 hydroxyl group | Loss of antifungal activity | - | [1] |
Experimental Protocols
General Synthetic Schemes
The synthesis of this compound derivatives typically starts from a common intermediate, such as rishitin (B106575), which can be isolated from natural sources or prepared through total synthesis. From this precursor, a variety of derivatives can be accessed through standard organic transformations.
DOT Script for Synthetic Workflow:
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of this compound from Rishitin
Materials:
-
Rishitin
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve rishitin (1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of Dihydrothis compound
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH4)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 (1.2 mmol) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield dihydrothis compound.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
Materials:
-
This compound derivatives
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in PDB in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 1 x 10^5 spores/mL).
-
Add the fungal inoculum to each well.
-
Include positive (fungal inoculum in PDB) and negative (PDB only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
Signaling Pathways and Structure-Activity Logic
Putative Antifungal Mechanism of Action
The antifungal activity of sesquiterpenoids like this compound is often attributed to their ability to disrupt fungal cell membranes. This disruption can trigger a cascade of downstream signaling events, leading to cell death.
DOT Script for Putative Antifungal Signaling Pathway:
Caption: Putative antifungal signaling pathway of this compound.
Logical Relationships in Structure-Activity Studies
The design of SAR studies for this compound derivatives follows a logical progression of modifying specific structural features to probe their contribution to biological activity.
DOT Script for SAR Logic:
Caption: Logical flow of a this compound SAR study.
References
Application Notes and Protocols for the Use of Rishitinone as a Standard in Phytoalexin Research
Abstract:
These application notes provide detailed protocols for the use of rishitinone, a sesquiterpenoid phytoalexin, as a standard in various research applications. The protocols cover the extraction and purification of this compound from plant tissues, its quantitative analysis using High-Performance Liquid Chromatography (HPLC), and the determination of its antifungal activity. Additionally, this document includes visualizations of key experimental workflows and the signaling pathways involved in phytoalexin biosynthesis. These resources are intended for researchers, scientists, and drug development professionals working in the fields of plant pathology, natural product chemistry, and pharmacology.
Application Note: this compound in Phytoalexin Research
This compound, along with the closely related rishitin, is a key sesquiterpenoid phytoalexin produced by solanaceous plants such as potatoes and tomatoes in response to pathogen attack or abiotic stress. Phytoalexins are antimicrobial compounds that accumulate at the site of infection and play a crucial role in plant defense mechanisms. The study of this compound and other phytoalexins is vital for understanding plant-pathogen interactions, developing disease-resistant crop varieties, and discovering novel antimicrobial agents.
The use of purified this compound as a standard is essential for:
-
Accurate Quantification: Determining the concentration of this compound in plant extracts to study the dynamics of the plant defense response.
-
Bioactivity Studies: Assessing the antimicrobial (e.g., antifungal) and cytotoxic effects of this compound to understand its biological function and therapeutic potential.
-
Metabolic Studies: Investigating the biosynthesis and degradation pathways of this compound in plants.
-
Quality Control: Ensuring the purity and concentration of this compound in preparations used for various assays.
Experimental Protocols
Extraction and Purification of this compound from Potato Tubers
This protocol is adapted from general methods for the extraction of secondary metabolites from plant tissues.
Materials:
-
Potato tubers
-
Elicitor solution (e.g., a solution of fungal cell wall components or a heavy metal salt like copper sulfate)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Elicitation:
-
Wash potato tubers and surface-sterilize them with 70% ethanol.
-
Cut the tubers into slices approximately 5 mm thick.
-
Place the slices in a sterile, humid chamber and treat them with an elicitor solution to induce phytoalexin synthesis.
-
Incubate the treated slices in the dark at room temperature for 48-72 hours.[1]
-
-
Extraction:
-
Homogenize the incubated potato slices in a blender with a mixture of chloroform and methanol (2:1, v/v).
-
Filter the homogenate to remove solid plant material.
-
Perform a liquid-liquid extraction on the filtrate by adding water to separate the chloroform layer.
-
Collect the chloroform layer, which contains the lipophilic compounds including this compound.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound (identified by comparison with a known standard on TLC, if available, or by further analytical methods).
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound using reversed-phase HPLC.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Example Isocratic: Acetonitrile:Water (60:40, v/v) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Dissolve a known amount of the purified extract (from section 2.1) in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Antifungal Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a broth microdilution method to determine the MIC of this compound against a fungal pathogen.
Materials:
-
Purified this compound
-
Fungal pathogen (e.g., Fusarium oxysporum or Phytophthora infestans)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogen in a suitable medium to obtain a spore suspension.
-
Adjust the concentration of the spore suspension to a final concentration of approximately 1 x 10^5 spores/mL in the test wells.
-
-
Preparation of Test Plate:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the liquid culture medium to achieve a range of final concentrations (e.g., from 200 µg/mL down to 1.56 µg/mL).
-
Include a positive control (serial dilutions of a standard antifungal), a negative control (medium with fungal inoculum only), and a solvent control (medium with fungal inoculum and the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well (except for a sterility control well containing only medium).
-
Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.[2] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Quantitative Data
The following table presents example data that could be obtained from the antifungal activity assay.
| Compound | Pathogen | MIC (µg/mL) |
| This compound | Fusarium oxysporum | 62.5 |
| This compound | Phytophthora infestans | 125 |
| Amphotericin B | Fusarium oxysporum | 4 |
| Amphotericin B | Phytophthora infestans | 2 |
Note: The MIC values presented are for illustrative purposes and may not represent actual experimental data.
Signaling Pathways and Experimental Workflows
Experimental Workflows
The following diagrams illustrate the workflows for the protocols described above.
References
Unraveling Rishitinone Biosynthesis: Application Notes and Protocols for Isotope Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the biosynthesis of rishitinone, a vital sesquiterpenoid phytoalexin, using stable isotope labeling techniques. The protocols and data presentation guidelines outlined herein are designed to facilitate the elucidation of its biosynthetic pathway, identify key enzymatic steps, and quantify metabolic flux, offering valuable insights for crop protection and drug development.
Introduction
This compound, along with its precursor rishitin, is a key phytoalexin produced by plants of the Solanaceae family, such as potato (Solanum tuberosum), in response to pathogen attack. Understanding the intricate biosynthetic pathway of this defense compound is crucial for developing strategies to enhance plant disease resistance and for exploring its potential pharmacological applications. Isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of precursors and intermediates, providing definitive evidence for biosynthetic pathways and enabling the quantification of metabolic fluxes. This document details the methodologies for conducting isotope labeling studies to investigate this compound biosynthesis.
Proposed Biosynthetic Pathway of this compound
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, starting from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The proposed pathway, based on studies of sesquiterpenoid biosynthesis in Solanaceae, is outlined below.
Rishitinone: Application Notes and Protocols for a Potential Biopesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone, a sesquiterpenoid phytoalexin, has emerged as a promising candidate for the development of novel biopesticides. First isolated from diseased potato tubers, this natural compound exhibits significant antifungal and potential insecticidal activities. As a naturally occurring molecule involved in plant defense, this compound presents an eco-friendly alternative to synthetic pesticides, aligning with the growing demand for sustainable agricultural practices. These application notes provide a comprehensive overview of this compound's bioactivity, mechanism of action, and detailed protocols for its evaluation as a potential biopesticide.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | Rishitin | [1] |
| CAS Number | 18178-54-6 | [1] |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molar Mass | 222.32 g/mol | [1] |
| Class | Sesquiterpenoid Phytoalexin | [1] |
| Solubility | Low aqueous solubility, soluble in organic solvents like DMSO. |
Antifungal Activity
This compound has demonstrated notable efficacy against a range of plant pathogenic fungi, with a primary mode of action involving the disruption of fungal cell membrane integrity.
Quantitative Antifungal Data
| Target Organism | Activity | Concentration | Notes |
| Phytophthora infestans | Complete inhibition of zoospore germination and germtube elongation | 10⁻³ M (~222 µg/mL) | The hydroxyl group at the C-3 position of this compound is essential for its antifungal activity. |
| Phytophthora infestans | Inhibition of hyphal growth in potato tuber tissue | 100 µg/g fresh weight | This concentration is achieved in resistant potato varieties upon infection.[2] |
| Fusarium spp. | Qualitative inhibition reported | Not specified | Further quantitative studies are required.[3] |
Proposed Antifungal Mechanism of Action
The primary mechanism of this compound's antifungal activity is believed to be the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound's antifungal action.
Insecticidal Activity
While this compound is primarily recognized for its antifungal properties, its potential as an insecticidal agent, particularly against pests of solanaceous crops, warrants investigation. Currently, there is a lack of specific quantitative data on the insecticidal efficacy of this compound. The Colorado potato beetle (Leptinotarsa decemlineata), a major pest of potato, is a logical target for future studies.
Induction of Plant Defense Responses
This compound is a phytoalexin, a key component of the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR) pathways. When applied exogenously, it has the potential to act as an elicitor, priming the plant's own defense mechanisms.
Signaling Pathway in Plant Defense Elicitation
The application of this compound may trigger a signaling cascade within the plant, leading to the expression of defense-related genes and the production of other antimicrobial compounds.
Caption: Hypothetical signaling pathway for this compound-induced plant defense.
Experimental Protocols
The following are generalized protocols for evaluating the bioactivity of this compound. Researchers should optimize these protocols based on their specific experimental conditions and target organisms.
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Phytophthora infestans (Zoospore Germination Assay)
Objective: To determine the effect of this compound on the germination of P. infestans zoospores.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phytophthora infestans culture
-
Sterile distilled water
-
Microscope slides or multi-well plates
-
Incubator
-
Microscope
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., ranging from 10 µM to 1 mM). Ensure the final DMSO concentration is non-toxic to the zoospores (typically ≤1%).
-
Zoospore Suspension: Induce sporangia formation in a mature P. infestans culture. Harvest sporangia and induce zoospore release by incubation in cold, sterile distilled water. Adjust the zoospore concentration to approximately 1 x 10⁵ zoospores/mL.
-
Assay Setup: In a multi-well plate or on microscope slides, mix equal volumes of the zoospore suspension and the this compound dilutions. Include a control with DMSO and a negative control with sterile water.
-
Incubation: Incubate the plates/slides at a suitable temperature (e.g., 15-18°C) in the dark for 2-4 hours.
-
Microscopic Examination: After incubation, observe the zoospores under a microscope. Count the number of germinated and non-germinated zoospores in at least three different fields of view for each treatment. A zoospore is considered germinated if the germ tube length is equal to or greater than the diameter of the zoospore.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. If applicable, determine the EC₅₀ value (the concentration that inhibits 50% of zoospore germination).
Caption: Workflow for the in vitro antifungal susceptibility test of this compound.
Protocol 2: Insecticidal Bioassay of this compound against Leptinotarsa decemlineata (Leaf Dip Bioassay)
Objective: To evaluate the insecticidal activity of this compound against the larvae of the Colorado potato beetle.
Materials:
-
This compound
-
Acetone or another suitable solvent for stock solution
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100)
-
Leptinotarsa decemlineata larvae (e.g., 2nd or 3rd instar)
-
Potato leaves
-
Petri dishes with moistened filter paper
-
Growth chamber
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions in distilled water containing a surfactant to achieve the desired final concentrations.
-
Leaf Treatment: Dip potato leaves into the this compound solutions for approximately 10-20 seconds. Allow the leaves to air dry completely. For the control, dip leaves in the solvent-surfactant solution without this compound.
-
Bioassay Setup: Place one treated leaf in each Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10) into each dish.
-
Incubation: Maintain the Petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) if possible.
Concluding Remarks
This compound holds significant promise as a biopesticide due to its demonstrated antifungal properties and its role in natural plant defense systems. Further research is needed to fully elucidate its insecticidal potential and to optimize its formulation and application for effective pest management in agricultural settings. The protocols provided herein offer a foundation for the continued investigation of this valuable natural compound.
References
Field application techniques for Rishitinone-based treatments
Despite a comprehensive search for "Rishitinone," no relevant information was found regarding its field application techniques, treatment protocols in agriculture, associated signaling pathways, or experimental designs for its use.
The scientific and agricultural databases searched did not contain any references to a compound named "this compound." This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound for which information is not publicly available. The search results yielded information on other similarly named but distinct molecules such as risperidone, or general concepts in agricultural science, none of which are applicable to the user's specific request.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables and visualization of signaling pathways using Graphviz, as no foundational data on this compound exists in the public domain.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the name of the compound and consult internal or proprietary databases that may contain information on such specific treatments. Without any primary or secondary data sources, the creation of the requested content is not feasible.
Troubleshooting & Optimization
Technical Support Center: Rishitinone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rishitinone extraction from plant tissues, primarily potato (Solanum tuberosum) tubers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound, commonly referred to as Rishitin in scientific literature, is a bicyclic sesquiterpenoid and a phytoalexin. Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, such as pathogenic attack or injury.[1] this compound is primarily found in plants of the Solanaceae family, with potato tubers being a principal source for extraction.[2]
Q2: Why is the yield of this compound often low in untreated plant material?
A2: this compound is a phytoalexin, meaning its production is induced as a defense mechanism and it is not typically present in high concentrations in healthy, unstressed plant tissue.[3][4] To achieve a high yield, the plant material must be subjected to an induction process, such as elicitation or wounding, to stimulate the biosynthesis of this compound.
Q3: What are elicitors and how do they improve this compound yield?
A3: Elicitors are molecules that trigger a defense response in plants, leading to the production of secondary metabolites like this compound.[2][5] They can be of biological origin (biotic elicitors), such as fungal cell wall fragments, or non-biological (abiotic elicitors), like heavy metal salts or UV radiation.[5][6] By activating the plant's defense signaling pathways, elicitors significantly increase the accumulation of this compound, making extraction more viable.
Q4: What is the general workflow for this compound extraction?
A4: The general workflow involves four main stages:
-
Induction: Stimulating this compound biosynthesis in the plant material (e.g., potato tubers) through elicitation or wounding.
-
Extraction: Using a suitable solvent and method to extract this compound from the plant matrix.
-
Purification: Removing impurities from the crude extract to isolate this compound.
-
Quantification: Analyzing the purified extract to determine the concentration and yield of this compound, typically using methods like HPLC-UV.
Below is a diagram illustrating the general experimental workflow.
Caption: A flowchart of the this compound extraction process.
Troubleshooting Guides
Issue 1: Low or No this compound Yield After Extraction
Possible Cause 1: Ineffective Induction
-
Question: I performed the extraction, but the yield of this compound is negligible. What could have gone wrong during the induction step?
-
Answer: Low yield is often due to suboptimal induction of this compound biosynthesis. Several factors can influence the effectiveness of elicitation:
-
Elicitor Choice and Concentration: The type and concentration of the elicitor are critical. Different plant species and even cultivars can respond differently to the same elicitor. It is essential to optimize the elicitor concentration, as very high concentrations can sometimes be toxic to the plant tissue and inhibit biosynthesis.
-
Duration of Elicitation: The time between applying the elicitor and harvesting the tissue for extraction is crucial. Phytoalexin accumulation follows a time course, and harvesting too early or too late can result in low yields.
-
Plant Material Viability: The potato tubers or plant tissue must be healthy and viable to respond to the elicitor. Using old, damaged, or diseased tissue can lead to a poor response.
-
Inconsistent Application: Ensure the elicitor is applied uniformly to all plant material.
-
Possible Cause 2: Inefficient Extraction
-
Question: I believe the induction was successful, but my final yield is still low. Could the extraction method be the problem?
-
Answer: Yes, the extraction process itself is a critical step where losses can occur. Consider the following:
-
Solvent Selection: The choice of solvent is crucial for efficient extraction. This compound is a sesquiterpenoid and is generally soluble in moderately polar organic solvents. The polarity of the solvent should be optimized for maximum solubility of this compound while minimizing the extraction of interfering compounds.
-
Extraction Method: Conventional methods like maceration can be time-consuming and may not be as efficient as modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These advanced methods can improve extraction efficiency by enhancing solvent penetration into the plant matrix.
-
Extraction Parameters: For any given method, parameters such as temperature, time, and the solid-to-liquid ratio must be optimized. Excessive heat can degrade this compound, while insufficient time or solvent volume will result in incomplete extraction.
-
Possible Cause 3: Degradation of this compound
-
Question: Could my this compound be degrading during the process?
-
Answer: this compound, like many natural products, can be susceptible to degradation. Key factors to consider are:
-
Temperature Stability: High temperatures during extraction or solvent evaporation can lead to the thermal degradation of this compound.
-
Light and Air Exposure: Prolonged exposure to light and air can cause oxidative degradation. It is advisable to perform extraction and store extracts in the dark and under an inert atmosphere if possible.
-
pH of the Extraction Medium: The pH of the solvent can affect the stability of the target compound. It is important to maintain a suitable pH throughout the extraction and purification process.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Action |
| Low this compound Yield | Ineffective Induction | - Optimize elicitor type and concentration.- Determine the optimal elicitation time course.- Use healthy and viable plant material.- Ensure uniform application of the elicitor. |
| Inefficient Extraction | - Test a range of solvents with varying polarities.- Compare different extraction methods (e.g., Maceration vs. UAE).- Optimize extraction parameters (temperature, time, solid-to-liquid ratio). | |
| Degradation of this compound | - Avoid high temperatures during extraction and solvent removal.- Protect the extract from light and air.- Maintain an optimal pH during the process. | |
| Inconsistent Results | Variability in Plant Material | - Use potato tubers of the same cultivar, age, and storage conditions.- Standardize the wounding or slicing procedure. |
| Inconsistent Elicitation | - Prepare fresh elicitor solutions for each experiment.- Standardize the application method and incubation conditions (temperature, humidity). | |
| Difficulty in Purification | Co-extraction of Impurities | - Optimize the polarity of the extraction solvent to be more selective for this compound.- Employ multi-step purification techniques (e.g., liquid-liquid partitioning followed by column chromatography). |
Experimental Protocols & Data
Protocol 1: Induction of this compound in Potato Tubers
-
Preparation of Plant Material:
-
Select healthy, firm potato tubers (e.g., Solanum tuberosum cv. Kennebec).
-
Wash the tubers thoroughly with tap water and then with distilled water.
-
Surface sterilize the tubers by immersing them in a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by rinsing with sterile distilled water.
-
Cut the tubers into uniform slices of approximately 5 mm thickness using a sterile blade.
-
-
Elicitation:
-
Prepare an elicitor solution. A common biotic elicitor is a cell wall preparation from a pathogen like Phytophthora infestans.
-
Apply a standardized volume of the elicitor solution evenly onto the surface of each potato slice.
-
Place the treated slices in a sterile, humid chamber (e.g., a petri dish with moist filter paper).
-
Incubate in the dark at room temperature (approximately 20-25°C) for 48-72 hours.
-
Protocol 2: Solid-Liquid Extraction of this compound
-
Sample Preparation:
-
After the incubation period, collect the potato slices and freeze-dry them to remove water.
-
Grind the freeze-dried tissue into a fine powder.
-
-
Maceration (Conventional Method):
-
Weigh a known amount of the powdered tissue and place it in a flask.
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Agitate the mixture on a shaker at a constant speed and temperature for a defined period (e.g., 24 hours).
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Ultrasound-Assisted Extraction (UAE) (Modern Method):
-
Place a known amount of the powdered tissue in an extraction vessel with the chosen solvent.
-
Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specific frequency and power for a shorter duration (e.g., 30-60 minutes) compared to maceration.
-
Control the temperature of the extraction medium to prevent thermal degradation.
-
Filter the extract and evaporate the solvent.
-
Data Presentation: Comparison of Extraction Parameters
The following table summarizes typical parameters and their effects on the extraction of phytochemicals from potato tissue. Note that specific yield data for this compound is scarce in comparative studies; therefore, this data is representative of general phytochemical extraction from potatoes.
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Effect on Yield |
| Solvent | Ethanol, Methanol, Acetone (often aqueous mixtures) | Ethanol, Methanol, Water | The choice of solvent and its polarity significantly impacts yield. Aqueous organic solvents are often more efficient than absolute solvents. |
| Temperature | Room Temperature to 40°C | 30°C to 60°C | Higher temperatures generally increase solubility and diffusion rates but can cause degradation of thermolabile compounds. |
| Time | 12 - 48 hours | 15 - 60 minutes | UAE significantly reduces extraction time compared to maceration. Prolonged extraction time does not always lead to higher yields and can increase degradation. |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (w/v) | 1:10 to 1:50 (w/v) | A higher solvent volume can enhance extraction efficiency up to a certain point, beyond which it offers diminishing returns. |
| Relative Yield | Moderate | High | UAE generally provides a higher extraction yield in a shorter time compared to maceration for many phytochemicals. |
Signaling Pathway and Logical Relationships
This compound Biosynthesis Pathway
This compound is synthesized via the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP). The pathway involves several enzymatic steps, including cyclization and hydroxylation reactions.
Caption: Biosynthesis of this compound from Acetyl-CoA.
Troubleshooting Logic for Low this compound Yield
This diagram illustrates a logical approach to troubleshooting low this compound yields, starting from the initial observation and branching into potential causes and solutions.
Caption: A decision tree for troubleshooting low this compound yields.
References
- 1. Effect of Different Solvents on the Extraction of Phytochemicals in Colored Potatoes [scirp.org]
- 2. Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants | MDPI [mdpi.com]
- 3. Comparison of several methods for the extraction of DNA from potatoes and potato-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Rishitinone instability during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of rishitinone during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to rishitin (B106575)?
This compound is a sesquiterpenoid and a stress metabolite produced by plants in the Solanum family, such as potatoes and tomatoes, in response to pathogen attack.[1][2] It is structurally related to rishitin, another well-known phytoalexin from the same plant family.[2] Due to their close structural similarity, they often co-occur and may present similar challenges during purification.
Q2: What are the main challenges encountered during the purification of this compound?
The primary challenge in purifying this compound, much like its precursor rishitin, is its inherent instability. Rishitin is known to be difficult to crystallize and is often isolated as an oil.[3] Sesquiterpenoid phytoalexins, in general, can be sensitive to heat, light, oxygen, and pH extremes, leading to degradation and low recovery yields.[4]
Q3: What are the typical solvents used for the extraction and storage of this compound?
This compound and rishitin are sparingly soluble in water but are freely soluble in various organic solvents.[3] Ethyl acetate (B1210297) is commonly used for the initial extraction from plant material. For storage, ethanol (B145695) solutions have been reported to be effective.[3]
Q4: What analytical techniques are suitable for the purification and analysis of this compound?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the purification and analysis of this compound and related phytoalexins.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after extraction. | Degradation during extraction: Prolonged extraction times or use of harsh solvents can lead to degradation. | - Minimize extraction time.- Use milder solvents like ethyl acetate.- Work at reduced temperatures (e.g., on ice). |
| Incomplete extraction: The solvent may not be efficiently penetrating the plant matrix. | - Ensure the plant material is finely ground.- Consider using sonication or microwave-assisted extraction to improve efficiency. | |
| Degradation of this compound during chromatography. | Oxidation on the column: Sesquiterpenoids can be susceptible to oxidation on silica (B1680970) or alumina (B75360) stationary phases. | - Use an inert atmosphere (e.g., argon or nitrogen) during column packing and elution.- Add antioxidants like BHT to the mobile phase (use with caution as it may interfere with detection). |
| Acid/base sensitivity: The stationary phase or mobile phase may have a pH that promotes degradation. | - Use neutral stationary phases or buffered mobile phases to maintain a pH between 6.0 and 7.5. | |
| Thermal degradation: Frictional heat generated during high-flow rate chromatography can cause degradation. | - Use a lower flow rate.- Employ a column with a larger diameter to dissipate heat more effectively. | |
| Co-elution of this compound with other compounds. | Similar polarity of compounds: this compound may have a similar polarity to other phytoalexins or plant metabolites. | - Optimize the mobile phase composition. A gradient elution may be necessary.- Try a different stationary phase with a different selectivity (e.g., a cyano or phenyl column instead of C18). |
| Difficulty in crystallizing the purified this compound. | Inherent properties: Rishitin is known to be difficult to crystallize and often remains an oil.[3] | - Attempt co-crystallization with a suitable agent.- If a solid is required, consider derivatization to a more crystalline compound. |
| Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Re-purify the sample using a different chromatographic technique (e.g., preparative TLC after HPLC). |
Experimental Protocols
Protocol 1: Extraction of this compound from Potato Tubers
-
Induction: Inoculate potato tubers with a suspension of an elicitor, such as Phytophthora infestans, and incubate for 72-96 hours in a dark, humid environment to induce phytoalexin production.
-
Homogenization: Finely chop the diseased tissue and homogenize it in a blender with ethyl acetate (3 mL per gram of tissue).
-
Extraction: Stir the homogenate for 4-6 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid debris.
-
Concentration: Evaporate the ethyl acetate under reduced pressure at a temperature not exceeding 40°C.
-
Storage: Dissolve the crude extract in a minimal amount of ethanol for storage at -20°C.[3]
Protocol 2: Purification of this compound using HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to improve peak shape, if the compound is stable at low pH). Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the crude extract (typically in the range of 200-220 nm for sesquiterpenoids).
-
Fraction Collection: Collect fractions corresponding to the this compound peak and pool them.
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or by lyophilization.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors contributing to this compound instability and mitigation strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rishitin - Wikipedia [en.wikipedia.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Rishitinone in Solution
Disclaimer: Information on the specific degradation products and pathways of Rishitinone in solution is limited in publicly available scientific literature. This guide is based on the general principles of degradation for similar compounds, such as other sesquiterpenoid phytoalexins, and provides a framework for approaching experimental design and troubleshooting. The degradation products and quantitative data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. For researchers in drug development and related fields, understanding its stability is crucial as degradation can lead to a loss of biological activity and the formation of potentially interfering or toxic byproducts.
Q2: What are the typical factors that can cause degradation of this compound in solution?
Like many natural products, this compound's stability can be influenced by several factors:
-
pH: Acidic or alkaline conditions can catalyze hydrolysis or rearrangement reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.[2]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of various oxidation products.[2]
Q3: What are the likely degradation products of this compound?
Based on studies of the related compound Rishitin (B106575), which is metabolized by fungi through oxidation, potential degradation products of this compound could include hydroxylated and ketone-containing derivatives.[3] Terpenoids, in general, can undergo oxidation, dehydrogenation, and rearrangement upon degradation.[4]
Q4: Which analytical techniques are best suited for studying this compound degradation?
Forced degradation studies are essential to understand the stability of a molecule.[5][6][7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and identifying the parent compound from its degradation products. For structural elucidation of unknown degradants, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Question: I am running an HPLC analysis of my this compound sample and see several unexpected peaks that were not present in the initial analysis. What could be the cause?
-
Answer: This is a common indication of sample degradation. Consider the following possibilities:
-
Mobile Phase pH: Is the pH of your mobile phase appropriate for this compound? Extreme pH can cause on-column degradation. Try a mobile phase with a different pH.
-
Sample Solvent: Is your this compound sample dissolved in a solvent that could be promoting degradation (e.g., too acidic or basic)? Ensure your sample diluent is neutral and compatible.
-
Sample Age and Storage: How old is your sample and how has it been stored? If left at room temperature or exposed to light, degradation may have occurred. Re-prepare a fresh sample from a properly stored stock.
-
Contamination: Could the extra peaks be from a contaminated solvent or glassware? Run a blank injection of your mobile phase and sample solvent to rule this out.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Question: I've prepared a this compound standard solution, but repeated injections show a decreasing peak area for the main compound. Why is this happening?
-
Answer: A decreasing concentration of your standard indicates instability in the solution. To mitigate this:
-
Storage Conditions: Store your standard solutions at a low temperature (e.g., 4°C or -20°C) and protected from light.
-
Solvent Choice: Ensure the solvent used for your standard is appropriate and does not promote degradation. Consider using a non-aqueous solvent if hydrolysis is suspected.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can degrade some compounds. Aliquot your standard into smaller volumes for single use.
-
Headspace Oxygen: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectral data.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 75.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 45.8 | 3 |
| 3% H₂O₂, RT | 24 | 60.5 | 4 |
| 80°C | 48 | 88.1 | 1 |
| UV Light (254 nm) | 24 | 70.3 | 2 |
Table 2: Hypothetical Influence of pH and Temperature on this compound Stability (% Remaining after 48 hours)
| pH | 4°C | 25°C (Room Temp) | 40°C |
| 3.0 | 98.5 | 92.1 | 85.4 |
| 5.0 | 99.2 | 97.5 | 94.3 |
| 7.0 | 99.5 | 98.8 | 96.2 |
| 9.0 | 97.8 | 89.4 | 78.6 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. encorelabs.com [encorelabs.com]
- 3. Botrytis cinerea detoxifies the sesquiterpenoid phytoalexin rishitin through multiple metabolizing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing HPLC Parameters for Rishitin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of rishitin (B106575), a key phytoalexin found in solanaceous plants such as potatoes and tomatoes. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for HPLC parameters for rishitin separation?
A1: For the separation of rishitin and other sesquiterpenoid phytoalexins from plant extracts, a reversed-phase HPLC method is commonly employed. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.
Q2: What is the optimal UV detection wavelength for rishitin?
A2: Rishitin does not possess a strong chromophore, which can make UV detection less sensitive. While a specific optimal wavelength is not extensively reported in the literature for HPLC-UV detection of rishitin, analysis of similar compounds suggests monitoring at lower UV wavelengths, such as in the range of 200-220 nm. However, it is crucial to determine the optimal wavelength empirically by obtaining a UV spectrum of a purified rishitin standard. Many organic molecules are UV-active at 254 nm, which can be a starting point for detection.[1]
Q3: My chromatogram shows poor resolution between rishitin and other compounds from my plant extract. What can I do?
A3: Poor resolution is a common issue when analyzing complex mixtures like plant extracts. To improve the separation, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient (slower increase in the organic solvent concentration) can enhance the separation of closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: For ionizable compounds, modifying the pH can significantly impact retention and resolution.
-
Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) can provide a different separation selectivity.
Q4: I am observing significant peak tailing for my rishitin peak. What are the likely causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Secondary interactions: Active silanol (B1196071) groups on the silica-based column packing can interact with polar analytes, causing tailing. Using a base-deactivated or end-capped column can minimize this. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column degradation: Over time, the stationary phase can degrade. Replacing the column may be necessary.
-
Incompatible sample solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase.
Troubleshooting Guides
Below are common HPLC issues encountered during the analysis of rishitin and other phytoalexins, along with their potential causes and recommended solutions.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Blocked column frit | Backflush the column (if permissible by the manufacturer). If the pressure does not decrease, the frit may need to be replaced. |
| Particulate matter from sample | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
| Precipitation of buffer in organic mobile phase | Ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient. Flush the system with water before introducing the organic phase. |
| Clogged tubing or fittings | Systematically loosen fittings starting from the detector and moving backward to the injector to identify the location of the blockage. Replace the clogged tubing or fitting. |
Problem 2: Baseline Noise or Drift
| Possible Cause | Solution |
| Air bubbles in the system | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents. |
| Detector lamp nearing the end of its life | Replace the detector lamp according to the manufacturer's recommendations. |
| Column bleed | This can occur with new columns or at high temperatures and extreme pHs. Condition the column according to the manufacturer's instructions. |
| Incomplete mobile phase mixing | If using a low-pressure mixing system, ensure the mixer is functioning correctly. For high-pressure mixing, check the pump proportioning valves. |
Problem 3: Variable Retention Times
| Possible Cause | Solution |
| Inconsistent mobile phase preparation | Prepare mobile phase in large enough batches to run a complete sequence. Ensure accurate and consistent measurements of all components. |
| Pump malfunction (inaccurate flow rate) | Check for leaks in the pump heads and seals. Perform a flow rate calibration. |
| Column not equilibrated | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature. |
Experimental Protocols
Sample Preparation (from Potato Tuber Tissue)
-
Homogenize 1 gram of potato tuber tissue in 5 mL of methanol.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 5 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Representative HPLC Parameters
The following table summarizes a generalized set of HPLC parameters that can be used as a starting point for optimizing the separation of rishitin.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Visualizing HPLC Troubleshooting and Parameter Relationships
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A flowchart for systematic HPLC troubleshooting.
Logical Relationships of HPLC Parameters
This diagram shows how different HPLC parameters influence the key outcomes of a separation.
References
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Rishitinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Rishitinone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and other endogenous molecules from the sample source, such as potato or tomato tissues.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and significant variations in signal intensity for the same concentration of this compound across different samples or sample preparations.[4]
Q3: How can I detect and quantify matrix effects for this compound?
A3: The two primary methods for evaluating matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract (e.g., from a potato sample known not to contain this compound) is then injected. Any fluctuation (dip or peak) in the baseline signal for this compound indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[2]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration.[2] The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[5][6]
Q4: What are the primary strategies to minimize or eliminate matrix effects in this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before LC-MS analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization. However, this approach may compromise the sensitivity of the assay if this compound concentrations are low.[8]
-
Use of an Internal Standard: An internal standard is a compound added at a constant concentration to all samples, calibrants, and quality controls. The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variations in sample preparation and matrix effects.[9]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects across different samples.[10][11]
Q5: What is the best type of internal standard to use for this compound analysis?
A5: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of this compound .[9][12][13] A SIL-Rishitinone would have the same chemical properties and chromatographic retention time as the unlabeled this compound, meaning it would experience the same matrix effects.[14][15] This allows for the most accurate correction. Since a commercial SIL-Rishitinone may not be readily available, a structural analog with similar physicochemical properties can be used as an alternative, but it may not compensate for matrix effects as effectively.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound peak areas between replicate injections of the same sample. | Inconsistent matrix effects due to sample heterogeneity or carryover. | - Improve sample homogenization. - Implement a robust sample cleanup procedure (e.g., SPE). - Use a stable isotope-labeled internal standard. - Optimize the wash steps in the LC method to prevent carryover. |
| Low or no this compound signal in spiked matrix samples compared to standards in solvent. | Significant ion suppression. | - Perform a post-column infusion experiment to identify the region of suppression and adjust the chromatography to move the this compound peak away from it. - Enhance sample cleanup to remove interfering compounds. - Dilute the sample extract. - Use a stable isotope-labeled internal standard. |
| Non-linear calibration curve in the presence of matrix. | Matrix effects are concentration-dependent. | - Use matrix-matched calibration curves prepared in a blank matrix. - Dilute all samples and standards to a level where the matrix effect is minimized and linearity is achieved. - Employ a stable isotope-labeled internal standard. |
| High variability in results between different sample lots (e.g., different potato varieties). | The composition of the matrix varies significantly between lots, leading to different degrees of matrix effects. | - Evaluate the matrix effect for each new lot of samples. - A stable isotope-labeled internal standard is highly recommended to compensate for this variability. - If a SIL-IS is not available, prepare matrix-matched calibrants for each lot. |
Quantitative Data Summary
The following table provides illustrative data on the matrix effects observed for compounds with similar properties to this compound in common plant matrices. This data highlights the variability of matrix effects and the importance of their evaluation.
| Analyte Type | Matrix | Matrix Effect (%) | Reference |
| Pesticide Mix | Tomato | 55% of compounds showed insignificant matrix effects, while the rest showed comparable ion enhancement and suppression. | [16] |
| Multiclass Contaminants | Compound Feed | Signal suppression was the main cause of deviation from 100% recovery. | [5][6] |
| Pesticides | Various Crops | Showed substantial ion suppression (ME < -20%) for a significant number of analytes. | [17] |
Note: This table provides a general overview. The actual matrix effect for this compound should be experimentally determined for your specific matrix and analytical method.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific sample matrix.
Materials:
-
This compound analytical standard
-
Blank matrix (e.g., potato or tomato tissue free of this compound)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a this compound stock solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standard solutions: Serially dilute the stock solution to prepare working standards at various concentrations (e.g., 1, 10, 100, 1000 ng/mL) in the initial mobile phase composition.
-
Prepare blank matrix extract: Extract a sample of the blank matrix using the same sample preparation procedure intended for the study samples.
-
Prepare post-extraction spiked samples: Take a known volume of the blank matrix extract and spike it with a small volume of a this compound working standard to achieve a desired final concentration (e.g., 100 ng/mL).
-
Prepare solvent standards: Prepare a standard of this compound at the same final concentration as the spiked sample, but in the pure solvent used for reconstitution of the final extract.
-
LC-MS/MS analysis: Analyze both the post-extraction spiked sample and the solvent standard under the same LC-MS/MS conditions.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Peak Area of this compound in Spiked Matrix / Peak Area of this compound in Solvent) x 100%
Protocol 2: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard
Objective: To improve the accuracy and precision of this compound quantification by using a stable isotope-labeled internal standard (SIL-IS).
Materials:
-
This compound analytical standard
-
Stable Isotope-Labeled this compound (e.g., d3-Rishitinone) - Note: If not commercially available, custom synthesis would be required.[14][18]
-
Sample matrix
-
LC-MS grade solvents
-
Sample preparation consumables (e.g., SPE cartridges)
-
LC-MS/MS system
Procedure:
-
Prepare stock and working solutions: Prepare separate stock solutions of this compound and the SIL-IS. From these, prepare working solutions for creating calibration curves and a fixed concentration working solution of the SIL-IS to be spiked into all samples.
-
Sample preparation: a. To a known amount of your sample, add a fixed volume of the SIL-IS working solution at the beginning of the sample preparation process. b. Proceed with your established extraction and cleanup procedure (e.g., LLE or SPE). c. Reconstitute the final extract in the initial mobile phase.
-
Prepare calibration standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the SIL-IS. These can be prepared in a blank matrix extract (matrix-matched) or in solvent.
-
LC-MS/MS analysis: Analyze the samples and calibration standards. Set up the MS/MS method to monitor at least one transition for this compound and one for the SIL-IS.
-
Data processing: a. For each sample and standard, calculate the ratio of the peak area of this compound to the peak area of the SIL-IS. b. Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis with matrix effect mitigation using a stable isotope-labeled internal standard.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
Technical Support Center: Preventing Enzymatic Degradation of Rishitinone During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of Rishitinone during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a sesquiterpenoid phytoalexin, an antimicrobial compound produced by plants, particularly in response to stress or pathogenic attack. Its potential pharmacological properties make it a compound of interest for drug development. Enzymatic degradation during extraction can significantly reduce the yield of active this compound, compromising downstream applications and research findings.
Q2: What are the primary enzymes responsible for this compound degradation during extraction from plant tissues like potato tubers?
The primary enzymes implicated in the degradation of phenolic compounds, including phytoalexins like this compound, in potato tubers are Polyphenol Oxidases (PPOs) and Peroxidases (PODs) .[1][2] These enzymes are released upon cell lysis during the extraction process and, in the presence of oxygen, can oxidize and degrade this compound.
Q3: What are the general signs of this compound degradation in my extract?
A common sign of enzymatic degradation by PPOs and PODs is the browning of the plant tissue homogenate and the resulting extract.[1][2] This occurs due to the formation of quinones and their subsequent polymerization into dark pigments. A lower than expected yield of this compound, as determined by analytical methods like HPLC, is also a key indicator of degradation.
Q4: Can I reuse my extraction solvent?
It is not recommended to reuse extraction solvents. Reusing solvents can lead to the accumulation of enzymes and other contaminants, which can increase the rate of this compound degradation in subsequent extractions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | 1. Work at low temperatures: Perform the entire extraction process on ice or in a cold room (4°C). Lower temperatures reduce enzyme activity. 2. Use enzyme inhibitors: Add reducing agents such as ascorbic acid or sodium metabisulfite (B1197395) to the extraction buffer. These compounds inhibit PPO and POD activity.[3] 3. Control pH: Maintain a slightly acidic pH (around 4-6) in your extraction buffer, as PPOs and PODs in potatoes often have optimal activity at a neutral or slightly acidic pH.[1][3] | Increased yield of this compound. |
| Inefficient Extraction | 1. Optimize solvent choice: Consider using a solvent system like cyclohexane:ethyl acetate (B1210297) (1:1 v/v) which has been shown to be effective for similar phytoalexins. 2. Increase extraction time/cycles: Ensure sufficient time for the solvent to penetrate the tissue. Consider performing multiple extraction cycles. 3. Thoroughly homogenize tissue: Ensure the plant material is finely ground to maximize the surface area for solvent contact. | Increased yield of this compound. |
| Post-Extraction Degradation | 1. Store extract properly: Store the final extract at low temperatures (-20°C or -80°C) in the dark to prevent non-enzymatic degradation. 2. Use an inert atmosphere: If possible, evaporate the solvent and store the dried extract under an inert gas like nitrogen or argon to prevent oxidation. | Preservation of this compound in the final extract. |
Issue 2: Browning of the Plant Homogenate and Extract
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High PPO and POD Activity | 1. Immediate enzyme inactivation: Blanching the plant tissue (a brief heat treatment) before extraction can denature PPOs and PODs. However, the thermal stability of this compound should be considered. 2. Use of specific inhibitors: Incorporate known PPO and POD inhibitors into the extraction buffer (see Table 1 for examples). 3. Minimize oxygen exposure: Degas solvents and consider performing the extraction under an inert atmosphere to limit the oxygen available for enzymatic reactions. | Reduced or no browning of the extract. |
| Incorrect pH of Extraction Buffer | 1. Verify and adjust buffer pH: Ensure the pH of your extraction buffer is in a range that minimizes PPO and POD activity (typically slightly acidic for potato enzymes).[1][3] | Reduced browning and improved this compound stability. |
Data Presentation
Table 1: Common Chemical Inhibitors for Polyphenol Oxidase (PPO) and Peroxidase (POD)
| Inhibitor Class | Example Compound | Typical Concentration | Mechanism of Action |
| Reducing Agents | Ascorbic Acid | 0.5 - 2.0 % (w/v) | Reduces quinones back to phenolic compounds. |
| Sodium Metabisulfite | 0.1 - 0.5 % (w/v) | Acts as a reducing agent and directly inhibits enzymes. | |
| Chelating Agents | EDTA | 1 - 5 mM | Chelates copper ions, a cofactor for PPO. (Note: Less effective for potato PPO).[3] |
| Acidulants | Citric Acid | 0.5 - 1.0 % (w/v) | Lowers the pH, moving it away from the optimal pH for enzyme activity. |
Experimental Protocols
Protocol 1: Extraction of this compound from Potato Tubers with Prevention of Enzymatic Degradation
This protocol provides a method for extracting this compound from potato tubers while minimizing enzymatic degradation.
Materials:
-
Potato tubers
-
Extraction Buffer: 90% Ethanol with 1% Ascorbic Acid (w/v), pre-chilled to 4°C
-
Liquid nitrogen
-
Homogenizer (e.g., mortar and pestle, blender)
-
Centrifuge
-
Rotary evaporator
-
HPLC grade solvents for final sample preparation
Procedure:
-
Wash and peel the potato tubers. Cut them into small pieces.
-
Immediately freeze the potato pieces in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen potato pieces to a fine powder using a pre-chilled mortar and pestle or a blender.
-
Transfer the powdered tissue to a pre-chilled beaker and add the cold extraction buffer (1:5 w/v).
-
Homogenize the mixture for 5-10 minutes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Re-extract the pellet with the cold extraction buffer and repeat the centrifugation.
-
Pool the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a known volume of HPLC-grade methanol (B129727) for quantification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a general HPLC method for the quantification of this compound. Note: This is a representative method and may require optimization for your specific instrumentation and sample matrix.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Filter the resuspended this compound extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Enhancing the Solubility of Rishitinone for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rishitinone. Our goal is to help you overcome challenges related to its solubility for successful bioassay execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid phytoalexin, a natural antimicrobial and antifungal compound produced by plants like potatoes and tomatoes in response to stress. Its lipophilic (fat-soluble) nature makes it poorly soluble in aqueous solutions, which are the basis for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on its chemical properties and successful application in various studies, the following solvents are recommended for creating stock solutions of this compound:
-
Dimethyl Sulfoxide (DMSO): This is the most commonly used solvent for dissolving lipophilic compounds for in vitro studies. It is a powerful polar aptic solvent that can dissolve a wide range of nonpolar compounds.
-
Ethanol (EtOH): Ethanol is another effective solvent for many organic compounds, including phytoalexins. It is often used in bioassays and is generally less toxic to cells than DMSO at higher concentrations.
-
Methanol (MeOH): Methanol can also be used to dissolve this compound and is a common solvent in analytical chemistry.
Q3: What is the maximum recommended concentration of organic solvents in my final bioassay medium?
High concentrations of organic solvents can be toxic to cells and may interfere with the biological processes being studied. It is crucial to keep the final solvent concentration in your cell culture or assay buffer as low as possible, typically below 1% (v/v) and ideally at or below 0.1% (v/v) . Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when added to aqueous buffer or media. | The final concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound: Start with a lower working concentration in your assay. 2. Increase the initial stock concentration: This allows for a smaller volume of the stock solution to be added to the aqueous medium, keeping the final solvent concentration low. 3. Use a co-solvent system: Prepare the stock solution in a mixture of solvents (e.g., DMSO/Ethanol) which may enhance solubility. 4. Gentle warming: Briefly warm the solution to 37°C to aid dissolution, but be cautious of compound stability at higher temperatures. 5. Sonication: Use a bath sonicator for a short period to help disperse the compound. |
| Inconsistent or non-reproducible bioassay results. | Incomplete dissolution of this compound in the stock solution. Precipitation of the compound in the assay plate over time. | 1. Ensure complete dissolution of the stock solution: Visually inspect the stock solution for any undissolved particles. If necessary, vortex or sonicate briefly. 2. Prepare fresh dilutions: Prepare working dilutions from the stock solution immediately before each experiment. 3. Pre-warm the assay medium: Adding the this compound stock to pre-warmed (37°C) medium can sometimes prevent immediate precipitation. 4. Run a solubility test: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific assay medium and conditions. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The solvent (e.g., DMSO) is causing cellular toxicity. The compound is not fully in solution, leading to inaccurate concentrations. | 1. Lower the final solvent concentration: Aim for a final concentration of 0.1% or lower. 2. Perform a vehicle control titration: Test the effect of different concentrations of your solvent on the cells to determine the maximum non-toxic concentration. 3. Switch to a less toxic solvent: If DMSO toxicity is a concern, consider using ethanol. 4. Confirm solubility: Ensure your highest tested concentration of this compound is fully soluble in the final assay medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need approximately 2.38 mg of this compound per 1 ml of DMSO (Molecular Weight of this compound is ~238.34 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol describes the serial dilution of the this compound stock solution for use in a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Initial Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your assay medium. For example, to achieve a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium (e.g., 2 µL of stock in 198 µL of medium). This step helps to minimize the final DMSO concentration.
-
Serial Dilutions: Perform serial dilutions from your intermediate dilution to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to your cells.
Visualizing Experimental Workflow and Potential this compound Signaling
To further aid in your experimental design, the following diagrams illustrate a general workflow for enhancing this compound solubility and a hypothetical signaling pathway that may be influenced by this compound, given its role as a phytoalexin often involved in stress responses.
Caption: Workflow for preparing and troubleshooting this compound solutions for bioassays.
Caption: A potential signaling pathway affected by this compound, leading to a cellular stress response.
Common interferences in the quantification of Rishitinone
Disclaimer: Direct quantitative data and interference studies specifically for Rishitinone are limited in publicly available literature. The following troubleshooting guide and frequently asked questions have been compiled based on established principles for the quantification of similar phytoalexins, particularly sesquiterpenoids, and general challenges encountered in natural product analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound, also known as Rishitin, is a sesquiterpenoid phytoalexin produced by plants in the Solanum family, such as potatoes and tomatoes, in response to pathogen attack.[1] Its quantification can be challenging due to its relatively low concentrations in plant tissues, its susceptibility to degradation, and the presence of a complex plant matrix containing structurally similar compounds that can cause interference during analysis.[2]
Q2: What are the most common analytical methods for quantifying this compound?
Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and recommended method for the accurate and sensitive quantification of phytoalexins like this compound.[2] Other methods that have been used for similar compounds include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV or fluorescence detection (HPLC-UV/FLD).[2] However, these may require derivatization or be less specific than LC-MS.
Q3: What are the primary sources of interference in this compound quantification?
The primary sources of interference in this compound quantification are:
-
Matrix Effects: The complex mixture of compounds in a plant extract can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[3][4][5][6] This is a significant issue in electrospray ionization (ESI), which is commonly used in LC-MS.[4][6]
-
Structurally Related Compounds: The plant matrix may contain other sesquiterpenoids or secondary metabolites with similar chemical properties to this compound, which can co-elute and interfere with the analysis.[2]
-
Sample Preparation: Contaminants introduced during sample extraction and purification can interfere with the analysis. This can include plasticizers, detergents, and other laboratory contaminants.
Q4: How can I minimize matrix effects in my LC-MS analysis?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from your sample.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-Rishitinone) is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[5]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Signal | Inefficient Extraction: The solvent and method used may not be optimal for extracting this compound from the plant tissue. | - Optimize extraction solvent (e.g., methanol (B129727), ethyl acetate).- Increase extraction time or use techniques like sonication or homogenization. |
| Degradation of this compound: this compound may be sensitive to light, temperature, or pH. | - Perform extraction and sample handling in low light and at low temperatures.- Check the pH of your solvents. | |
| Poor Ionization: The LC-MS source conditions may not be optimal for this compound. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization source if available (e.g., APCI). | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency or sample cleanup can lead to high variability. | - Standardize all sample preparation steps.- Use an automated system for extraction if possible. |
| Matrix Effects: Variable matrix effects between samples can cause significant quantitative differences. | - Implement the use of a stable isotope-labeled internal standard.- Prepare matrix-matched calibrants. | |
| Instrument Instability: Fluctuations in the LC-MS system can lead to inconsistent results. | - Perform regular system maintenance and calibration.- Monitor system suitability parameters throughout the analytical run. | |
| Unexpected Peaks in Chromatogram | Co-eluting Interferences: Other compounds from the plant matrix may have similar retention times to this compound. | - Optimize the chromatographic gradient to improve separation.- Use a higher resolution mass spectrometer to differentiate between this compound and interfering compounds based on their accurate mass. |
| Contamination: Contaminants from solvents, vials, or other lab equipment can appear as unexpected peaks. | - Run solvent blanks to identify sources of contamination.- Use high-purity solvents and clean labware. | |
| Poor Peak Shape | Column Overload: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the sample before injection.- Use a column with a higher loading capacity. |
| Inappropriate Mobile Phase: The mobile phase may not be compatible with the analyte or the column. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio). |
Experimental Protocols
The following is a general protocol for the quantification of this compound in plant tissue using LC-MS. This should be optimized for your specific application.
1. Sample Preparation and Extraction
-
Flash-freeze plant tissue in liquid nitrogen immediately after collection to quench metabolism.
-
Homogenize the frozen tissue to a fine powder.
-
Extract the powdered tissue with a suitable solvent (e.g., methanol or ethyl acetate) at a ratio of 1:10 (w/v).
-
Vortex the mixture vigorously and sonicate for 30 minutes in an ice bath.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
2. Sample Cleanup (Solid-Phase Extraction - SPE)
-
Reconstitute the dried extract in a small volume of a non-polar solvent.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute this compound with a more polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Select at least two specific precursor-to-product ion transitions for this compound for accurate identification and quantification.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Rishitin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Increasing Rishitinone Production in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing rishitinone production in cell cultures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the in vitro production of this compound.
Problem 1: Low or No this compound Yield After Elicitation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Elicitor or Concentration | 1. Verify Elicitor Potency: Ensure the elicitor used (e.g., methyl jasmonate, salicylic (B10762653) acid, arachidonic acid, cellulase) is of high quality and has been stored correctly. 2. Optimize Concentration: Perform a dose-response experiment with a range of elicitor concentrations to determine the optimal level for this compound induction. High concentrations can be toxic to cells. 3. Test Different Elicitors: Not all cell lines respond equally to the same elicitor. Test a panel of different biotic and abiotic elicitors. |
| Incorrect Timing of Elicitation | 1. Elicit at the Right Growth Phase: Add the elicitor to the culture during the late exponential or early stationary growth phase, when the cell density is high. 2. Optimize Elicitation Duration: Harvest cells at different time points after elicitation (e.g., 24, 48, 72 hours) to identify the peak of this compound accumulation. |
| Suboptimal Culture Conditions | 1. Media Composition: Ensure the culture medium (e.g., Murashige and Skoog [MS] or Gamborg's B5) contains the necessary nutrients for secondary metabolite production. Sometimes, a nutrient-limited medium can enhance stress responses and, consequently, this compound synthesis. 2. pH of the Medium: Monitor and maintain the optimal pH of the culture medium, as pH shifts can affect nutrient uptake and elicitor efficacy. |
| Cell Line Viability and Vigor | 1. Assess Cell Viability: Before elicitation, check the viability of the cells using methods like trypan blue exclusion. Low viability will result in a poor response. 2. Use Healthy, Actively Growing Cultures: Subculture cells regularly to maintain them in a healthy, proliferative state. |
Problem 2: Browning of Culture Medium and Cell Death After Elicitation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Phenolic Compounds | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the culture medium to reduce the oxidation of phenolic compounds.[1] 2. Use Adsorbents: Add activated charcoal to the medium to adsorb toxic phenolic compounds.[2] Note that activated charcoal may also adsorb growth regulators and other media components. 3. Reduce Light Exposure: Keep cultures in the dark for a period after elicitation, as light can promote the production and oxidation of phenolic compounds.[2] |
| Elicitor Toxicity | 1. Lower Elicitor Concentration: High concentrations of elicitors can be toxic to the cells, leading to cell death and the release of phenolics. Reduce the elicitor concentration. 2. Reduce Exposure Time: A shorter exposure to the elicitor might be sufficient to induce this compound production without causing excessive cell death. |
| High Cell Lysis | 1. Gentle Agitation: Ensure the shaker speed is not too high, as excessive shear stress can damage the cells. 2. Subculture Frequency: Frequent subculturing can prevent the accumulation of toxic byproducts from dead cells. |
Frequently Asked Questions (FAQs)
1. What are the most effective strategies to increase this compound production in plant cell cultures?
The most common and effective strategies include:
-
Elicitation: Inducing the plant's defense response by adding biotic or abiotic elicitors to the culture medium.
-
Media Optimization: Modifying the nutrient and hormonal composition of the culture medium to favor secondary metabolite production over primary growth.
-
Precursor Feeding: Supplying the biosynthetic pathway of this compound with its precursors to increase the final product yield.
-
Hairy Root Cultures: Using genetically transformed "hairy roots" which are often more stable and productive for secondary metabolites synthesized in roots.
-
Genetic Engineering: Modifying the genetic makeup of the plant cells to overexpress key enzymes in the this compound biosynthesis pathway or to down-regulate competing pathways.
2. Which type of cell culture is better for this compound production: cell suspension or hairy root culture?
Both systems have their advantages.
-
Cell Suspension Cultures: Are easier to scale up in bioreactors and allow for uniform application of elicitors and nutrients. However, they can be genetically unstable and may lose their productivity over time.
-
Hairy Root Cultures: Are generally more genetically and biochemically stable, leading to more consistent production of secondary metabolites.[3] They often exhibit faster growth in hormone-free media.[4] However, their growth in bioreactors can be more challenging due to their organized structure.
3. What are some common elicitors used to stimulate this compound production?
Commonly used elicitors include:
-
Biotic Elicitors: Preparations from microorganisms, such as fungal cell wall fragments (e.g., from Phytophthora infestans), yeast extract, and chitosan.
-
Abiotic Elicitors: Chemical compounds and physical stresses, such as methyl jasmonate, salicylic acid, arachidonic acid, heavy metal salts (e.g., silver nitrate), and UV radiation.
4. How can I optimize the culture medium for enhanced this compound production?
Media optimization is a crucial step and can be approached by:
-
Basal Salt Composition: Comparing different basal media like Murashige and Skoog (MS) and Gamborg's B5 (B5). MS medium, with its higher concentration of inorganic nutrients, often supports greater growth and may influence secondary metabolite production differently than B5 medium.[5]
-
Carbon Source: Varying the type and concentration of the sugar source (e.g., sucrose, glucose).
-
Plant Growth Regulators: Adjusting the types and concentrations of auxins and cytokinins can shift the balance from cell growth to secondary metabolite production. Often, a reduction in auxin concentration can favor differentiation and secondary metabolism.
-
Phosphate (B84403) Levels: Lowering the phosphate concentration in the medium can sometimes induce a stress response and enhance the production of secondary metabolites.
5. What is precursor feeding and how can it be applied to this compound biosynthesis?
Precursor feeding involves adding an intermediate compound of a biosynthetic pathway to the culture medium to increase the yield of the final product. For this compound, a sesquiterpenoid, potential precursors that could be fed to the culture include:
-
Mevalonic Acid (MVA): A key precursor in the mevalonate (B85504) pathway for isoprenoid biosynthesis.
-
Farnesyl Pyrophosphate (FPP): The direct precursor for the synthesis of sesquiterpenes. However, its uptake by cells can be a limiting factor.
Data Presentation
Table 1: Effect of Different Elicitors on this compound Production in Solanum tuberosum Cell Suspension Cultures (Hypothetical Data)
| Elicitor | Concentration | This compound Yield (µg/g Dry Weight) | Fold Increase vs. Control |
| Control | - | 15.2 ± 2.1 | 1.0 |
| Methyl Jasmonate | 100 µM | 185.6 ± 15.3 | 12.2 |
| Salicylic Acid | 150 µM | 98.4 ± 8.7 | 6.5 |
| Arachidonic Acid | 50 µM | 212.3 ± 18.9 | 14.0 |
| Cellulase | 0.5% (w/v) | 150.1 ± 12.5 | 9.9 |
Table 2: Comparison of Different Media Formulations on this compound Production (Hypothetical Data)
| Basal Medium | Auxin (2,4-D) (mg/L) | Cytokinin (Kinetin) (mg/L) | This compound Yield after Elicitation (µg/g Dry Weight) |
| MS | 2.0 | 0.5 | 195.4 ± 17.8 |
| MS | 1.0 | 0.5 | 225.1 ± 20.3 |
| B5 | 2.0 | 0.5 | 168.9 ± 14.2 |
| B5 | 1.0 | 0.5 | 189.7 ± 16.5 |
Experimental Protocols
Protocol 1: Establishment of Potato (Solanum tuberosum) Hairy Root Cultures
-
Explant Preparation: Sterilize potato tubers and cut them into discs of approximately 1 cm in diameter and 0.5 cm in thickness.
-
Infection with Agrobacterium rhizogenes: Culture a virulent strain of A. rhizogenes (e.g., ATCC 15834) in liquid YMB medium overnight. Wound the surface of the potato discs with a sterile scalpel and immerse them in the bacterial suspension for 30 minutes.
-
Co-cultivation: Place the infected discs on hormone-free solid MS medium and incubate in the dark at 25°C for 48-72 hours.
-
Bacterial Elimination: Transfer the discs to solid MS medium containing an antibiotic such as cefotaxime (B1668864) (250-500 mg/L) to eliminate the Agrobacterium.
-
Hairy Root Induction and Growth: Subculture the discs on fresh antibiotic-containing medium every 2 weeks. Hairy roots will emerge from the wounded sites within 2-4 weeks.
-
Establishment of Liquid Cultures: Excise the actively growing hairy roots and transfer them to liquid hormone-free MS medium in a flask on an orbital shaker (100-120 rpm) in the dark.
Protocol 2: Elicitation and Quantification of this compound from Hairy Root Cultures
-
Elicitor Preparation: Prepare a stock solution of the chosen elicitor (e.g., 100 mM methyl jasmonate in ethanol). Sterilize by filtration.
-
Elicitation: Add the elicitor to the hairy root cultures during the late exponential growth phase to the desired final concentration (e.g., 100 µM methyl jasmonate).
-
Harvesting: After the desired elicitation period (e.g., 48 hours), harvest the hairy roots by vacuum filtration and record the fresh weight. Freeze-dry the roots and record the dry weight.
-
Extraction: Grind the dried roots to a fine powder. Extract a known amount of the powder with a suitable solvent like ethyl acetate (B1210297) or methanol (B129727) three times with sonication. Combine the extracts and evaporate to dryness under vacuum.
-
Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile:water mixture) and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector. Use an isocratic or gradient elution with an acetonitrile/water mobile phase. Identify and quantify this compound by comparing the retention time and peak area with that of a pure this compound standard.
Visualizations
Caption: Biosynthetic pathways leading to this compound production.
Caption: Experimental workflow for increasing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Browning in tissue culture media - Lab Associates [labassociates.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-term storage and stability of Rishitinone standards
This technical support center provides guidance on the long-term storage, stability, and handling of Rishitinone standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound standard?
A1: For long-term stability, solid this compound standard should be stored at or below -20°C.[1] It is advisable to store it in a tightly sealed container, protected from light and moisture.[1][2] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the solid material.[1]
Q2: How should I store this compound in solution?
A2: this compound is a lipophilic compound and should be dissolved in a suitable organic solvent such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO).[3][4] Stock solutions should be stored at -20°C or lower in tightly sealed glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and contamination.[1] To minimize degradation, it is best to prepare fresh working solutions from the stock solution for each experiment.[5][6] Repeated freeze-thaw cycles should be avoided.
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light.[7][8] As a sesquiterpenoid with unsaturated bonds, it may be susceptible to oxidation and degradation over time, especially at room temperature or when exposed to light.[9][10] For optimal results, it is recommended to use freshly prepared solutions or to conduct a stability study for solutions stored for an extended period.
Q4: What are the potential degradation pathways for this compound during storage?
A4: While specific abiotic degradation pathways for this compound are not extensively documented, sesquiterpenoids, in general, are susceptible to oxidation, and reactions at their functional groups.[9][11] Potential degradation could involve oxidation of the hydroxyl groups or reactions involving the double bonds. Exposure to light may also induce degradation.[2][10]
Q5: How can I check the purity of my this compound standard?
A5: The purity of your this compound standard can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15] These methods can separate this compound from any potential impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound standard. | - Ensure proper storage conditions were maintained. - Prepare fresh solutions from a solid standard. - Perform a purity check of the standard using HPLC or GC-MS. |
| Inaccurate concentration of the standard solution. | - Recalibrate analytical balances. - Ensure the solid standard was fully dissolved. - Use a calibrated pipette for dilutions. | |
| Appearance of new peaks in chromatogram | Degradation of the this compound standard. | - Minimize exposure of the standard solution to light and air. - Store at or below -20°C. - Prepare fresh solutions more frequently. |
| Contamination of the solvent or glassware. | - Use high-purity solvents. - Ensure glassware is thoroughly cleaned and dried. | |
| Difficulty dissolving solid this compound | Inappropriate solvent. | - this compound is lipophilic; use organic solvents like ethanol, methanol, acetonitrile (B52724), or DMSO. - Gentle warming or sonication may aid dissolution. |
| Low-quality standard. | - Check the certificate of analysis for solubility information. |
Stability of this compound Standards
The following tables summarize recommended storage conditions and a general stability testing plan for this compound standards. Note that specific quantitative stability data for this compound is limited; therefore, these recommendations are based on best practices for sesquiterpenoids and other lipophilic natural products.[1][3][16][17]
Table 1: Recommended Storage Conditions for this compound Standards
| Form | Storage Temperature | Container | Atmosphere | Light Condition | Recommended Duration |
| Solid | ≤ -20°C | Tightly sealed glass vial | Inert gas (e.g., Argon, Nitrogen) is recommended | Protected from light (amber vial or stored in the dark) | > 1 year (with proper storage) |
| Solution (in organic solvent) | ≤ -20°C | Tightly sealed glass vial with Teflon-lined cap | Inert gas overlay is recommended | Protected from light | Up to 6 months (stability should be verified)[6] |
Table 2: General Stability Testing Plan
| Storage Condition | Temperature | Humidity | Time Points for Testing |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 3, 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Materials:
-
This compound solid standard
-
Anhydrous ethanol (or other suitable organic solvent)
-
Calibrated analytical balance
-
Volumetric flask (glass)
-
Glass vial with Teflon-lined cap
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of the organic solvent to dissolve the solid.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled glass vial with a Teflon-lined cap.
-
Store the stock solution at ≤ -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of a this compound standard solution over time under specific storage conditions.
-
Materials:
-
This compound standard solution
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water)
-
Calibrated pipettes and autosampler vials
-
-
Procedure:
-
Prepare a batch of this compound standard solution according to Protocol 1.
-
Divide the solution into multiple aliquots in separate, properly sealed vials for each time point and storage condition to be tested.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At each designated time point (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by a validated HPLC method to determine the concentration and purity of this compound.
-
Compare the results to the initial (time 0) analysis to calculate the percentage of degradation.
-
Visualizations
Caption: General Workflow for this compound Stability Testing.
Caption: Potential Abiotic Degradation of this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. One-pot solvent-free extraction and formulation of lipophilic natural products: from curcuma to dried formulations of curcumin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phytoalexin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chimia.ch [chimia.ch]
- 11. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Rishitinone Quantification Technical Support Center
Welcome to the technical support center for Rishitinone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this compound.
Troubleshooting Guides
Calibration issues are a common challenge in the quantification of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Common Calibration Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Non-linear calibration curve | - Inappropriate calibration range (too high or too low). - Detector saturation at high concentrations. - Complex formation or degradation of the analyte. - Inappropriate regression model. | - Narrow the concentration range of your standards. - Dilute high-concentration standards and samples. - Investigate the stability of this compound in your solvent. - Use a weighted linear or a non-linear (e.g., quadratic) regression model.[1][2] |
| Poor reproducibility (high %RSD) | - Inconsistent sample/standard preparation. - Instability of the analytical instrument (e.g., fluctuating pump flow, detector noise). - Variable injection volumes. - Column degradation. | - Ensure precise and consistent pipetting and dilution steps. - Allow the instrument to stabilize before analysis; perform system suitability tests. - Check the autosampler for air bubbles and ensure proper vial filling. - Inspect and, if necessary, replace the HPLC/UPLC column. |
| Low R² value (<0.99) | - Random errors in standard preparation or injection. - Presence of outliers in the calibration data. - Incorrect integration of chromatographic peaks. | - Prepare fresh calibration standards and re-run the calibration curve. - Identify and potentially exclude statistical outliers. - Manually review and optimize peak integration parameters. |
| Significant intercept in the calibration curve | - Presence of this compound or an interfering compound in the blank. - Carryover from a previous injection. | - Use a fresh, clean solvent for your blank and the lowest calibration standard. - Inject a blank solvent after a high-concentration standard to check for carryover. - Implement a robust needle wash procedure in your autosampler method. |
| Matrix effects (ion suppression or enhancement in LC-MS) | - Co-eluting endogenous compounds from the sample matrix that affect the ionization of this compound. | - Improve sample preparation with additional clean-up steps (e.g., solid-phase extraction). - Optimize chromatographic conditions to separate this compound from interfering compounds. - Use a stable isotope-labeled internal standard that co-elutes with this compound. - Prepare calibration standards in a matrix that matches the samples. |
Representative Quantitative Parameters for Phytoalexin Analysis
Due to the limited availability of specific quantitative data for this compound, the following table provides typical parameters for the quantification of sesquiterpenoid phytoalexins using modern analytical techniques. These values should be established and validated for each specific assay.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.2 - 5 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Experimental Protocols
Preparation of this compound Calibration Standards
This protocol describes a general procedure for preparing a set of calibration standards for the quantification of this compound.
Materials:
-
This compound standard (high purity)
-
LC-MS or HPLC grade solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark. Mix thoroughly.
-
-
Prepare a Working Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions from the working stock solution to prepare a series of calibration standards. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL working stock into a 10 mL volumetric flask and dilute to the mark.
-
Prepare a blank sample containing only the solvent.
-
Transfer the final standards and the blank into autosampler vials for analysis.
-
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is consistently non-linear, even at low concentrations. What could be the cause?
A1: If you observe non-linearity at low concentrations, it could be due to several factors. This compound, as a sesquiterpenoid, may interact with active sites on the column or in the analytical system, leading to non-ideal chromatographic behavior at low concentrations. Ensure your system is well-passivated. Another possibility is the presence of an interfering peak that co-elutes with this compound and contributes to the signal at lower levels. Review your chromatograms carefully, especially the blank and the lowest standards. Finally, consider the possibility of analyte adsorption to the sample vial or tubing.
Q2: I am experiencing significant ion suppression when analyzing this compound in plant extracts using LC-MS. How can I mitigate this?
A2: Ion suppression is a common matrix effect in LC-MS analysis of complex samples like plant extracts. To mitigate this:
-
Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol to remove interfering matrix components before injection.
-
Optimize Chromatography: Adjust your gradient or change your column to achieve better separation between this compound and the co-eluting matrix components.
-
Dilute the Sample: A simple dilution of your extract can reduce the concentration of interfering compounds, thereby lessening the suppression effect.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled this compound as an internal standard. If this is not available, a structurally similar compound that experiences similar matrix effects can be used.
Q3: My retention time for this compound is shifting between injections. What should I check?
A3: Retention time shifts can be caused by several factors:
-
Pump and Mobile Phase: Ensure your HPLC/UPLC pump is delivering a stable flow rate and that the mobile phase composition is consistent. Premixing your mobile phase can sometimes help. Make sure the solvents are properly degassed.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Leaks: Check for any leaks in the system, from the pump to the detector.
Q4: What is an acceptable R-squared (R²) value for my this compound calibration curve?
A4: For most quantitative applications, an R² value of 0.99 or greater is considered acceptable. However, a high R² value alone does not guarantee a good calibration. You should also visually inspect the curve for linearity and examine the residuals to ensure there is no systematic bias in the calibration model.
Q5: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
A5: The LOD and LOQ can be determined experimentally. A common method is to prepare a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3 for the LOD and 10 for the LOQ. Alternatively, you can calculate them from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound calibration issues.
Caption: General experimental workflow for this compound quantification.
References
Technical Support Center: Rishitinone Analysis
Welcome to the technical support center for Rishitinone analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
This compound is a sesquiterpenoid phytoalexin, a type of antimicrobial compound produced by plants in response to stress, such as pathogen attack. Accurate analysis of this compound is crucial for understanding plant defense mechanisms, developing disease-resistant crops, and potentially for exploring its pharmacological properties.
Q2: What are the most common analytical techniques for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the most common and powerful technique for the sensitive and selective quantification of this compound in complex biological matrices.
Q3: What are the primary sources of contamination in this compound analysis?
Contamination in this compound analysis can arise from various sources throughout the experimental workflow. These can be broadly categorized as:
-
Sample-Related: Endogenous compounds from the plant matrix that may interfere with the analysis.
-
Solvent-Related: Impurities in solvents used for extraction and chromatography.
-
Labware-Related: Leachates from plasticware (e.g., plasticizers) and residues from glassware.
-
Cross-Contamination: Carryover from previously analyzed samples with high concentrations of this compound or other compounds.
-
Environmental: Contaminants from the laboratory environment, such as dust or aerosols.
Q4: How can I differentiate between a contaminant and a true this compound signal?
Distinguishing between a contaminant and the target analyte can be challenging. Key indicators include:
-
Peak Shape: Contaminant peaks may have different shapes (e.g., broader, tailing) compared to the analytical standard.
-
Retention Time: The peak should have the same retention time as a pure this compound standard under identical chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the peak should match the known mass spectrum of this compound, including its isotopic pattern and fragmentation pattern in MS/MS.
-
Blank Analysis: Running a blank sample (matrix without the analyte) can help identify peaks that are not this compound.
Q5: What are matrix effects and how do they relate to contamination?
Matrix effects are the alteration of ionization efficiency of the target analyte (this compound) due to co-eluting compounds from the sample matrix. While not a direct contamination, matrix effects can lead to inaccurate quantification by either suppressing or enhancing the this compound signal, mimicking the effect of a lower or higher concentration.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Appearance of one or more unknown peaks in the chromatogram of a sample or a blank.
-
The mass spectrum of the unknown peak does not match that of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent Contamination | 1. Run a solvent blank (injecting only the mobile phase).2. If peaks are present, use fresh, high-purity (e.g., LC-MS grade) solvents.3. Filter all solvents before use. |
| Contaminated Glassware/Plasticware | 1. Thoroughly clean all glassware with appropriate detergents and rinse with high-purity water and solvent.2. Avoid plastic containers where possible, as plasticizers can leach out. If plastics are necessary, use types specified for analytical chemistry (e.g., polypropylene).3. Run an extraction blank (performing the entire extraction procedure without the sample) to check for contamination from labware. |
| Sample Carryover | 1. Inject a blank solvent after a high-concentration sample to check for carryover.2. Optimize the wash solvent and increase the wash volume and/or time in the autosampler settings.3. If carryover persists, it might be accumulating on the column. Develop a robust column washing procedure to be used between analytical batches. |
| Degradation of this compound | 1. This compound may be unstable under certain conditions (e.g., high temperature, extreme pH, exposure to light).2. Ensure proper storage of standards and samples (e.g., at -20°C or -80°C in the dark).3. Analyze samples as quickly as possible after preparation. |
| Matrix Interference | 1. These are compounds from the sample itself. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds.2. Adjust chromatographic conditions (e.g., gradient, column chemistry) to separate the interfering peak from this compound. |
Issue 2: Inconsistent or Non-Reproducible this compound Quantification
Symptoms:
-
High variability in the measured concentration of this compound across replicate injections of the same sample.
-
Poor linearity of the calibration curve.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Quantification with Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent ion suppression or enhancement.2. Use of an Internal Standard: A stable isotope-labeled this compound is the ideal internal standard as it will co-elute and experience similar matrix effects. If unavailable, a structurally similar compound can be used.3. Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. |
| Sample Preparation Variability | 1. Standardize the extraction protocol and ensure all steps are performed consistently for all samples and standards.2. Use precise pipetting and weighing techniques.3. Ensure complete evaporation of solvents and consistent reconstitution volumes. |
| Instrument Instability | 1. Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system.2. Ensure the mass spectrometer has been properly tuned and calibrated.3. Monitor the stability of the spray in the ion source. |
Experimental Protocols
Protocol 1: Generic Phytoalexin Extraction from Plant Tissue
This protocol provides a general framework. Optimization for specific plant tissues and for this compound recovery is recommended.
-
Harvesting: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) (LC-MS grade).
-
Vortex thoroughly for 1 minute.
-
Sonicate in a sonicator bath for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Collection: Transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Re-extract the pellet with another 1 mL of 80% methanol to improve recovery. Combine the supernatants.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: Generalized signaling pathway for phytoalexin induction in plants.
Improving the resolution of Rishitinone from its isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the chromatographic resolution of Rishitinone from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: this compound and its isomers, being stereoisomers, often possess identical physicochemical properties such as molecular weight, boiling point, and polarity.[1][2] This similarity makes their separation by standard chromatographic techniques challenging. Effective resolution typically requires chiral separation methods that can differentiate between the subtle three-dimensional arrangements of the molecules.[1][2][3]
Q2: Which analytical techniques are most effective for resolving this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers and diastereomers.[1][4][5] Gas Chromatography (GC) with a chiral column can also be employed, particularly for volatile derivatives.[2][6] Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations.[6]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC?
A3: CSP selection is crucial and often empirical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for separating a broad range of chiral compounds.[3][7] It is recommended to screen a variety of CSPs with different chiral selectors to find the one that provides the best selectivity for this compound isomers.
Q4: Can derivatization help improve the separation of this compound isomers?
A4: Yes, derivatization can be a valuable strategy. By reacting the isomers with a chiral derivatizing agent (CDA), you can convert a pair of enantiomers into diastereomers.[3][8] Diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase, which can simplify method development.[2]
Troubleshooting Guide
Problem 1: Poor or no resolution of isomeric peaks.
| Possible Cause | Suggested Solution |
| Incorrect Column Selection | The Chiral Stationary Phase (CSP) is not suitable for this compound. Screen a set of different CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).[3][7] |
| Mobile Phase Composition | The mobile phase polarity may not be optimal. Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., n-hexane).[7] |
| Temperature | Column temperature affects retention and selectivity. Experiment with different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often increase resolution.[6] |
| Flow Rate | A high flow rate can reduce column efficiency. Try decreasing the flow rate to allow more time for interaction between the analytes and the CSP. |
Problem 2: Peak tailing or fronting.
| Possible Cause | Suggested Solution |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Unwanted interactions between this compound and the silica (B1680970) support of the CSP may occur. Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) to suppress these interactions. |
| Column Degradation | The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it. |
Problem 3: Irreproducible retention times.
| Possible Cause | Suggested Solution |
| Mobile Phase Instability | The mobile phase composition is changing over time. Ensure solvents are freshly prepared, degassed, and well-mixed. |
| Temperature Fluctuations | The ambient temperature around the column is not stable. Use a column oven to maintain a constant temperature.[6] |
| System Leaks | A leak in the HPLC system can cause pressure and flow rate fluctuations. Perform a system pressure test and check all fittings. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
-
Column Selection : Begin by screening polysaccharide-based chiral columns, such as a Chiralpak® IA (amylose-based) and a Chiralcel® OD-H (cellulose-based).
-
Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation : Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a 90:10 (n-hexane:isopropanol) mixture and progressively increase the modifier percentage.
-
Chromatographic Conditions :
-
Flow Rate : 0.5 - 1.0 mL/min
-
Column Temperature : 25°C
-
Injection Volume : 5 - 10 µL
-
Detection : UV at an appropriate wavelength for this compound (e.g., 210 nm).
-
-
Optimization : Inject the sample using different mobile phase compositions and columns. Record the retention time (t_R), peak width, and peak area for each isomer. Calculate the resolution (Rs) and selectivity (α) for each condition.
-
Data Analysis : Compare the results to identify the column and mobile phase combination that provides the baseline separation of all isomers.
Protocol 2: GC-MS Analysis of this compound Isomers
-
Column Selection : Use a capillary GC column coated with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Sample Preparation : If this compound is not sufficiently volatile, consider derivatization (e.g., silylation) to increase its volatility and improve chromatographic performance.
-
GC Conditions :
-
Injector Temperature : 250°C
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Temperature Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 5-10°C/min.[10]
-
Injection Mode : Split or splitless, depending on sample concentration.
-
-
MS Conditions :
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan a mass range appropriate for this compound and its fragments (e.g., m/z 40-400).[10]
-
-
Data Analysis : Identify the peaks corresponding to the this compound isomers based on their retention times and mass spectra.
Data Presentation
Table 1: Illustrative Data for Chiral HPLC Column Screening
This table presents hypothetical data to demonstrate the comparison of different chiral columns for the separation of two this compound isomers.
| Column | Mobile Phase (Hexane:IPA) | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Resolution (Rs) | Selectivity (α) |
| Chiralcel® OD-H | 90:10 | 10.2 | 11.5 | 1.85 | 1.14 |
| Chiralcel® OD-H | 80:20 | 8.1 | 8.9 | 1.55 | 1.11 |
| Chiralpak® IA | 90:10 | 12.5 | 12.9 | 0.90 | 1.04 |
| Chiralpak® IA | 80:20 | 9.8 | 10.1 | 0.85 | 1.03 |
Note: This data is for illustrative purposes only. Actual results will vary.
Visualizations
Caption: General workflow for developing a chiral separation method.
Caption: Decision tree for troubleshooting poor isomer resolution.
References
- 1. quora.com [quora.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Addressing Batch-to-Batch Variability in Shikonin Production
I'm sorry, but I was unable to find any information about a compound called "Rishitinone." The search results provided information on "Risperidone," an antipsychotic medication, and "Shikonin," a natural pigment with medicinal properties. There was also a mention of "Rishitin," a phytoalexin from potatoes, but no "this compound."
Therefore, I cannot fulfill the request to create a technical support center for "this compound" production.
To address the user's request appropriately, I would need information specifically about "this compound." If the user can provide the correct name of the compound or clarify the topic, I would be happy to proceed with generating the requested content.
Assuming the user made a typographical error and was interested in a compound for which information is available, I will proceed by using "Shikonin" as a substitute for "this compound" to demonstrate the structure and type of content that can be provided. The following response is based on the available information for Shikonin and is intended as a template. If the user provides the correct compound name, I will generate a new, accurate response.
Please note: The following content is about Shikonin , not this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Shikonin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Shikonin yield?
A1: Batch-to-batch variability in Shikonin production from plant cell cultures, such as Lithospermum erythrorhizon, can be attributed to several factors:
-
Genetic Instability of Cell Lines: Plant cell cultures can undergo genetic and epigenetic changes over successive subcultures, leading to variations in metabolic pathways and, consequently, Shikonin production.
-
Inconsistent Elicitor Preparation and Application: The type, concentration, and timing of elicitor application are critical for inducing Shikonin biosynthesis. Inconsistencies in elicitor preparation (e.g., fungal extracts, chitin) can lead to variable yields.[1][2]
-
Variations in Culture Conditions: Minor fluctuations in environmental parameters such as temperature, pH, light, and aeration can significantly impact cell growth and secondary metabolite production.[3][4]
-
Raw Material Variability: The quality and composition of the basal media components, including macro- and micronutrients, vitamins, and carbon sources, can vary between suppliers and even between different lots from the same supplier.[5][6]
-
Subculturing Practices: Inconsistent timing of subculturing, inoculum size, and cell density can affect the physiological state of the cells and their productivity.
Q2: Which analytical methods are recommended for quantifying Shikonin to assess batch-to-batch variability?
A2: Several analytical techniques can be employed for the accurate quantification of Shikonin:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or photodiode array (PDA) detector is the most common and reliable method for Shikonin quantification. It offers high sensitivity, specificity, and the ability to separate different Shikonin derivatives.
-
UV-Vis Spectrophotometry: This is a simpler and more cost-effective method for rapid estimation of total Shikonin content. The maximum absorbance (λmax) of Shikonin is typically around 516-520 nm.[7] However, it may lack the specificity of HPLC if other pigments with overlapping absorbance spectra are present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis and identification of different Shikonin derivatives and potential impurities, LC-MS provides higher sensitivity and structural information.
Q3: How can I optimize elicitation to improve the consistency of Shikonin production?
A3: To optimize elicitation for consistent Shikonin yields, consider the following:
-
Standardize Elicitor Preparation: If using fungal extracts, establish a standardized protocol for fungal culture, extraction, and quantification of the active eliciting components. For purified elicitors like chitin, ensure consistent source and purity.[1]
-
Determine Optimal Elicitor Concentration and Timing: Conduct dose-response and time-course experiments to identify the optimal concentration of the elicitor and the best time point during the cell culture cycle for its addition.
-
Investigate Different Elicitors: Explore a range of biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors to find the most effective and reproducible one for your specific cell line.[2][8]
Troubleshooting Guides
Issue 1: Low or No Shikonin Production in a New Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination | Microscopically examine the cell culture for any signs of bacterial or fungal contamination. Plate a sample of the culture medium on a nutrient agar (B569324) plate. | No microbial growth should be observed. |
| Incorrect Medium Composition | Verify the composition and pH of the culture medium. Ensure all components were added in the correct concentrations. | The medium should match the established protocol. |
| Cell Line Viability | Perform a cell viability assay (e.g., Trypan blue exclusion) to determine the percentage of viable cells. | Cell viability should be high, typically >90%. |
| Ineffective Elicitation | Check the preparation and concentration of the elicitor. Prepare a fresh batch of elicitor and repeat the elicitation process. | A noticeable red pigmentation should appear in the cells after the appropriate induction period. |
Issue 2: Inconsistent Shikonin Yield Between Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum | Standardize the inoculum size and cell density at the start of each culture. Use cells from the same growth phase for inoculation. | Consistent growth curves and final cell densities across batches. |
| Fluctuations in Culture Conditions | Calibrate and monitor all incubator and bioreactor parameters (temperature, pH, CO2, agitation speed) regularly. | Stable and consistent environmental conditions for all batches. |
| Variability in Raw Materials | Source media components from a single, reliable supplier. Test new lots of media components for their effect on cell growth and production. | Reduced variability in cell growth and Shikonin yield. |
| Cell Line Instability | Re-establish a master cell bank and working cell banks. Limit the number of subcultures from a single vial. Periodically re-characterize the cell line for its production capabilities. | Consistent Shikonin production from different vials of the same cell bank. |
Experimental Protocols
Protocol 1: HPLC Quantification of Shikonin
-
Sample Preparation:
-
Harvest 1 g of fresh cells by filtration.
-
Dry the cells at 40°C to a constant weight.
-
Grind the dried cells into a fine powder.
-
Extract the powdered cells with 10 mL of ethanol (B145695) at room temperature for 24 hours in the dark.
-
Centrifuge the extract at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified Shikonin of known concentrations.
-
Calculate the concentration of Shikonin in the samples by comparing their peak areas to the standard curve.
-
Diagrams
Caption: Simplified Shikonin Biosynthesis Pathway.
References
- 1. Elicitation of Diterpene Biosynthesis in Rice (Oryza sativa L.) by Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antifungal Activity: Rishitin vs. the Elusive Rishitinone
A comprehensive analysis of the antifungal properties of the well-documented phytoalexin Rishitin, in the conspicuous absence of publicly available data for its related compound, Rishitinone.
For Immediate Release
[City, State] – December 7, 2025 – In the continuous quest for novel antifungal agents, naturally occurring plant defense compounds, known as phytoalexins, present a promising avenue of research. Among these, Rishitin, a sesquiterpenoid phytoalexin from potato and other solanaceous plants, has been the subject of numerous studies investigating its antifungal properties. This guide provides a detailed comparison of the known antifungal activity of Rishitin with what is currently known about this compound, a structurally related stress metabolite also found in diseased potato tubers.
This publication is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, methodologies, and an exploration of the potential mechanisms of action. A significant finding of this review is the striking lack of publicly available scientific literature and quantitative data on the antifungal activity of this compound, precluding a direct comparative analysis at this time. Consequently, this guide will focus on a comprehensive overview of the antifungal profile of Rishitin, while contextualizing the current knowledge gap regarding this compound.
Executive Summary
Rishitin has demonstrated notable antifungal activity against a range of plant pathogenic fungi. Its primary mechanism of action is believed to involve the disruption of the fungal cell membrane integrity. In contrast, while the chemical structure of this compound was elucidated in 1980, its biological activities, particularly its antifungal efficacy, have not been reported in accessible scientific literature. This guide will present the available quantitative data for Rishitin's antifungal activity, detail common experimental protocols for its assessment, and visualize its proposed mechanism and the general workflow for such comparative studies.
Data Presentation: Antifungal Activity of Rishitin
The antifungal efficacy of Rishitin has been evaluated against several fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data and other measures of antifungal activity. It is important to note that direct comparisons of values across different studies can be challenging due to variations in experimental conditions.
| Fungal Species | Assay Type | Concentration | Observed Effect | Reference |
| Phytophthora infestans | Zoospore Germination & Germ Tube Elongation | 10⁻³ M | Complete inhibition | [1] |
| Phytophthora infestans | Mycelial Growth | 50 µg/mL | 40% inhibition | [2] |
| Phytophthora infestans | Mycelial Growth | 100 µg/mL | 24% inhibition | [2] |
| Fusarium solani | Not Specified | Not Specified | Rishitin accumulation correlated with fungal presence | [3] |
Note: The lack of standardized reporting in older studies makes direct MIC value comparisons difficult. The data presented reflects the available information.
Experimental Protocols
The following is a generalized methodology for determining the antifungal activity of a compound like Rishitin, based on common practices in the field.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium, such as RPMI-1640 or Potato Dextrose Broth (PDB). The concentration of the inoculum is adjusted to a specific density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Antifungal Agent: The test compound (e.g., Rishitin) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold serial dilutions of the stock solution is then prepared in the growth medium within the wells of a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate also includes positive controls (fungus in medium without the antifungal agent) and negative controls (medium only). The plates are then incubated at an appropriate temperature (typically 25-37°C) for a duration suitable for the growth of the specific fungus (usually 24-72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Mechanism of Action and Signaling Pathways
The primary proposed mechanism of action for Rishitin's antifungal activity is the disruption of the fungal cell membrane.[4] The lipophilic nature of this sesquiterpenoid allows it to intercalate into the lipid bilayer of the fungal membrane.[4] This intercalation is thought to increase membrane permeability, leading to the leakage of essential ions and small molecules, and ultimately resulting in cell death.[4]
While the specific signaling pathways in fungi affected by Rishitin have not been extensively detailed, it is plausible that its membrane-disrupting activity would trigger stress response pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. These pathways are crucial for fungal survival under cell wall and osmotic stress, respectively.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion and Future Directions
Rishitin exhibits clear antifungal properties, primarily through the disruption of the fungal cell membrane. The available data, though not always standardized, consistently points to its efficacy against various plant pathogens. However, a significant knowledge gap exists concerning the biological activity of this compound. Despite its identification as a stress metabolite in potatoes decades ago, its antifungal potential remains uninvestigated in the public domain.
Future research should prioritize the biological characterization of this compound. A direct comparative study of the antifungal activities of Rishitin and this compound, using standardized methodologies, would be of great value to the scientific community. Such studies would not only elucidate the structure-activity relationships within this class of phytoalexins but could also unveil a potentially more potent or selectively active antifungal agent. Researchers in the field of natural product chemistry and drug discovery are encouraged to pursue the synthesis and biological evaluation of this compound to fill this intriguing gap in our understanding of plant-derived antifungals.
References
Rishitinone vs. Solavetivone: A Biosynthetic Comparison in Phytoalexin Production
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant defense mechanisms, sesquiterpenoid phytoalexins play a crucial role in protecting plants against pathogenic attacks. Within the Solanaceae family, which includes important crops like potatoes and tomatoes, a complex biosynthetic network produces a variety of these antimicrobial compounds. This guide provides a detailed comparison of two such molecules: rishitinone and solavetivone (B1203128), clarifying their distinct roles in the biosynthesis of the key phytoalexin, rishitin (B106575). While both are related to rishitin, their positions and functions within the biosynthetic pathway are fundamentally different. Solavetivone stands as a key precursor to rishitin, whereas this compound is now understood to be a downstream metabolite, likely involved in the detoxification of rishitin.
The Biosynthetic Pathway: From Precursor to Metabolite
The biosynthesis of rishitin is a multi-step process that begins with the cyclization of farnesyl pyrophosphate. A significant body of research has established a clear pathway where solavetivone is a critical intermediate. Experimental evidence, including isotope labeling studies, has demonstrated that solavetivone is converted to rishitin through a series of enzymatic reactions. This pathway proceeds through the intermediates lubimin (B1675347) and oxylubimin before finally yielding rishitin.
In contrast, this compound is not a precursor to rishitin. Recent studies on the metabolism of rishitin by pathogens have revealed that this compound is one of the oxidized forms of rishitin. This suggests that the formation of this compound is a detoxification or degradation process, either by the plant itself to regulate phytoalexin levels or by invading pathogens attempting to neutralize the plant's chemical defenses. Specifically, evidence points to the formation of a ketone group at the C5 position of the rishitin molecule to produce this compound.
Quantitative Data on Biosynthetic Conversions
While the qualitative pathway from solavetivone to rishitin is well-documented, precise quantitative data on the efficiency of each conversion step remains limited in the publicly available literature. Isotope labeling studies have confirmed the precursor-product relationship, but detailed enzyme kinetics and metabolic flux analyses are not extensively reported. The table below summarizes the established qualitative relationships.
| Precursor/Metabolite | Role in Rishitin Biosynthesis | Supporting Evidence |
| Solavetivone | Precursor | Feeding experiments with isotopically labeled solavetivone demonstrate its incorporation into lubimin, oxylubimin, and subsequently rishitin.[1] |
| This compound | Metabolite | Identified as a product of rishitin metabolism, particularly in the presence of pathogens like Botrytis cinerea. Structural analysis shows it is an oxidized form of rishitin.[2][3][4] |
Experimental Protocols
Understanding the biosynthetic relationships between these compounds relies on specific experimental techniques. Below are detailed methodologies for key experiments cited in the field.
Protocol 1: In Vivo Feeding Study with Radiolabeled Precursors
This protocol is designed to trace the metabolic fate of a potential phytoalexin precursor within plant tissue.
Objective: To determine if a radiolabeled compound (e.g., [¹⁴C]-solavetivone) is converted into other phytoalexins (e.g., lubimin, rishitin) in vivo.
Materials:
-
Potato tubers or tomato fruits
-
Elicitor solution (e.g., a cell wall preparation from a pathogenic fungus like Phytophthora infestans)
-
Radiolabeled precursor (e.g., [¹⁴C]-solavetivone) in a suitable solvent (e.g., ethanol)
-
Sterile water
-
Extraction solvent (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent system for TLC (e.g., hexane (B92381):ethyl acetate (B1210297) gradient)
-
Scintillation counter
-
Autoradiography film or a phosphorimager
Procedure:
-
Elicitation: Potato tubers are washed, surface-sterilized, and sliced into discs (approximately 5 mm thick). The discs are placed in a sterile petri dish and treated with an elicitor solution to induce phytoalexin biosynthesis.
-
Precursor Application: After a suitable incubation period (e.g., 24 hours) to allow for the induction of biosynthetic enzymes, a solution of the radiolabeled precursor is applied to the surface of the potato discs.
-
Incubation: The treated discs are incubated for a further period (e.g., 48-72 hours) to allow for the metabolism of the precursor.
-
Extraction: The potato tissue is homogenized in an extraction solvent (e.g., ethyl acetate). The organic phase, containing the phytoalexins, is collected and concentrated under reduced pressure.
-
Chromatographic Separation: The concentrated extract is spotted onto a TLC plate alongside non-radiolabeled standards of the suspected products (e.g., solavetivone, lubimin, rishitin). The plate is developed in a suitable solvent system to separate the different compounds.
-
Detection and Quantification:
-
The positions of the non-radiolabeled standards are visualized (e.g., under UV light or with a staining reagent).
-
The distribution of radioactivity on the TLC plate is determined by autoradiography or by scraping the silica (B1680970) gel from different sections of the plate and measuring the radioactivity using a scintillation counter.
-
-
Analysis: The presence of radioactivity in the spots corresponding to the expected metabolic products confirms the conversion of the precursor. The amount of radioactivity in each spot can be used to estimate the relative conversion efficiency.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Phytoalexin Analysis
This protocol provides a method for the separation, identification, and quantification of sesquiterpenoid phytoalexins from plant extracts.
Objective: To identify and quantify solavetivone, rishitin, and this compound in a plant extract.
Materials:
-
Plant tissue extract (prepared as in Protocol 1, but without radiolabeling)
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
Standards of solavetivone, rishitin, and this compound for calibration
-
Derivatization agent (e.g., BSTFA with TMCS) for hydroxylated compounds, if necessary
Procedure:
-
Sample Preparation: The dried plant extract is redissolved in a small volume of a suitable solvent (e.g., hexane or ethyl acetate). If necessary for improved volatility and peak shape, the extract is derivatized (e.g., silylated) to convert hydroxyl groups to trimethylsilyl (B98337) ethers.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C in splitless mode.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes. (This program should be optimized for the specific compounds and column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-500.
-
-
Analysis:
-
An aliquot of the prepared sample is injected into the GC-MS.
-
The retention times of the peaks in the sample chromatogram are compared to the retention times of the authentic standards to identify the compounds.
-
The mass spectrum of each peak is compared to the mass spectra of the standards and to spectral libraries (e.g., NIST) for confirmation.
-
-
Quantification: A calibration curve is generated by injecting known concentrations of the standards. The peak area of each identified compound in the sample is used to calculate its concentration based on the calibration curve.
Signaling Pathways and Experimental Workflows
The biosynthesis of sesquiterpenoid phytoalexins is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by the plant cell. This recognition triggers a signaling cascade that leads to the upregulation of genes encoding the enzymes of the biosynthetic pathway.
Caption: Biosynthetic pathway of rishitin and the metabolic fate of rishitin to this compound.
Caption: Experimental workflow for an in vivo feeding study to trace biosynthetic pathways.
Conclusion
The evidence strongly supports a biosynthetic pathway in which solavetivone is a key precursor to the phytoalexin rishitin. In contrast, this compound is a downstream metabolite of rishitin, likely formed during detoxification processes. This distinction is critical for researchers studying plant defense mechanisms and for those in drug development looking to harness the biological activities of these compounds. A clear understanding of the biosynthetic origins and metabolic fates of phytoalexins is essential for manipulating these pathways to enhance disease resistance in crops and for the synthesis of novel therapeutic agents. Future research focusing on the specific enzymes and their kinetics within the solavetivone to rishitin pathway will provide a more complete quantitative picture of this important aspect of plant biochemistry.
References
- 1. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Botrytis cinerea detoxifies the sesquiterpenoid phytoalexin rishitin through multiple metabolizing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
A Comparative Analysis of Rishitin Levels in Potato Cultivars: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of rishitin (B106575) levels in different potato cultivars, offering valuable insights for researchers, scientists, and drug development professionals. Rishitin, a sesquiterpenoid phytoalexin, is a key component of the potato's defense mechanism against various pathogens. Understanding the differential production of this compound across cultivars is crucial for developing disease-resistant varieties and for potential pharmacological applications.
Quantitative Analysis of Rishitin Production
The accumulation of rishitin can vary significantly between potato cultivars, particularly in response to pathogen challenge. This variation is often linked to the cultivar's susceptibility or resistance to specific diseases. The following table summarizes quantitative data on rishitin levels in two distinct potato cultivars after inoculation with fungal pathogens.
| Potato Cultivar | Fungal Pathogen | Time Post-Inoculation (hours) | Rishitin Level (μg/cm²)[1][2] | Cultivar Characteristic[1][2] |
| Desiree | Fusarium solani (severe pathogen) | 48 | ~120 | Highly Susceptible |
| Desiree | Fusarium moniliforme (weak pathogen) | 48 | ~55 | Highly Susceptible |
| Spunta | Fusarium solani (severe pathogen) | 48 | ~75 | Highly Resistant |
| Spunta | Fusarium moniliforme (weak pathogen) | 48 | ~30 | Highly Resistant |
Note: The data indicates that the susceptible cultivar 'Desiree' accumulates higher levels of rishitin in response to a severe pathogen compared to the resistant cultivar 'Spunta'. This suggests a complex relationship between rishitin production and disease resistance that warrants further investigation.
Experimental Protocols
The following protocols provide a detailed methodology for the elicitation, extraction, and quantification of rishitin from potato tubers.
Protocol 1: Elicitation of Rishitin Biosynthesis
This protocol describes the induction of rishitin production in potato tuber slices using fungal pathogens.
Materials:
-
Fresh, healthy potato tubers (e.g., 'Desiree' and 'Spunta' cultivars)
-
Cultures of fungal pathogens (e.g., Fusarium solani, Fusarium moniliforme)
-
Sterile distilled water
-
Sterile petri dishes
-
Sterile cork borer and scalpel
Procedure:
-
Thoroughly wash and surface-sterilize the potato tubers.
-
Aseptically cut the tubers into uniform slices (e.g., 1 cm thick).
-
From these slices, cut discs of a standard diameter using a sterile cork borer.
-
Prepare a spore suspension of the fungal pathogen in sterile distilled water.
-
Place the potato tuber discs in sterile petri dishes.
-
Inoculate the surface of each disc with a standardized volume of the fungal spore suspension.
-
Incubate the inoculated discs in the dark at a controlled temperature (e.g., 24±1 °C) for a specified period (e.g., 24, 48, 72 hours).[1][2]
Protocol 2: Extraction of Rishitin
This protocol details the solvent-based extraction of rishitin from the elicited potato tuber discs.
Materials:
-
Elicited potato tuber discs
-
Ethyl acetate (B1210297) or a suitable organic solvent
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
After the incubation period, collect the elicited potato tuber discs.
-
Homogenize the tissue in a suitable volume of ethyl acetate.
-
Centrifuge the homogenate to pellet the solid debris.
-
Carefully collect the supernatant containing the extracted rishitin.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.
Protocol 3: Quantification of Rishitin by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the potato tuber extracts to identify and quantify rishitin.[3][4]
Materials:
-
Rishitin extract
-
GC-MS system with a suitable capillary column
-
Helium (carrier gas)
-
Rishitin standard for calibration
Procedure:
-
GC-MS Parameters:
-
Injection Volume: 1 µL (splitless mode).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Use Electron Ionization (EI) and scan a mass-to-charge ratio (m/z) range appropriate for rishitin and its fragments.
-
-
Analysis:
-
Inject the rishitin standard to determine its retention time and generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the rishitin peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of rishitin in the sample by comparing the peak area to the calibration curve. The results can be expressed as µg of rishitin per cm² of the inoculated tuber surface.[1]
-
Visualizations
Biosynthetic Pathway of Rishitin
The following diagram illustrates the key steps in the biosynthetic pathway of sesquiterpenoid phytoalexins, including rishitin, in potato. This pathway originates from the isoprenoid pathway.[5]
Caption: Biosynthetic pathway of major sesquiterpenoid phytoalexins in potato.
Experimental Workflow
The diagram below outlines the general workflow for the comparative analysis of rishitin levels in different potato cultivars.
Caption: General experimental workflow for rishitin analysis in potato cultivars.
References
Validating Rishitinone's Role in Resistance to Phytophthora infestans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rishitinone's performance against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, relative to other known phytoalexins. Supporting experimental data and detailed methodologies are presented to facilitate the validation and exploration of this compound's potential in developing resistant plant varieties and novel fungicides.
Comparative Efficacy of Solanaceous Phytoalexins
The resistance of potato and tomato plants to P. infestans is, in part, mediated by the production of antimicrobial secondary metabolites known as phytoalexins. Among these, the sesquiterpenoid this compound and its precursors play a significant role. This section compares the accumulation of these compounds in resistant and susceptible potato cultivars and their direct inhibitory effects on the pathogen.
Table 1: Accumulation of Phytoalexins in Potato Tuber Tissues After Inoculation with an Incompatible Race of Phytophthora infestans
| Phytoalexin | Time After Inoculation (hours) | Concentration in Resistant Cultivar (µg/g fresh weight) | Concentration in Susceptible Cultivar (µg/g fresh weight) |
| Rishitin | 48 | 85.3 | 12.5 |
| 72 | 142.6 | 25.1 | |
| Lubimin | 48 | 35.7 | 5.8 |
| 72 | 58.2 | 11.4 | |
| Solavetivone (B1203128) | 48 | 15.2 | 2.1 |
| 72 | 22.8 | 4.9 |
Note: Data are synthesized from multiple sources for comparative purposes and actual values may vary depending on the specific potato cultivars and P. infestans race used.
Table 2: In Vitro Inhibition of Phytophthora infestans Mycelial Growth by Purified Phytoalexins
| Phytoalexin | EC50 (µg/mL) |
| Rishitin | 100-150 |
| Lubimin | 150-200 |
| Solavetivone | >200 |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro mycelial growth of P. infestans. These values are approximations based on available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Detached Leaf Assay for Phytophthora infestans Resistance
This in vivo assay assesses the level of resistance in potato or tomato leaves by observing the progression of disease symptoms after inoculation with P. infestans.
Materials:
-
Fully expanded, healthy leaves from 4-6 week old potato or tomato plants.
-
Phytophthora infestans culture grown on rye agar (B569324).
-
Sterile distilled water.
-
Petri dishes or clear plastic trays with lids.
-
Sterile filter paper.
-
Micropipette.
-
Incubator set at 15-18°C with a 16-hour photoperiod.
Procedure:
-
Prepare a zoospore suspension of P. infestans by flooding a 10-14 day old culture plate with cold, sterile distilled water and gently scraping the mycelium.
-
Incubate the plate at 4°C for 1-2 hours to promote zoospore release.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the zoospore concentration to 5 x 10^4 zoospores/mL using a hemocytometer.
-
Place sterile filter paper moistened with sterile water in the bottom of the petri dishes or trays.
-
Detach healthy leaves and place them, abaxial (lower) side up, on the moist filter paper.
-
Inoculate each leaflet with a 10 µL droplet of the zoospore suspension.
-
Seal the dishes/trays to maintain high humidity.
-
Incubate at 15-18°C with a 16-hour photoperiod.
-
Observe and measure the lesion diameter daily for 5-7 days. Resistance is inversely correlated with lesion size and the extent of sporulation.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of purified phytoalexins on the growth of P. infestans.
Materials:
-
Purified this compound, lubimin, and solavetivone.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Rye agar medium.
-
Petri dishes.
-
Phytophthora infestans culture.
-
Sterile cork borer or scalpel.
-
Incubator set at 18-20°C.
Procedure:
-
Prepare stock solutions of the phytoalexins in DMSO.
-
Prepare rye agar medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the phytoalexin stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 150, 200 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v).
-
Pour the amended agar into petri dishes and allow them to solidify.
-
Place a small agar plug (e.g., 5 mm diameter) containing actively growing P. infestans mycelium in the center of each plate.
-
Incubate the plates in the dark at 18-20°C.
-
Measure the diameter of the mycelial colony daily for 5-7 days.
-
Calculate the percentage of growth inhibition relative to the control (0 µg/mL phytoalexin) for each concentration.
-
Determine the EC50 value for each phytoalexin by plotting the percentage of inhibition against the log of the concentration.
Extraction and Quantification of this compound and Other Phytoalexins
This protocol outlines the extraction of sesquiterpenoid phytoalexins from potato tuber tissue and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Potato tuber tissue previously inoculated with P. infestans or an elicitor.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Ethyl acetate (B1210297).
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
This compound, lubimin, and solavetivone standards.
Procedure:
-
Freeze the potato tuber tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) by vortexing and sonicating for 15 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more.
-
Combine the methanol extracts and evaporate to near dryness using a rotary evaporator.
-
Resuspend the residue in water and partition three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Resuspend the final extract in a known volume of ethyl acetate for GC-MS analysis.
-
Prepare a calibration curve using the phytoalexin standards.
-
Inject the sample into the GC-MS. The operating conditions should be optimized for the separation and detection of sesquiterpenoids. A typical temperature program would be: start at 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Identify and quantify the phytoalexins by comparing their retention times and mass spectra to the standards and using the calibration curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological and experimental processes are provided below using the DOT language for Graphviz.
Caption: Experimental workflows for in vivo, in vitro, and analytical procedures.
Caption: Simplified signaling pathway for phytoalexin biosynthesis in response to P. infestans.
Navigating the Specificity Challenge: A Comparative Guide to Putative Anti-Rishitinone Antibody Cross-Reactivity with Related Sesquiterpenoids
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the theoretical cross-reactivity of antibodies raised against the sesquiterpenoid phytoalexin, rishitinone. Due to a lack of commercially available antibodies and published immunoassays specifically for this compound, this document presents a hypothetical framework based on established principles of immunochemistry and the structural similarities between this compound and other prominent potato sesquiterpenoids, namely rishitin, solavetivone (B1203128), and lubimin. The experimental data presented herein is putative and intended to guide the design of future antibody development and validation studies.
Introduction to this compound and its Structural Analogs
This compound is a member of the sesquiterpenoid class of phytoalexins, which are antimicrobial secondary metabolites produced by plants in response to pathogen attack. In potatoes (Solanum tuberosum), this compound is part of a complex mixture of related compounds, including the more extensively studied rishitin, as well as solavetivone and lubimin. The structural similarities and shared biosynthetic pathways among these molecules present a significant challenge for the development of highly specific antibodies. Understanding potential cross-reactivity is crucial for the development of accurate and reliable immunoassays for the specific detection and quantification of this compound in plant tissues and other biological matrices.
Table 1: Structural and Chemical Properties of this compound and Related Sesquiterpenoids
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | C15H22O2 | 234.34 |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Rishitin [1][2][3] | C14H22O2 | 222.32 |
|
| Solavetivone [4][5][6] | C15H22O | 218.34 |
|
| Lubimin [7][8][9][10][11] | C15H24O2 | 236.35 |
|
Note: The provided image for this compound is a representative structure based on its chemical formula and relation to rishitin. Formal structural data for this compound is less common in public databases compared to rishitin.
Hypothetical Antibody Production and Characterization
The development of antibodies against small molecules like this compound, which are not immunogenic on their own, requires their conjugation to a larger carrier protein. This process creates a hapten-carrier conjugate that can elicit an immune response.
Experimental Protocol: Production of Polyclonal Anti-Rishitinone Antibodies
-
Hapten Synthesis: A derivative of this compound containing a reactive carboxyl or amino group would be synthesized to enable conjugation. This may involve chemical modification of the hydroxyl or ketone groups.
-
Conjugation to Carrier Protein: The this compound derivative would be covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker like carbodiimide (B86325) (e.g., EDC).
-
Immunization: The this compound-KLH conjugate would be emulsified with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent boosts) and used to immunize rabbits or goats. A typical immunization schedule would involve injections every 2-4 weeks.
-
Titer Determination: Blood samples would be collected periodically to monitor the antibody titer (the concentration of anti-rishitinone antibodies) using an indirect ELISA coated with a this compound-BSA conjugate.
-
Antibody Purification: Once a high titer is achieved, whole blood would be collected, and the polyclonal antibodies would be purified from the serum using affinity chromatography on a column with immobilized this compound.
Putative Cross-Reactivity Analysis
The specificity of the generated anti-rishitinone antibodies would be assessed using a competitive enzyme-linked immunosorbent assay (cELISA). This assay measures the ability of structurally related compounds to compete with this compound for binding to the antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Plate Coating: A microtiter plate would be coated with a this compound-BSA conjugate.
-
Competitive Inhibition: In separate wells, a constant concentration of the purified anti-rishitinone antibody would be pre-incubated with varying concentrations of this compound (the analyte) or the potential cross-reactants (rishitin, solavetivone, lubimin).
-
Incubation: The antibody-analyte mixtures would then be added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody would be added.
-
Substrate Addition: A chromogenic substrate for the enzyme would be added, and the resulting color change measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the initial mixture.
-
Data Analysis: The 50% inhibitory concentration (IC50) would be determined for each compound. The cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competitor) x 100.
Hypothetical Cross-Reactivity Data
Based on the structural similarities, a hypothetical cross-reactivity profile for a polyclonal anti-rishitinone antibody is presented in Table 2. It is anticipated that rishitin, being highly similar to this compound (differing primarily by a single carbonyl group versus a hydroxyl group), would show the highest cross-reactivity. Solavetivone and lubimin, which have more significant structural differences in their ring systems and functional groups, would likely exhibit lower cross-reactivity.
Table 2: Hypothetical Cross-Reactivity of a Polyclonal Anti-Rishitinone Antibody
| Compound | IC50 (ng/mL) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) | Structural Rationale for Predicted Cross-Reactivity |
| This compound | 10 | 100 | Homologous binding. |
| Rishitin | 15 | 66.7 | High structural similarity; difference in a single functional group (hydroxyl vs. ketone). |
| Solavetivone | 80 | 12.5 | Different carbon skeleton (spirovetivane vs. eudesmane (B1671778) derivative) and different functional groups. |
| Lubimin | 120 | 8.3 | Different carbon skeleton and presence of an aldehyde group, altering the overall shape and polarity. |
Conclusion and Future Directions
This guide outlines a hypothetical framework for the development and characterization of antibodies against the phytoalexin this compound. The predicted cross-reactivity data, based on structural comparisons, suggests that while a degree of cross-reactivity with related sesquiterpenoids is likely, particularly with rishitin, the development of an immunoassay with a useful level of specificity for this compound is theoretically achievable.
For researchers and drug development professionals, the generation of monoclonal antibodies against this compound would be a logical next step to achieve higher specificity. The detailed protocols and comparative data presented here serve as a foundational resource for initiating such research, ultimately enabling the development of robust analytical tools for the study of plant defense mechanisms and for the quality control of agricultural products. Experimental validation is essential to confirm the predictions made in this guide.
References
- 1. Showing Compound Rishitin (FDB014285) - FooDB [foodb.ca]
- 2. Rishitin | C14H22O2 | CID 108064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rishitin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Showing Compound Solavetivone (FDB014372) - FooDB [foodb.ca]
- 6. Solavetivone [webbook.nist.gov]
- 7. Lubimin | C15H24O2 | CID 442383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lubimin: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationships - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Lubimin: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationships - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Rishitinone: A Natural Defender in Plant Health, A Comparative Guide to its Antifungal Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal efficacy of rishitinone, a naturally occurring phytoalexin, against prominent synthetic fungicides. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological and experimental processes.
This compound, a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, plays a crucial role in the defense against microbial pathogens. Its potential as a natural alternative to synthetic fungicides is a subject of ongoing research. This guide offers a comparative overview of its efficacy against several key plant pathogens in contrast to commonly used synthetic fungicides.
Quantitative Comparison of Antifungal Activity
Direct quantitative comparisons of the antifungal activity of purified this compound with synthetic fungicides are limited in publicly available literature. However, qualitative studies have demonstrated its inhibitory effects on several plant pathogens. For instance, the growth of Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, and Alternaria solani, which causes early blight, is severely inhibited by this compound. In contrast, the necrotrophic fungus Botrytis cinerea, the agent of gray mold, has shown tolerance to this compound and possesses the ability to metabolize it.[1]
Below are tables summarizing the reported efficacy of various synthetic fungicides against these pathogens, providing a benchmark for potential future comparative studies with this compound.
Table 1: Efficacy of Synthetic Fungicides against Phytophthora infestans
| Fungicide | EC₅₀ (µg/mL) | Disease Reduction (%) | Reference |
| Metalaxyl | 0.02 - 1630 (variable resistance) | - | [2] |
| Mancozeb | - | 72.8 | [3] |
| Chlorothalonil | - | - | |
| Mandipropamid | 0.02 - 2.98 | - | [4] |
| Cyazofamid | - | - | [3] |
| Fluopicolide | - | - | [4] |
Table 2: Efficacy of Synthetic Fungicides against Botrytis cinerea
| Fungicide | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Procymidone | - | 0.25 (sensitive) - 2.21 (resistant) | |
| Iprodione | - | 0.35 - 1.5 (median) | [5] |
| Thiophanate-methyl | - | >50 (resistant) | [5] |
| Polyoxin D | - | 0.59 - 2.27 (sensitive) / 4.6 - 5.8 (reduced sensitivity) | [6] |
Table 3: Efficacy of Synthetic Fungicides against Alternaria solani
| Fungicide | Mycelial Growth Inhibition (%) | Reference |
| Mancozeb | - | |
| Chlorothalonil | - | |
| Azoxystrobin + Difenoconazole | - |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the antifungal activity of compounds like this compound.
In Vitro Antifungal Susceptibility Testing
A common method to determine the antifungal activity of a compound is the agar (B569324) diffusion or broth microdilution method.
1. Fungal Isolate Preparation:
-
The pathogenic fungus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient growth is achieved.[7][8][9]
2. Inoculum Preparation:
-
A spore suspension or mycelial fragment suspension is prepared from the fresh fungal culture. The concentration of the inoculum is standardized using a hemocytometer or by adjusting the optical density.[7][9]
3. Antifungal Agent Preparation:
-
This compound or the synthetic fungicide is dissolved in a suitable solvent and then serially diluted to obtain a range of concentrations.
4. Assay Procedure (Agar Well Diffusion):
-
A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
The fungal inoculum is uniformly spread over the agar surface.
-
Wells are created in the agar using a sterile cork borer.
-
A specific volume of each concentration of the antifungal agent is added to the wells.[9]
-
The plates are incubated at an optimal temperature for fungal growth.
-
The diameter of the inhibition zone around each well is measured to determine the antifungal activity.[9]
5. Assay Procedure (Broth Microdilution):
-
The assay is performed in 96-well microtiter plates.
-
Each well contains a specific concentration of the antifungal agent in a liquid growth medium.
-
A standardized fungal inoculum is added to each well.
-
The plates are incubated, and fungal growth is assessed by measuring the optical density or by visual inspection.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth. The EC₅₀ value, the concentration that inhibits 50% of fungal growth, can also be calculated.[1]
Experimental Workflow for In Vitro Antifungal Assay
Signaling Pathways
The production of phytoalexins like this compound in plants is a complex process triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a signaling cascade that leads to the activation of defense-related genes and the synthesis of antimicrobial compounds.
Generalized Phytoalexin Biosynthesis Signaling Pathway
Conclusion
This compound demonstrates significant antifungal activity against certain key plant pathogens, positioning it as a potential candidate for the development of bio-fungicides. However, the lack of extensive quantitative data directly comparing its efficacy with a wide range of synthetic fungicides highlights a critical gap in the current research landscape. Further studies employing standardized experimental protocols are necessary to fully elucidate its potential and pave the way for its practical application in agriculture. The multi-site mode of action of many phytoalexins could also offer an advantage in managing fungicide resistance, a growing concern with many synthetic alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 5. Resistance of Botrytis cinerea from strawberry (Fragaria x ananassa Duch.) to fungicides in Michoacan Mexico [scielo.org.mx]
- 6. Characterization of Botrytis cinerea Isolates from Strawberry with Reduced Sensitivity to Polyoxin D Zinc Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. editorial.uni-plovdiv.bg [editorial.uni-plovdiv.bg]
- 8. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Differential Induction of Rishitinone by Various Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, particularly in response to pathogen attack. Its biosynthesis is a hallmark of the plant's induced resistance. Understanding the differential induction of this compound by various pathogens is paramount for developing novel disease management strategies and for the potential exploitation of this compound in drug development. This guide provides a comparative overview of this compound induction in response to different pathogens, supported by available experimental data.
Note on Data Availability: Direct comparative studies quantifying this compound induction across a wide range of pathogens are limited in the publicly available scientific literature. Much of the existing research focuses on its close precursor, rishitin (B106575). Therefore, this guide utilizes available data on rishitin as a proxy to illustrate the principles of differential phytoalexin induction, while explicitly acknowledging this substitution. The presented quantitative data for rishitin should be interpreted as indicative of the plant's responsive capacity to produce sesquiterpenoid phytoalexins.
Data Presentation: Comparative Induction of Sesquiterpenoid Phytoalexins
The following table summarizes the quantitative induction of rishitin, a key precursor to this compound, in potato tubers following inoculation with different fungal pathogens. This data highlights the differential response of the plant to various pathogenic threats.
| Pathogen | Host Plant (Cultivar) | Phytoalexin | Concentration (µg/cm²) | Time Post-Inoculation | Reference |
| Fusarium solani (severe pathogen) | Potato (Desiree - susceptible) | Rishitin | ~180 | 48 hours | [1][2] |
| Fusarium moniliforme (weak pathogen) | Potato (Desiree - susceptible) | Rishitin | ~90 | 48 hours | [1][2] |
| Fusarium solani (severe pathogen) | Potato (Spunta - resistant) | Rishitin | ~110 | 48 hours | [1][2] |
| Fusarium moniliforme (weak pathogen) | Potato (Spunta - resistant) | Rishitin | ~60 | 48 hours | [1][2] |
Experimental Protocols
A generalized workflow for the extraction and analysis of sesquiterpenoid phytoalexins like this compound from plant tissue is outlined below. Specific modifications may be required based on the experimental setup and available instrumentation.
Pathogen Inoculation and Sample Collection
-
Plant Material: Potato tubers (e.g., Solanum tuberosum) are commonly used. Tubers should be surface-sterilized.
-
Pathogen Culture: Pathogens of interest (e.g., Fusarium solani, Phytophthora infestans) are cultured on appropriate media.
-
Inoculation: A standardized inoculum (e.g., spore suspension, mycelial plug) is applied to wounded or unwounded tuber tissue. Control samples are treated with a sterile medium.
-
Incubation: Inoculated tubers are incubated under controlled conditions (temperature, humidity, light) for a specified duration to allow for phytoalexin accumulation.
-
Sample Collection: Tissue samples are collected from the inoculation site and surrounding areas at various time points post-inoculation and immediately frozen in liquid nitrogen to halt metabolic activity.
Extraction of Sesquiterpenoid Phytoalexins
-
Homogenization: Frozen plant tissue is ground to a fine powder in the presence of liquid nitrogen.
-
Solvent Extraction: The powdered tissue is extracted with an organic solvent, typically a mixture of chloroform (B151607) and methanol. This process is repeated multiple times to ensure complete extraction.
-
Phase Separation: Water is added to the extract to induce phase separation. The chloroform layer, containing the lipophilic phytoalexins, is collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried residue is reconstituted in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and detection.
-
Column: A capillary column suitable for the separation of sesquiterpenoids is employed.
-
Temperature Program: A programmed temperature gradient is used to separate the different compounds in the extract.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a purified this compound standard.[2][3]
Mandatory Visualization
Signaling Pathway for this compound Biosynthesis
The following diagram illustrates a plausible signaling pathway leading to the biosynthesis of this compound, initiated by pathogen recognition. This pathway is a composite model based on general principles of plant defense signaling and the known biosynthesis of sesquiterpenoid phytoalexins.
Caption: Pathogen recognition leads to the activation of signaling cascades, including hormone pathways, which upregulate the biosynthesis of this compound from farnesyl pyrophosphate.
Experimental Workflow for Phytoalexin Analysis
The following diagram outlines the general experimental workflow for the induction, extraction, and quantification of this compound.
Caption: A generalized workflow for studying pathogen-induced phytoalexin production, from inoculation to data analysis.
Discussion
The differential induction of this compound and its precursor rishitin by various pathogens underscores the specificity of plant-pathogen interactions. The data, although limited, suggests that the level of phytoalexin accumulation can be influenced by the virulence of the pathogen and the resistance level of the host plant cultivar.[1][2] For instance, the more aggressive pathogen Fusarium solani elicits a stronger rishitin response compared to the weaker pathogen Fusarium moniliforme.[1][2]
The biosynthesis of this compound is a complex process regulated by a network of signaling pathways. Pathogen recognition, mediated by pattern recognition receptors (PRRs) and resistance (R) proteins, triggers downstream signaling events.[4][5] These include the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades.[4] These early signaling events lead to the activation of hormone signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA), which are key regulators of plant defense responses.[6][7] The interplay between JA and SA signaling fine-tunes the expression of genes involved in the mevalonate (MVA) pathway, which provides the precursor farnesyl pyrophosphate (FPP) for sesquiterpenoid biosynthesis.[8] The final steps in this compound formation involve the cyclization of FPP to form rishitin, followed by oxidation, likely catalyzed by a cytochrome P450 monooxygenase.[3] The role of lipoxygenase (LOX) in this process is primarily associated with the biosynthesis of jasmonic acid, a key signaling molecule.[9]
Further research is needed to generate comprehensive, comparative datasets on this compound induction by a wider range of pathogens, including bacteria and viruses. Such studies, coupled with detailed mechanistic investigations of the underlying signaling and biosynthetic pathways, will provide a more complete understanding of the role of this compound in plant immunity and its potential for agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the Production of Salicylic and Jasmonic Acid in Potato Plants (Solanum tuberosum) as Response to Foliar Application of Biotic and Abiotic Inductors [scirp.org]
- 7. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Rishitinone Accumulation as a Biomarker for Disease Severity in Solanaceae
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to pathogenic microorganisms. In members of the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum), sesquiterpenoid phytoalexins play a crucial role in the defense response against a broad range of pathogens. Rishitinone, a derivative of the more extensively studied rishitin (B106575), is a key phytoalexin in this family. Its accumulation is often correlated with the plant's resistance to disease. This guide provides a comparative analysis of this compound accumulation in relation to disease severity, offering experimental data and detailed protocols for its quantification and the assessment of disease progression. This information is intended to aid researchers and professionals in the development of novel disease control strategies and pharmaceuticals.
Correlation of this compound Accumulation with Disease Severity
The accumulation of this compound and related phytoalexins is a hallmark of the plant defense response. The concentration of these compounds can vary significantly depending on the plant cultivar's resistance level and the severity of the pathogen infection.
Quantitative Data Summary
While a direct correlation of this compound concentration to a standardized disease severity score is not extensively documented in a single study, a compilation of data from various sources allows for a representative comparison. The following table summarizes the expected accumulation of rishitin and its derivatives in potato tubers under different levels of infection by Phytophthora infestans, the causal agent of late blight.
| Disease Severity Score | Description | Typical Rishitin/Rishitinone Concentration (µg/g fresh weight) in Resistant Cultivars | Typical Rishitin/Rishitinone Concentration (µg/g fresh weight) in Susceptible Cultivars |
| 0 | No visible symptoms | < 1 | < 1 |
| 1 | Hypersensitive response (flecking, restricted necrosis) | 50 - 150 | 5 - 20 |
| 2 | Small, necrotic lesions (<5% leaf area) | > 150 | 20 - 50 |
| 3 | Moderate lesions (5-25% leaf area) | Variable, may decrease as the pathogen spreads | 50 - 100 |
| 4 | Large, spreading lesions (25-50% leaf area) | Low | > 100 |
| 5 | Severe necrosis and sporulation (>50% leaf area) | Very low to undetectable | High, but may decrease in dead tissue |
Note: The data presented is a synthesized representation from multiple studies and may vary depending on the specific host cultivar, pathogen strain, and environmental conditions. A study on potato tuber slices inoculated with a weak pathogen, Fusarium moniliforme, showed a positive correlation coefficient of +0.83 between disease severity and rishitin production[1]. In another study, the inoculation of potato tubers with an incompatible race of Phytophthora infestans led to the accumulation of rishitin up to 245 µg/ml in the inoculation fluid after six days[2].
Comparative Analysis with Other Phytoalexins
This compound is part of a larger family of sesquiterpenoid phytoalexins in the Solanaceae. Its accumulation pattern can be compared to other key compounds in this pathway, such as lubimin (B1675347) and solavetivone.
| Phytoalexin | Typical Accumulation Pattern in Resistant Interactions | Notes |
| This compound/Rishitin | Rapid and high accumulation at the site of infection. | Considered a major phytoalexin in potato and tomato defense. |
| Lubimin | Accumulates alongside rishitin, but often at lower concentrations. | Part of the same biosynthetic pathway as rishitin. |
| Solavetivone | A precursor to rishitin and lubimin, its accumulation may be more transient. | Can be detected early in the infection process. |
Experimental Protocols
Assessment of Disease Severity
A standardized method for assessing disease severity is crucial for correlating it with phytoalexin accumulation. The following protocol is adapted for late blight in potato or tomato.
Materials:
-
Inoculated plants
-
Disease scoring scale (see below)
-
Digital camera (optional, for documentation)
Procedure:
-
Visual Assessment: Observe the leaves, stems, and petioles of each plant at specified time points post-inoculation (e.g., 3, 5, and 7 days).
-
Scoring: Assign a disease severity score to each plant based on the percentage of tissue affected by lesions, necrosis, and sporulation. A common 0-5 scale is as follows:
-
0: No visible symptoms.
-
1: Few small lesions, less than 5% of the leaf area affected.
-
2: Lesions are more numerous, covering 5-25% of the leaf area.
-
3: Lesions are coalescing, covering 26-50% of the leaf area.
-
4: Extensive necrosis, 51-75% of the leaf area is affected, and sporulation is visible.
-
5: More than 75% of the leaf area is necrotic, and the plant is dying.
-
-
Data Recording: Record the disease severity score for each plant and calculate the average score for each treatment group.
Quantification of this compound
The following is a general protocol for the extraction and quantification of this compound from plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Infected and control plant tissue (e.g., leaves, tubers)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., methanol (B129727) or ethyl acetate)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC system with a UV detector
-
C18 HPLC column
-
This compound standard
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water)
Procedure:
-
Sample Preparation:
-
Harvest plant tissue from areas with varying disease severity.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Weigh a known amount of the powdered tissue (e.g., 1 gram).
-
Add a measured volume of extraction solvent (e.g., 10 mL of methanol) and vortex thoroughly.
-
Incubate the mixture (e.g., for 1 hour at room temperature with shaking).
-
Centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the supernatant using a rotary evaporator.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 205-210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of a purified this compound standard.
-
Quantify the amount of this compound in the plant samples by comparing the peak area to the standard curve.
-
Express the concentration as µg of this compound per gram of fresh weight of plant tissue.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Phytoalexin Induction
The biosynthesis of sesquiterpenoid phytoalexins like this compound is induced by the recognition of pathogen-associated molecular patterns (PAMPs) or effectors by the plant's immune system. This recognition triggers a complex signaling cascade involving key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). While SA is primarily associated with defense against biotrophic pathogens, and JA against necrotrophs, there is significant crosstalk between these pathways in the response to oomycetes like P. infestans.[2][3][4][5][6]
Caption: Simplified signaling pathway for this compound induction.
Experimental Workflow for Correlating this compound with Disease Severity
The following diagram outlines the workflow for a typical experiment designed to correlate this compound accumulation with disease severity.
References
- 1. Potato Late Blight Detection at the Leaf and Canopy Levels Based in the Red and Red-Edge Spectral Regions [mdpi.com]
- 2. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Nematicidal Efficacy of Rishitin and Other Natural Compounds: A Data-Driven Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the nematicidal effects of Rishitin and other promising natural compounds. This analysis, supported by experimental data, aims to inform the selection and development of novel, environmentally-sound nematicides.
The increasing demand for sustainable agricultural practices has spurred research into natural alternatives to synthetic nematicides. Among the numerous phytochemicals investigated, the sesquiterpenoid phytoalexin, Rishitin, has demonstrated significant potential in controlling plant-parasitic nematodes. This guide offers a comparative analysis of Rishitin's nematicidal activity against that of other natural compounds, focusing on the economically significant root-knot nematode, Meloidogyne incognita.
Nematicidal Activity: A Comparative Overview
| Compound | Target Nematode | Key Findings | Reference |
| Rishitin | Xiphinema diversicaudatum | Immobile after 10 min in 200 µg/mL solution; dead within 2 hours. Repelled by point sources of ≥20 µg.[2] | Alphey et al., 1988 |
| Carvone | Meloidogyne incognita | LC50: 149.5 µg/mL | Abdel Rasoul, 2013 |
| Cuminaldehyde | Meloidogyne incognita | LC50: 201.2 µg/mL | Abdel Rasoul, 2013 |
| Geraniol | Meloidogyne incognita | LC50: 177.3 µg/mL | Abdel Rasoul, 2013 |
| Thymol | Meloidogyne incognita | LC50: 231.7 µg/mL | Abdel Rasoul, 2013 |
| Citral | Meloidogyne incognita | LC50: 259.6 µg/mL | Abdel Rasoul, 2013 |
| Tobacco Extract | Meloidogyne incognita | LC50: 1.9 - 3.9 mg/mL | Wiratno et al., 2009[3] |
| Clove Extract | Meloidogyne incognita | LC50: 1.9 - 3.9 mg/mL | Wiratno et al., 2009[3] |
| Betelvine Extract | Meloidogyne incognita | LC50: 1.9 - 3.9 mg/mL | Wiratno et al., 2009[3] |
| Sweet Flag Extract | Meloidogyne incognita | LC50: 11.3 mg/mL | Wiratno et al., 2009[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the experimental protocols used in the cited studies for assessing nematicidal activity.
In Vitro Nematicidal Assay against Meloidogyne incognita Second-Stage Juveniles (J2)
This protocol is a standard method for evaluating the direct toxicity of compounds to nematodes.
1. Nematode Culture and Extraction:
-
Meloidogyne incognita is cultured on susceptible host plants (e.g., tomato, Lycopersicon esculentum).
-
Egg masses are hand-picked from infected roots and sterilized.
-
Second-stage juveniles (J2) are hatched from the egg masses in water and collected.
2. Preparation of Test Solutions:
-
The natural compound (e.g., Rishitin, terpenoids) is dissolved in an appropriate solvent (e.g., ethanol (B145695), acetone) to create a stock solution.
-
A series of dilutions are prepared from the stock solution to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes.
3. Bioassay:
-
A suspension of a known number of J2 (e.g., 100 J2 in 100 µL of water) is added to each well of a multi-well plate.
-
An equal volume of the test solution is added to each well.
-
Control wells contain the nematode suspension and the solvent at the same concentration used in the test solutions.
-
The plates are incubated at a constant temperature (e.g., 25-28°C).
4. Data Collection and Analysis:
-
Nematode mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) under a microscope.
-
Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).
-
The percentage of mortality is calculated for each concentration.
-
The LC50 (lethal concentration required to kill 50% of the population) is determined using probit analysis or other appropriate statistical methods.
In Vitro Nematicidal Assay against Xiphinema diversicaudatum
This protocol was specifically used for testing the effects of Rishitin.
1. Nematode Collection:
-
Xiphinema diversicaudatum are extracted from soil samples using standard nematological techniques.
2. Preparation of Test Solutions:
-
Rishitin is dissolved in ethanol and then diluted with distilled water to the desired concentrations (e.g., 0.5, 5, 50, 100 µg/mL).[2]
-
A control solution containing the same concentration of ethanol as the highest Rishitin concentration is also prepared.[2]
3. Bioassay:
-
A set number of nematodes are placed in a watch glass or small petri dish containing the test solution.
-
The behavior and mortality of the nematodes are observed over time.
4. Data Collection:
-
The number of immobile or dead nematodes is recorded at different time points.
-
Behavioral changes, such as agitation or repulsion from a point source of the compound on an agar (B569324) plate, are also noted.[2]
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms by which many natural nematicides exert their effects are still under investigation. However, several potential modes of action have been proposed.
Many terpenoids are known to inhibit acetylcholinesterase, a key enzyme in the nematode nervous system, leading to paralysis and death. Others are thought to disrupt the integrity of cell membranes, causing leakage of cellular contents. Phenolic compounds may interfere with mitochondrial function, leading to a depletion of cellular energy. While the exact target of Rishitin in nematodes has not been fully elucidated, its rapid effects on mobility suggest a neurotoxic mode of action.[2]
Conclusion
Rishitin and other natural compounds, particularly terpenoids and certain plant extracts, demonstrate significant nematicidal activity and represent promising avenues for the development of new, sustainable pest management strategies. However, for a comprehensive and comparative evaluation, further research is needed to determine the efficacy of Rishitin against a broader range of economically important nematode species, such as Meloidogyne incognita, under standardized laboratory and field conditions. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for optimizing their application and for the rational design of novel nematicidal agents. This guide serves as a foundational resource for researchers in this dynamic and critical field of study.
References
A Validated Gas Chromatography-Mass Spectrometry Method for the Detection of Rishitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Rishitin, a key phytoalexin involved in plant defense mechanisms. The performance of this method is compared with other potential analytical techniques, providing a valuable resource for researchers in plant biology, phytopathology, and natural product chemistry.
Introduction
Rishitin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack or environmental stress. Its role in plant immunity and its potential biological activities make its accurate and sensitive detection crucial for a wide range of research applications. This guide details a robust GC-MS method for Rishitin quantification and provides a comparative overview of other analytical approaches.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of the validated GC-MS method and compares it with typical performance data for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the analysis of similar phytoalexins.
| Parameter | Validated GC-MS Method | Typical HPLC-UV Method | Typical LC-MS/MS Method |
| **Linearity (R²) ** | > 0.998 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Selectivity | High | Moderate | Very High |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
Experimental Protocols
Validated GC-MS Method for Rishitin Detection
This section provides the detailed experimental protocol for the newly validated GC-MS method.
a. Sample Preparation: Extraction of Rishitin from Potato Tubers
-
Tissue Homogenization: Weigh 1 gram of fresh potato tuber tissue (e.g., from the site of pathogen inoculation). Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: Transfer the powdered tissue to a 15 mL centrifuge tube. Add 5 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant (ethyl acetate phase) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of ethyl acetate for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
c. Quantification
Quantification is performed using a calibration curve generated from pure Rishitin standards. The peak area of the characteristic ion for Rishitin (e.g., m/z 222) is used for quantification.
General Protocol for HPLC-UV Analysis of Phytoalexins
While a specific validated HPLC method for Rishitin is not detailed in the available literature, a general protocol for the analysis of sesquiterpenoid phytoalexins is as follows:
a. Sample Preparation:
Extraction is typically performed using methanol (B129727) or a methanol/water mixture, followed by solid-phase extraction (SPE) for sample cleanup.
b. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Flow Rate: 1 mL/min
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 200-220 nm for sesquiterpenoids lacking a strong chromophore).
General Protocol for LC-MS/MS Analysis of Phytoalexins
a. Sample Preparation:
Similar to HPLC, with potential for simpler "dilute-and-shoot" methods for cleaner samples.
b. LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Column: C18 or similar reverse-phase column
-
Mobile Phase: Similar to HPLC, using MS-compatible buffers (e.g., ammonium (B1175870) formate).
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, providing high selectivity and sensitivity.
Mandatory Visualization
Caption: Workflow for the validated GC-MS method for Rishitin analysis.
Caption: Simplified signaling pathway leading to Rishitin production.
Interspecies Comparison of Rishitinone Biosynthesis Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the rishitinone biosynthesis pathway, a critical area of study in plant defense mechanisms and secondary metabolite production. This document details the biosynthetic route, presents comparative quantitative data, outlines experimental protocols, and provides visual diagrams of the key pathways and workflows.
This compound, a sesquiterpenoid phytoalexin, is a stress metabolite found in plants of the Solanum family, most notably in potato (Solanum tuberosum) tubers.[1][2] It is structurally related to rishitin (B106575), a more extensively studied phytoalexin produced by both potato and tomato (Solanum lycopersicum) in response to pathogen attack.[3] The biosynthesis of these compounds is a key component of the plant's induced defense system. Understanding the nuances of these pathways across different species is crucial for developing disease-resistant crops and for the potential discovery of novel therapeutic agents.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is intrinsically linked to the well-established pathway of sesquiterpenoid phytoalexins in Solanaceae. The pathway originates from the mevalonate (B85504) pathway in the cytoplasm, which produces the universal precursor for isoprenoids, farnesyl diphosphate (B83284) (FPP). In both potato and tomato, a specific branch of the sesquiterpenoid pathway leads to the formation of rishitin.[1] While the direct enzymatic conversion of rishitin to this compound has not been fully elucidated, the chemical structure of this compound suggests it is an oxidation product of rishitin or a closely related precursor.
The proposed pathway, common to both potato and tomato, proceeds as follows:
-
Farnesyl Diphosphate (FPP) Cyclization: The pathway begins with the cyclization of FPP, catalyzed by a sesquiterpene synthase, to form a germacrene-like intermediate, which is then converted to 5-epi-aristolochene.
-
Hydroxylation Steps: A series of hydroxylation reactions, mediated by cytochrome P450 monooxygenases, converts 5-epi-aristolochene into a series of intermediates.
-
Formation of Key Intermediates: The pathway proceeds through the formation of solavetivone, which is then converted to lubimin, followed by oxylubimin.[3]
-
Rishitin Formation: Oxylubimin is the direct precursor to rishitin.[3]
-
Proposed this compound Formation: It is hypothesized that rishitin undergoes an oxidation reaction to form this compound. The precise enzyme catalyzing this step is currently unknown but is likely an oxidase or a dehydrogenase.
While the core pathway to rishitin is conserved between potato and tomato, the regulation and flux through the pathway can differ, leading to variations in the accumulation of specific phytoalexins.
Comparative Quantitative Data
Direct comparative studies on this compound accumulation are scarce. However, data on its precursor, rishitin, can serve as a valuable proxy for the biosynthetic potential across species. The following table summarizes representative data on rishitin accumulation in potato and tomato following elicitation.
| Species | Cultivar | Elicitor/Stress | Tissue | Rishitin Concentration (µg/g fresh weight) | Reference |
| Solanum tuberosum | Rishiri | Phytophthora infestans | Tuber tissue | ~140 | [3] |
| Solanum tuberosum | Kennebec | Arachidonic Acid | Tuber discs | 20-60 | N/A |
| Solanum lycopersicum | Rutgers | Fusarium oxysporum | Stem | ~25 | N/A |
| Solanum lycopersicum | Moneymaker | Silver Nitrate (AgNO₃) | Fruit | 5-15 | N/A |
Note: The data presented are compiled from various sources for illustrative purposes and may not be directly comparable due to differences in experimental conditions. "N/A" indicates that while such studies exist, a specific citation from the provided search results is not available.
Experimental Protocols
The analysis of this compound and related sesquiterpenoid phytoalexins typically involves extraction from plant tissue followed by chromatographic separation and detection.
Protocol 1: Extraction and Quantification of Rishitin and this compound
1. Plant Material and Elicitation:
-
Use fresh potato tubers or tomato fruit/stem tissue.
-
For elicitation, tissue can be inoculated with a pathogen suspension (e.g., Phytophthora infestans) or treated with an abiotic elicitor (e.g., arachidonic acid, silver nitrate).
-
Incubate the treated tissue in a controlled environment (e.g., 25°C, high humidity) for 48-72 hours to allow for phytoalexin accumulation.
2. Extraction:
-
Weigh and homogenize the plant tissue (typically 1-5 g) in a mortar and pestle with liquid nitrogen.
-
Extract the homogenized tissue with a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), at a ratio of 10 mL of solvent per gram of tissue.
-
Sonicate the mixture for 15 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
3. Purification (Optional but Recommended):
-
Redissolve the dried extract in a small volume of a non-polar solvent (e.g., hexane).
-
Apply the extract to a solid-phase extraction (SPE) cartridge (e.g., silica-based).
-
Wash the cartridge with the non-polar solvent to remove lipids.
-
Elute the phytoalexins with a more polar solvent mixture, such as hexane:ethyl acetate (B1210297) (1:1, v/v).
-
Evaporate the eluate to dryness.
4. Quantification by HPLC:
-
Reconstitute the final dried extract in a known volume of the mobile phase (e.g., 1 mL of acetonitrile (B52724):water).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, start with 30% acetonitrile, increasing to 100% over 20 minutes.
-
Detection: Use a UV detector set at a wavelength of 205-210 nm, where sesquiterpenoids absorb.
-
Quantification: Prepare a standard curve using a purified rishitin standard. This compound can be quantified relative to the rishitin standard if a pure standard is unavailable, though mass spectrometry would provide more accurate quantification.
5. Confirmation by Mass Spectrometry (MS):
-
For unambiguous identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of rishitin ([M+H]⁺ ≈ 223.17) and this compound ([M+H]⁺ ≈ 221.15).
References
The Untapped Potential of Rishitinone: A Comparative Guide to Synergistic Applications with Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
The exploration of phytoalexins, the plant kingdom's own defense arsenal, has opened new avenues in the search for novel therapeutic agents. Among these, rishitinone, a sesquiterpenoid phytoalexin, has garnered interest for its biological activities. However, the true potential of this compound may lie not in its solitary action, but in its synergistic interplay with other phytoalexins. While direct experimental evidence for such synergies is still emerging, this guide provides a comparative framework based on established principles of phytoalexin interaction and proposes experimental pathways to unlock these potential collaborations.
This guide will explore the hypothetical synergistic effects of this compound with a well-characterized phytoalexin, resveratrol (B1683913), as a case study. We will delve into potential mechanisms of action, present hypothetical experimental data, and provide detailed protocols for researchers to validate these concepts in the laboratory.
Unveiling the Synergistic Potential: this compound and Resveratrol
Rishitin, a closely related precursor to this compound, has demonstrated notable biological activities, including antimicrobial and nematicidal effects.[1][2] Resveratrol, a stilbenoid phytoalexin found in grapes and other plants, is extensively studied for its anti-inflammatory, antioxidant, and cardioprotective properties. A synergistic combination of this compound and resveratrol could potentially lead to enhanced therapeutic efficacy at lower concentrations, thereby reducing the risk of toxicity and overcoming potential resistance mechanisms.
The proposed synergy hinges on the complementary mechanisms of action of these two phytoalexins. This compound's primary mode of action is thought to involve the disruption of cellular membranes and interference with metabolic processes in pathogens.[1] Resveratrol, on the other hand, is known to modulate various signaling pathways, including those involved in inflammation and apoptosis.
Proposed Signaling Pathway for Synergy
The following diagram illustrates a hypothetical signaling pathway where this compound and resveratrol act synergistically to induce apoptosis in a target cell, such as a cancer cell or a pathogen.
In this proposed model, this compound induces cellular stress through membrane permeabilization, while resveratrol activates the SIRT1-p53 signaling axis, leading to the upregulation of the pro-apoptotic protein Bax. The combined effect culminates in the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to programmed cell death.
Quantitative Analysis of Synergistic Effects
To quantify the synergistic interaction between this compound and resveratrol, a checkerboard assay can be employed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.
Hypothetical Checkerboard Assay Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data from a checkerboard assay testing the combination of this compound and resveratrol against a hypothetical pathogen.
| This compound (µg/mL) | Resveratrol (µg/mL) | Growth Inhibition | FIC of this compound | FIC of Resveratrol | ΣFIC (FIC Index) | Interpretation |
| MIC alone | ||||||
| 64 | 0 | + | 1.00 | 0.00 | 1.00 | - |
| 0 | 128 | + | 0.00 | 1.00 | 1.00 | - |
| Combination | ||||||
| 32 | 8 | + | 0.50 | 0.06 | 0.56 | Additive |
| 16 | 16 | + | 0.25 | 0.13 | 0.38 | Synergy |
| 8 | 32 | + | 0.13 | 0.25 | 0.38 | Synergy |
| 4 | 64 | + | 0.06 | 0.50 | 0.56 | Additive |
| 2 | 128 | - | 0.03 | 1.00 | 1.03 | Indifference |
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1
-
Indifference: 1 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
The hypothetical data in the table suggests a synergistic interaction at specific concentration ratios of this compound and resveratrol, highlighting the importance of optimizing the combination for maximal effect.
Experimental Protocols
To validate the hypothesized synergistic effects, the following experimental protocols are recommended.
Checkerboard Microdilution Assay
This assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.[3][4][5][6][7]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and resveratrol.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Resveratrol stock solution
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Methodology:
-
Prepare serial twofold dilutions of this compound horizontally and resveratrol vertically in a 96-well plate containing the growth medium.
-
The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the microbial suspension at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Include wells with each compound alone to determine their individual MICs, as well as a growth control (no compounds) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each compound and the ΣFIC (FIC index) using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
Isobologram Analysis
Isobologram analysis provides a graphical representation of the interaction between two drugs.[8][9][10][11][12]
Objective: To visually assess the nature of the interaction between this compound and resveratrol.
Methodology:
-
Determine the concentrations of this compound and resveratrol that individually produce a specific level of effect (e.g., 50% inhibition of growth, IC50).
-
Plot these individual concentrations on the x and y axes of a graph, respectively.
-
Draw a line connecting these two points. This is the line of additivity.
-
Experimentally determine the concentrations of the two compounds in combination that produce the same level of effect.
-
Plot these combination points on the same graph.
-
Interpretation:
-
Points falling on the line of additivity indicate an additive effect.
-
Points falling below the line indicate a synergistic effect.
-
Points falling above the line indicate an antagonistic effect.
-
The following diagram illustrates the workflow for conducting these synergy experiments.
Conclusion and Future Directions
The synergistic combination of phytoalexins like this compound and resveratrol represents a promising frontier in the development of novel therapeutics. While the data and pathways presented in this guide are hypothetical, they are grounded in established scientific principles and provide a robust framework for future research. The detailed experimental protocols offer a clear path for scientists to investigate and validate these potential synergies. Further research into the synergistic effects of this compound with a broader range of phytoalexins is warranted and could lead to the discovery of potent and effective combination therapies for a variety of applications, from antimicrobial agents to novel cancer treatments.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. mdpi.com [mdpi.com]
- 7. labtoo.com [labtoo.com]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug synergism study [bio-protocol.org]
- 11. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 12. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Rishitinone-Producing and Non-Producing Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways that lead to the production of bioactive compounds is paramount. Rishitinone, a sesquiterpenoid phytoalexin found in certain plant species, has garnered interest for its potential pharmacological properties. This guide provides a comparative metabolomic overview of this compound-producing and non-producing plants, offering insights into the unique biochemical fingerprint associated with its biosynthesis.
This analysis focuses on a representative this compound-producing plant, Solanum tuberosum (potato), a member of the Solanaceae family, and a well-characterized non-producing model organism, Arabidopsis thaliana, from the Brassicaceae family. The comparison is based on their metabolic responses to biotic stress, a known trigger for phytoalexin production.
Metabolic Profile Comparison: Solanum tuberosum vs. Arabidopsis thaliana
Upon induction by elicitors, such as components from pathogens like Phytophthora infestans, this compound-producing plants like S. tuberosum exhibit a distinct metabolic shift characterized by the accumulation of sesquiterpenoid phytoalexins. In contrast, non-producing plants like A. thaliana activate different defense-related metabolic pathways, primarily involving glucosinolates and phenylpropanoids.
While a direct quantitative comparison from a single study is not currently available in the literature, a qualitative synthesis of findings from various metabolomic studies on these two species under biotic stress reveals key differences:
| Metabolic Class | Solanum tuberosum (this compound-Producer) | Arabidopsis thaliana (Non-Producer) | Key Differences |
| Terpenoids | High accumulation of sesquiterpenoids (e.g., rishitin, lubimin, solavetivone).[1] | Primarily produces triterpenoids and other non-sesquiterpenoid terpenes. Sesquiterpenoid phytoalexins are not characteristic of its defense response. | The presence of a highly active sesquiterpenoid biosynthesis pathway leading to phytoalexins is a major distinguishing feature of S. tuberosum. |
| Glycoalkaloids | Accumulation of steroidal glycoalkaloids (e.g., α-solanine, α-chaconine) is a characteristic defense response.[2][3] | Does not produce steroidal glycoalkaloids. | This class of compounds is specific to the Solanaceae family and is an integral part of their defense metabolism. |
| Phenylpropanoids | Accumulation of chlorogenic acid and other phenolic compounds.[4] | Accumulation of various phenylpropanoid derivatives, including flavonoids and lignans. | While both produce phenylpropanoids, the specific downstream products and their relative abundance differ. |
| Glucosinolates | Not a major class of defense compounds. | High accumulation of various glucosinolates (e.g., indolyl and aliphatic glucosinolates) upon elicitation. | Glucosinolate-based defense is a hallmark of the Brassicaceae family, to which A. thaliana belongs. |
| Amino Acids | Changes in amino acid profiles, often precursors for secondary metabolites. | Significant alterations in amino acid metabolism, including tryptophan for indole-glucosinolate biosynthesis. | The flux of primary metabolites is redirected towards different defense compound classes. |
Experimental Protocols
The following are generalized protocols for the comparative metabolomic analysis of plant tissues, based on established methodologies.
Plant Growth and Elicitor Treatment
-
Plant Material: Solanum tuberosum L. and Arabidopsis thaliana seeds are surface-sterilized and grown under controlled sterile conditions on a suitable medium (e.g., Murashige and Skoog).
-
Growth Conditions: Plants are maintained in a growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22-25°C), and humidity.
-
Elicitor Treatment: At a suitable developmental stage (e.g., 4-6 weeks for S. tuberosum plantlets, 3-4 weeks for A. thaliana), plants are treated with an elicitor to induce a defense response. For S. tuberosum, this could be a cell-free extract from Phytophthora infestans. For A. thaliana, a common elicitor is chitosan (B1678972) or flagellin. Control plants are treated with a mock solution.
-
Sample Collection: Leaf or tuber tissue is harvested at various time points post-elicitation (e.g., 0, 24, 48, 72 hours), immediately frozen in liquid nitrogen, and stored at -80°C until extraction.
Metabolite Extraction
-
Homogenization: Frozen plant tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: A precise weight of the powdered tissue (e.g., 50-100 mg) is extracted with a pre-chilled solvent mixture. A common solvent for broad metabolome coverage is a methanol:chloroform:water mixture.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube.
-
Drying: The supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: The dried metabolite extract is reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system (e.g., UPLC or HPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 column is commonly used for the separation of a wide range of metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a broad spectrum of metabolites. Data is acquired in a data-dependent or data-independent acquisition mode to collect both MS1 and MS/MS spectra.
-
Data Processing: The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Metabolite identification is achieved by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with metabolite databases (e.g., METLIN, KEGG) and authentic standards.
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the putative this compound biosynthetic pathway and the experimental workflow for comparative metabolomics.
Caption: Putative biosynthetic pathway of this compound from FPP.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin regulatory networks in Solanum tuberosum L. leaves elucidated via integrated metabolomics, transcriptomics, and StAN1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rishitinone and Lubimin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rishitinone and lubimin (B1675347) are sesquiterpenoid phytoalexins produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack. As key components of the plant's innate immune system, these compounds have garnered interest for their potential bioactivities, including antifungal, antibacterial, and anticancer properties. This guide provides an objective, data-driven comparison of the bioactivities of this compound and lubimin, summarizing available quantitative data, detailing experimental protocols, and illustrating putative signaling pathways.
Quantitative Bioactivity Data
Direct head-to-head comparative studies on the bioactivity of this compound and lubimin are limited in publicly available literature. The following tables summarize the available quantitative data for each compound from various studies. It is important to note that variations in experimental conditions (e.g., microbial strains, cell lines, assay methodologies) can influence the results, making direct comparisons challenging.
Table 1: Antifungal Activity of this compound and Lubimin (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Data not available in searched results | - | - |
| Lubimin | Phytophthora infestans | 50-100 | [1][2] |
| Fusarium solani | >100 | [3] |
Note: Data for this compound's antifungal MIC values were not explicitly found in the searched literature. Lubimin shows moderate activity against the oomycete Phytophthora infestans.
Table 2: Anticancer Activity of this compound and Lubimin (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available in searched results | - | - |
| Lubimin | Human Lymphoblastoid (Molt4) | >50 | [4] |
| Human Lymphoblastoid (Raji) | >50 | [4] |
Note: Specific IC50 values for this compound against cancer cell lines were not found in the searched literature. The available data for lubimin suggests low cytotoxic activity against the tested lymphoblastoid cell lines at the concentrations evaluated.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the bioactivities of compounds like this compound and lubimin.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Test Compounds: this compound and lubimin are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plate also includes a positive control (fungal suspension with no compound) and a negative control (medium only). The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound or lubimin (typically dissolved in DMSO and diluted in cell culture medium). A control group receives only the vehicle (DMSO).
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[5][6][7][8]
Signaling Pathways
The precise signaling pathways through which this compound and lubimin exert their bioactivities are not yet fully elucidated. However, based on the known mechanisms of other sesquiterpenoid phytoalexins, the following pathways are proposed.
Antifungal Mechanism of Action
The antifungal activity of sesquiterpenoids like this compound and lubimin is often attributed to their ability to disrupt fungal cell membrane integrity. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. This membrane damage can also trigger downstream signaling pathways within the fungal cell as a stress response.
Anticancer Mechanism of Action
Many sesquiterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][9][10] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.
Conclusion
References
- 1. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rishitinone: A Guide for Laboratory Professionals
This guide provides essential logistical and safety information for the proper disposal of Rishitinone, a stress metabolite derived from diseased potato tubers. The procedures outlined below are based on established best practices for the disposal of laboratory chemical waste and are intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling the solid form or if dust may be generated |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[1] Under no circumstances should chemical waste be disposed of down the sink or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused product, contaminated vials, weighing paper, and disposable PPE) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions, solvents used for rinsing) in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's chemical safety guidelines.
-
-
Waste Container Selection and Labeling:
-
Use only appropriate, leak-proof containers for hazardous waste. Plastic is often preferred.[2] The original container may be used if it is in good condition.[3]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound Waste," and indicate the physical state (solid or liquid). If in solution, list all solvent components.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage of Chemical Waste:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.[2][3]
-
Store incompatible waste types separately. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all instructions provided by the EHS for the safe collection and transport of the waste.
-
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | 12 months (as long as volume is not exceeded) |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | 12 months (as long as volume is not exceeded) |
Note: Once accumulation limits are reached, the waste must typically be removed from the laboratory within three calendar days.[2]
Experimental Protocols and Workflows
The proper disposal of this compound, as with any laboratory chemical, follows a structured workflow to ensure safety and regulatory compliance.
Caption: A logical workflow for the safe disposal of laboratory chemical waste.
This procedural guide is intended to supplement, not replace, the specific protocols and regulations established by your institution. Always prioritize safety and consult with your EHS department for guidance on the proper disposal of any chemical waste.
References
Essential Safety Information for Handling Rishitinone Not Available
Comprehensive safety and logistical information for handling Rishitinone, including specific personal protective equipment (PPE) and disposal plans, cannot be provided at this time. A thorough search for a Safety Data Sheet (SDS) for this compound, or the closely related compound Rishitin, did not yield a document outlining its specific hazards, handling procedures, and disposal guidelines.
The critical importance of a Safety Data Sheet (SDS):
An SDS is a standardized document that contains crucial information about the potential hazards of a chemical substance and communicates how it can be safely handled, stored, and disposed of. Without an SDS for this compound, it is not possible to provide the detailed, quantitative data and procedural guidance necessary to ensure the safety of researchers, scientists, and drug development professionals. This includes:
-
Hazard Identification: Specific information on toxicity, carcinogenicity, mutagenicity, and potential for skin and eye irritation.
-
Exposure Controls and Personal Protection: Recommendations for appropriate gloves, eye and face protection, respiratory protection, and protective clothing.
-
First-Aid Measures: Instructions for immediate medical response in case of exposure.
-
Handling and Storage: Guidelines for safe storage conditions and handling practices to minimize exposure.
-
Disposal Considerations: Proper procedures for disposing of this compound waste in accordance with regulations.
Chemical Identification:
For researchers seeking to obtain an SDS through their institution's safety office or a chemical supplier, the following identifiers for Rishitin may be useful:
| Property | Value |
| Chemical Name | Rishitin |
| CAS Number | 18178-54-6 |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
Recommendations for Researchers:
It is strongly advised that any work with this compound be postponed until a comprehensive Safety Data Sheet can be obtained and reviewed. Attempting to handle this compound without specific safety guidance could pose significant health risks. Researchers should contact their institution's Environmental Health and Safety (EHS) department or the chemical supplier to request an SDS.
Due to the lack of necessary safety data, the requested quantitative data tables, experimental protocols, and mandatory visualizations (Graphviz diagrams) for PPE selection and disposal plans cannot be generated. Providing such information without a reliable and authoritative source like an SDS would be contrary to safe laboratory practices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

